2-Propanesulfonic acid sodium salt
Description
The exact mass of the compound 2-Propanesulfonic acid, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;propane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na/c1-3(2)7(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHWAGHDQJOLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063836 | |
| Record name | 2-Propanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-58-6 | |
| Record name | Sodium propane-2-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propane-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM PROPANE-2-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4V43VN34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Propanesulfonic Acid Sodium Salt
Introduction: The Significance of 2-Propanesulfonic Acid Sodium Salt
This compound, also known as sodium isopropanesulfonate, is a versatile organosulfur compound. While it may not be as widely recognized as other surfactants, its unique properties make it a valuable intermediate and component in various industrial applications. Its structure, featuring a sulfonate group attached to the secondary carbon of a propane chain, imparts useful surfactant properties. This guide provides an in-depth exploration of the primary industrial synthesis pathway for this compound, focusing on the underlying reaction mechanism and the critical parameters that govern its formation.
Primary Synthesis Pathway: Free-Radical Sulfoxidation of Propane
The most direct and industrially relevant method for the synthesis of 2-propanesulfonic acid is the sulfoxidation of propane. This process involves the reaction of propane with sulfur dioxide and oxygen, typically initiated by ultraviolet (UV) radiation. The overall reaction can be summarized as follows:
CH₃CH₂CH₃ + SO₂ + ½ O₂ --(UV light)--> CH₃CH(SO₃H)CH₃
The resulting 2-propanesulfonic acid is then neutralized with a base, such as sodium hydroxide, to yield the final product, this compound.
CH₃CH(SO₃H)CH₃ + NaOH → CH₃CH(SO₃Na)CH₃ + H₂O
This method is favored for its atom economy and the direct utilization of abundant and relatively inexpensive feedstocks: propane, sulfur dioxide, and oxygen.
Reaction Mechanism: A Free-Radical Chain Process
The sulfoxidation of propane proceeds through a free-radical chain mechanism, which is characterized by three key stages: initiation, propagation, and termination.[1][2] The regioselectivity of this reaction, which overwhelmingly favors the formation of the 2-substituted product, is a direct consequence of the relative stability of the radical intermediates.[3][4]
Initiation
The reaction is initiated by an external energy source, typically UV light, which provides the energy for the homolytic cleavage of a molecule, although the exact initiating species can vary. For the purpose of this guide, we will consider the formation of a radical initiator that can abstract a hydrogen atom from propane.
Propagation
The propagation phase consists of a self-sustaining cycle of reactions that generates the product and regenerates the radical species.
Step 1: Hydrogen Abstraction and Formation of the Isopropyl Radical
A radical initiator (R•) abstracts a hydrogen atom from a propane molecule. Propane has two types of hydrogen atoms: primary (on C1 and C3) and secondary (on C2). The abstraction of a secondary hydrogen is energetically more favorable because it leads to the formation of a more stable secondary radical (isopropyl radical).[3][4]
-
Formation of a secondary radical (more stable, major pathway): CH₃CH₂CH₃ + R• → CH₃C•HCH₃ + RH
-
Formation of a primary radical (less stable, minor pathway): CH₃CH₂CH₃ + R• → •CH₂CH₂CH₃ + RH
The stability of alkyl radicals follows the order: tertiary > secondary > primary.[3] This difference in stability is the key to the high regioselectivity of the reaction.
Step 2: Reaction with Sulfur Dioxide
The isopropyl radical rapidly reacts with sulfur dioxide to form an isopropanesulfonyl radical.
CH₃C•HCH₃ + SO₂ → CH₃CH(SO₂•)CH₃
Step 3: Reaction with Oxygen
The isopropanesulfonyl radical then reacts with molecular oxygen to form an isopropanesulfonylperoxy radical.
CH₃CH(SO₂•)CH₃ + O₂ → CH₃CH(SO₂OO•)CH₃
Step 4: Formation of the Sulfonic Acid and Regeneration of the Alkyl Radical
The isopropanesulfonylperoxy radical abstracts a hydrogen atom from another propane molecule, forming 2-propanesulfonic acid and a new isopropyl radical, which continues the chain reaction.
CH₃CH(SO₂OO•)CH₃ + CH₃CH₂CH₃ → CH₃CH(SO₃H)CH₃ + CH₃C•HCH₃
Termination
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. Various termination steps are possible, including:
-
2 R• → R-R
-
CH₃C•HCH₃ + R• → CH₃CH(R)CH₃
-
2 CH₃C•HCH₃ → CH₃CH(CH₃)CH(CH₃)CH₃
The concentration of radicals at any given time is very low, so termination reactions are less frequent than propagation steps.
Visualizing the Mechanism
Caption: Free-Radical Sulfoxidation Mechanism of Propane.
Experimental Protocol: Synthesis of this compound
This protocol outlines the general laboratory-scale synthesis. Industrial processes are continuous and operate under optimized conditions.
Materials:
-
Propane (gas)
-
Sulfur dioxide (gas)
-
Oxygen (gas)
-
Inert gas (e.g., Nitrogen)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Photoreactor equipped with a UV lamp, gas inlet and outlet, stirrer, and temperature control.
Procedure:
-
System Purge: Purge the photoreactor with an inert gas (e.g., nitrogen) to remove any residual air and moisture.
-
Introduction of Reactants: Introduce a continuous stream of propane, sulfur dioxide, and oxygen into the reactor at a predetermined molar ratio. The reaction is typically carried out in the gas phase or in a suitable inert solvent.
-
Initiation: While stirring the reaction mixture, activate the UV lamp to initiate the free-radical reaction.
-
Reaction Monitoring: Monitor the reaction progress by analyzing the composition of the effluent gas stream using gas chromatography (GC) or other suitable analytical techniques. Maintain the reaction temperature within the optimal range (e.g., 20-50 °C).
-
Product Trapping: Pass the effluent gas through a series of bubblers containing a chilled aqueous solution of sodium hydroxide to neutralize the formed 2-propanesulfonic acid and trap it as its sodium salt.
-
Work-up and Isolation: Once the reaction is complete, concentrate the aqueous sodium hydroxide solution under reduced pressure to crystallize the this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.
Quantitative Data Summary
| Parameter | Typical Value/Range | Rationale |
| Reactant Ratio | Propane in excess | To maximize the probability of a peroxy radical reacting with propane rather than undergoing side reactions. |
| Temperature | 20 - 50 °C | To maintain a sufficient reaction rate without promoting undesirable side reactions or decomposition of intermediates. |
| Pressure | Atmospheric to slightly elevated | To increase the concentration of gaseous reactants and enhance the reaction rate. |
| UV Wavelength | 254 - 365 nm | To provide sufficient energy for the initiation of the free-radical chain reaction. |
| Yield | Variable, dependent on conditions | Can be optimized by controlling reactant ratios, residence time, and temperature. |
Alternative Synthesis Route: Sulfochlorination
An alternative, though often less desirable due to the use of chlorine, is the sulfochlorination of propane followed by hydrolysis.[5][6]
-
Sulfochlorination: Propane is reacted with sulfuryl chloride (SO₂Cl₂) or a mixture of sulfur dioxide and chlorine, initiated by UV light, to form 2-propanesulfonyl chloride. This also proceeds via a free-radical mechanism. CH₃CH₂CH₃ + SO₂ + Cl₂ --(UV light)--> CH₃CH(SO₂Cl)CH₃ + HCl
-
Hydrolysis: The resulting 2-propanesulfonyl chloride is then hydrolyzed with a base like sodium hydroxide to yield the sodium salt of 2-propanesulfonic acid. CH₃CH(SO₂Cl)CH₃ + 2 NaOH → CH₃CH(SO₃Na)CH₃ + NaCl + H₂O
Conclusion
The synthesis of this compound is a prime example of applying fundamental principles of free-radical chemistry to an industrial process. The sulfoxidation of propane is an elegant pathway that leverages the inherent reactivity and stability of radical intermediates to achieve high regioselectivity. Understanding the intricacies of the initiation, propagation, and termination steps is crucial for optimizing reaction conditions and maximizing the yield and purity of the final product. This guide provides a solid foundation for researchers and professionals in drug development and chemical synthesis to appreciate and potentially innovate upon the production of this and similar organosulfonate compounds.
References
-
Pu, X., Sun, Y., Zhou, J., Liu, Y., Sun, J., Liang, H., Liu, G., Wang, C., Zhang, K., Di Serio, M., & Vitiello, R. (2024). Synthesis and properties of secondary alkyl sulfonates. Journal of Dispersion Science and Technology. [Link]
-
Wikipedia. (n.d.). Sulfoxidation. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Nicl.it. (n.d.). Synthesis and properties of secondary alkyl sulfonates. Retrieved January 18, 2026, from [Link]
-
ChemistryStudent. (n.d.). Alkanes - Free Radical Substitution (A-Level). Retrieved January 18, 2026, from [Link]
-
Save My Exams. (2025, January 10). Free Radical Substitution of Alkanes. Retrieved January 18, 2026, from [Link]
-
YouTube. (2019, January 22). regioselectivity of radical halogenation of alkanes. [Video]. YouTube. Retrieved January 18, 2026, from [Link]
-
University of Calicut. (n.d.). CHAPTER-3 FREE RADICAL CHAIN REACTION OF ALKANE. Retrieved January 18, 2026, from [Link]
Sources
The Genesis of a Versatile Moiety: Unearthing the Early Research and Discovery of 2-Propanesulfonic Acid Sodium Salt
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of chemical synthesis and pharmaceutical development, the journey of a compound from its initial discovery to its widespread application is often a testament to the incremental yet profound advancements in organic chemistry. This guide delves into the early research and discovery of 2-propanesulfonic acid sodium salt, a compound that, while not as widely recognized as some of its more complex counterparts, represents a foundational piece in the development of sulfonate chemistry. By tracing its probable origins through the lens of pioneering synthetic methodologies and the burgeoning field of industrial chemistry in the late 19th and early 20th centuries, we gain a deeper appreciation for the scientific integrity and logical progression that underpins modern chemical research.
This document provides an in-depth exploration of the likely first synthesis of this compound, the key chemical principles that governed its creation, and its foundational characteristics. For researchers and drug development professionals, understanding the historical context and early experimental pathways of such core molecules offers invaluable insights into the evolution of synthetic strategies and the fundamental properties of key functional groups.
The Dawn of Sulfonate Chemistry: A Historical Perspective
The story of this compound is intrinsically linked to the broader history of sulfonation chemistry. The 19th century witnessed a surge in the exploration of organic reactions, with chemists diligently working to understand and manipulate the functionalization of carbon-based molecules. A pivotal moment in this era was the development of methods to introduce the sulfonic acid group (-SO₃H) into organic compounds, a process that would unlock a new class of molecules with unique properties, including enhanced water solubility and stability.
One of the most significant early methods for the formation of a carbon-sulfur bond in aliphatic compounds was the Strecker sulfite alkylation , first described by Adolph Strecker in 1868.[1][2] This reaction, elegant in its simplicity, involves the treatment of an alkyl halide with a sulfite salt, typically sodium or ammonium sulfite, to yield the corresponding alkyl sulfonate.[2] This nucleophilic substitution reaction provided a direct and reliable route to aliphatic sulfonic acids and their salts, laying the groundwork for the synthesis of a vast array of new chemical entities.
The Probable First Synthesis: Applying the Strecker Reaction to Propane Derivatives
While a singular, definitive publication heralding the "discovery" of this compound has not been unearthed in historical archives, its first synthesis can be logically inferred to have occurred through the application of the Strecker sulfite alkylation to a suitable propyl halide. The most likely precursors would have been 2-bromopropane or 2-chloropropane, which were accessible reagents during that period.
The reaction would have proceeded via a nucleophilic attack of the sulfite ion on the secondary carbon of the isopropyl halide. The choice of an isopropyl halide is crucial, as it directly leads to the formation of the 2-propanesulfonate isomer.
Experimental Workflow: A Postulated Early Synthesis
The following experimental protocol is a reconstruction of how the first synthesis of this compound might have been conducted, based on the principles of the Strecker sulfite alkylation.
Caption: Postulated workflow for the early synthesis of this compound.
Step 1: Preparation of Reactants
-
A solution of sodium sulfite (Na₂SO₃) would be prepared in a mixture of water and ethanol. The use of a co-solvent system was common to facilitate the dissolution of both the inorganic salt and the organic halide.
Step 2: The Strecker Alkylation
-
To the aqueous ethanolic solution of sodium sulfite, 2-bromopropane would be added.
-
The reaction mixture would then be heated under reflux for several hours. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.
-
During this process, the sulfite ion acts as the nucleophile, displacing the bromide ion from the 2-bromopropane to form the carbon-sulfur bond.
Step 3: Isolation and Purification
-
After the reaction was deemed complete, the mixture would be cooled, leading to the precipitation of the less soluble sodium bromide byproduct.
-
The reaction mixture would then be filtered to remove the inorganic salts.
-
The filtrate, containing the desired sodium 2-propanesulfonate, would be concentrated by evaporation of the solvent.
-
The crude product would then be purified by recrystallization from a suitable solvent, likely ethanol or an ethanol-water mixture, to yield the crystalline sodium salt.
Early Characterization and Physicochemical Properties
The initial characterization of the newly synthesized this compound would have relied on the analytical techniques of the era. These would have included:
-
Elemental Analysis: Determination of the empirical formula by measuring the percentage composition of carbon, hydrogen, sulfur, and sodium.
-
Melting Point Determination: A key physical constant to assess purity.
-
Solubility Tests: Observing the compound's solubility in various solvents like water, ethanol, and ether to understand its polarity.
The inherent properties of this compound, stemming from its molecular structure, would have been apparent even in these early investigations.
| Property | Observation | Implication |
| High Water Solubility | Readily dissolves in water. | The ionic nature of the sodium sulfonate group imparts significant hydrophilicity. |
| Crystalline Solid | Forms a stable, crystalline solid at room temperature. | Indicative of a well-defined ionic lattice structure. |
| Stability | Chemically stable under normal conditions. | The sulfonate group is a robust functional group, resistant to oxidation and hydrolysis under non-extreme conditions. |
The Nascent Stages of Application: A Foundation for Future Innovations
While specific early applications of this compound are not well-documented, its discovery would have contributed to the growing body of knowledge surrounding surfactants and wetting agents. The development of synthetic detergents, which began to gain traction in the early 20th century, relied on the principles of creating molecules with both hydrophilic (water-loving) and hydrophobic (oil-loving) regions.[3] Although this compound itself is a relatively small molecule with limited surfactant properties compared to its long-chain homologues, its synthesis and characterization would have been a crucial step in understanding the fundamental behavior of the sulfonate head group.
The early research into simple alkyl sulfonates like this compound paved the way for the later development of more complex and effective surfactants, which revolutionized the cleaning and textile industries.
Conclusion
The early research and discovery of this compound, while not marked by a single, celebrated event, can be understood as a logical and significant step in the evolution of organic synthesis. The application of the Strecker sulfite alkylation to a simple propyl halide represents a foundational piece of experimental work that contributed to the broader understanding of sulfonation chemistry. For contemporary researchers and scientists, this historical perspective underscores the importance of fundamental synthetic methodologies and the enduring legacy of the pioneers of organic chemistry. The journey of this seemingly simple molecule serves as a reminder that even the most complex modern pharmaceuticals and materials are built upon a bedrock of fundamental discoveries and the relentless pursuit of chemical knowledge.
References
- Strecker, A. (1868). Ueber einige neue Bildungsweisen und eine neue Synthese der Milchsäure. Annalen der Chemie und Pharmacie, 148(1), 90-96.
- Gilbert, E. E. (1965).
-
Wikipedia contributors. (2024, January 10). Detergent. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
University of Tübingen. (n.d.). Adolf Strecker. Retrieved January 18, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of Sodium Propane-2-Sulfonate Monohydrate
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous and organic solubility, as well as the chemical stability, of sodium propane-2-sulfonate monohydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Given the limited availability of specific quantitative data in public literature, this guide emphasizes robust, field-proven methodologies for determining these critical physicochemical parameters. It is structured to provide not only step-by-step experimental protocols but also the scientific rationale behind these procedures, ensuring a thorough understanding of how to generate reliable and reproducible results. This guide is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Introduction
Sodium propane-2-sulfonate monohydrate, an organosulfonate salt, serves various roles in the pharmaceutical and biotechnology sectors, including as a buffering agent, a stabilizer in formulations, and a reagent in analytical chemistry.[1] Its utility is fundamentally linked to its physicochemical properties, primarily its solubility and stability. A comprehensive understanding of these characteristics is paramount for effective formulation development, ensuring drug product efficacy, safety, and shelf-life.
This guide will provide a two-part, in-depth exploration of the methodologies required to fully characterize the solubility and stability of sodium propane-2-sulfonate monohydrate.
Part 1: Solubility Profile Assessment
The solubility of an active pharmaceutical ingredient (API) or excipient is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle suggests that the polarity of both the solute and the solvent are key factors.[2] For sodium propane-2-sulfonate monohydrate, the presence of a polar sulfonate group and a sodium counter-ion suggests high aqueous solubility, while the nonpolar propane backbone may confer some solubility in organic solvents. Temperature is another crucial factor, with the solubility of most solids in liquids increasing with temperature.[3]
Theoretical Considerations for Solubility
Several factors influence the solubility of an organic salt like sodium propane-2-sulfonate monohydrate:
-
Solvent Polarity: Polar solvents, such as water, are expected to be effective at solvating the sodium and sulfonate ions through ion-dipole interactions.[4]
-
Temperature: The dissolution of most crystalline solids is an endothermic process; thus, solubility is expected to increase with temperature.[2]
-
pH of the Medium: As the salt of a strong acid (2-propanesulfonic acid), the solubility of sodium propane-2-sulfonate monohydrate is expected to be largely independent of pH in the typical physiological range.[5]
-
Common Ion Effect: The presence of other sodium salts in the solution could potentially decrease its solubility.
Recommended Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[1]
Objective: To determine the equilibrium solubility of sodium propane-2-sulfonate monohydrate in various solvents at different temperatures.
Materials:
-
Sodium propane-2-sulfonate monohydrate (analytical grade)
-
Selected solvents (e.g., purified water, methanol, ethanol, acetone, acetonitrile)
-
Temperature-controlled orbital shaker/incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Quantification instrument (e.g., HPLC-UV, Ion Chromatography)
Protocol:
-
Preparation: Add an excess amount of sodium propane-2-sulfonate monohydrate to a series of flasks, each containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[1]
-
Equilibration: Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifuge the samples at the same temperature to further separate the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation due to temperature changes, this should be done quickly. Immediately filter the aliquot through a syringe filter.
-
Quantification: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of sodium propane-2-sulfonate monohydrate using a validated analytical method, such as HPLC or Ion Chromatography.
-
Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/100 mL) and molarity (mol/L).
Data Presentation: Solubility Profile
The results of the solubility studies should be presented in a clear and concise tabular format.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | Experimental Value | Calculated Value |
| Purified Water | 37 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
Visualization of the Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Part 2: Stability Profile Assessment
Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] The International Council for Harmonisation (ICH) provides a framework for these studies.[6][7]
Theoretical Considerations for Stability
Alkyl sulfonates are generally considered chemically stable.[8] However, potential degradation pathways under stress conditions should be investigated. These may include:
-
Hydrolysis: While the sulfonate group itself is resistant to hydrolysis, extreme pH and high temperatures could potentially lead to degradation, although this is unlikely under normal conditions.
-
Oxidation: The presence of oxidizing agents could potentially affect the molecule, though the saturated alkyl chain is generally robust.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
Recommended Experimental Protocol: Comprehensive Stability Study (ICH Q1A(R2))
This protocol outlines a stability study that complies with ICH guidelines to establish a re-test period for sodium propane-2-sulfonate monohydrate.[6]
Objective: To evaluate the stability of sodium propane-2-sulfonate monohydrate under various environmental conditions and to identify potential degradation products.
Materials:
-
At least three primary batches of sodium propane-2-sulfonate monohydrate.[6]
-
Container closure system that simulates the proposed packaging for storage and distribution.[6]
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC).
Protocol:
-
Stress Testing (Forced Degradation): Conduct forced degradation studies on a single batch to identify likely degradation products and establish the degradation pathways.[6] This involves exposing the substance to conditions more severe than accelerated stability testing.[9]
-
Acid/Base Hydrolysis: Expose the substance to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at an elevated temperature.
-
Oxidation: Treat the substance with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[6]
-
Photostability: Expose the substance to light as described in ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Place samples of the three batches in the specified container closure systems and store them under the following conditions:
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze them for relevant quality attributes.[6]
-
-
Analytical Testing: At each time point, test the samples for the following:
-
Appearance: Visual inspection for any changes in physical state, color, or clarity.
-
Assay: Quantification of the amount of sodium propane-2-sulfonate monohydrate present using a validated stability-indicating method.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
Water Content: Determination of the water content, as changes may indicate hygroscopicity or degradation of the monohydrate form.
-
Analytical Method for Quantification
A validated stability-indicating analytical method is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Example HPLC Method Parameters (for guidance):
-
Column: A mixed-mode column such as Primesep 500 could be effective for separating alkyl sulfonates.[11]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is a common starting point for the analysis of sulfonated compounds.[12][13]
-
Detection: UV detection may be possible if the compound has a suitable chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Ion-pair chromatography with a UV-active pairing agent is another option.[14]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Stability Profile
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Water Content (%) |
| 25°C/60% RH | 0 | Conforms | 100.0 | <0.1 | Initial Value |
| 3 | Conforms | Experimental Value | Experimental Value | Experimental Value | |
| 6 | Conforms | Experimental Value | Experimental Value | Experimental Value | |
| 12 | Conforms | Experimental Value | Experimental Value | Experimental Value | |
| 40°C/75% RH | 0 | Conforms | 100.0 | <0.1 | Initial Value |
| 3 | Conforms | Experimental Value | Experimental Value | Experimental Value | |
| 6 | Conforms | Experimental Value | Experimental Value | Experimental Value |
Visualization of the Stability Study Workflow
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An Investigative Guide to the Biological Activity of 2-Propanesulfonic Acid Sodium Salt
A Senior Application Scientist's Perspective on Elucidating a Potential Mechanism of Action
Preamble: Defining the Scope in the Face of the Unknown
As scientists and researchers, we are often tasked with characterizing the biological effects of novel or understudied compounds. 2-Propanesulfonic acid sodium salt (CAS 5399-58-6) presents such a case. While widely utilized as a buffering agent in biological assays and a stabilizer in pharmaceutical formulations, its specific molecular mechanism of action within biological systems remains largely uncharted territory in peer-reviewed literature.[1] The toxicological properties of this material have not been fully investigated, further underscoring the need for a structured scientific inquiry.[2][3]
This guide, therefore, deviates from a conventional review of established mechanisms. Instead, it adopts the perspective of a senior application scientist, outlining a comprehensive, multi-pronged research strategy to investigate and potentially elucidate the mechanism of action of this compound. We will leverage what is known about its physicochemical properties and draw parallels from structurally related compounds to formulate testable hypotheses and design robust experimental workflows. This document is intended for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities.
Foundational Knowledge: Physicochemical Properties and Established Applications
Before delving into its potential biological mechanisms, it is crucial to understand the fundamental properties of this compound.
| Property | Value/Description | Source |
| Molecular Formula | C₃H₇NaO₃S | [4] |
| Molecular Weight | 146.14 g/mol | [4] |
| Appearance | White solid/powder | [2][5] |
| Solubility | Soluble in water (1 g/25 mL) | [5] |
| Primary Applications | Buffering agent, stabilizer in drug formulations, reagent in ion chromatography.[1] | J&K Scientific |
Its high water solubility and status as a salt of a sulfonic acid suggest that in an aqueous biological environment, it will exist as a dissociated sodium cation (Na⁺) and a 2-propanesulfonate anion. The sulfonate group (R-SO₃⁻) is a strong acid, meaning it will be deprotonated at physiological pH. This anionic nature is a key feature that will likely govern its biological interactions.
Hypothesis Formulation: From Physicochemical Properties to Potential Biological Roles
Given the limited direct data, we can formulate several hypotheses regarding the potential biological activity of this compound.
Hypothesis 1: The "Inert Buffer" Hypothesis
The most straightforward hypothesis is that this compound is biologically inert, and its observed utility in biological assays is solely due to its pKa, which makes it an effective buffering agent, maintaining a stable pH environment for cells or enzymes.[1]
Hypothesis 2: The "Ionic Interaction" Hypothesis
The anionic sulfonate group could engage in non-covalent interactions with positively charged residues (e.g., lysine, arginine) on the surface of proteins. Such interactions, while potentially weak and transient, could allosterically modulate protein function, disrupt protein-protein interactions, or interfere with substrate binding to enzymes.
Hypothesis 3: The "Membrane Destabilization" Hypothesis
As a surfactant-like molecule (with a hydrophobic propane group and a hydrophilic sulfonate head), it could potentially interact with cell membranes. At high concentrations, this could lead to membrane destabilization and cytotoxicity. At lower, sub-toxic concentrations, it might alter membrane fluidity or the function of membrane-bound proteins.
Hypothesis 4: The "Specific Enzyme Inhibition" Hypothesis - A Lesson from a Related Compound
A compelling avenue for investigation comes from a structurally related compound, 2-mercaptoethanesulfonic acid sodium salt (Mesna). Mesna is a potent inhibitor of myeloperoxidase (MPO), a key enzyme in inflammatory processes.[6] It competes with the natural substrate, chloride, and shifts the enzyme's catalytic activity.[6] This raises the possibility that this compound, while lacking the reactive thiol group of Mesna, could still interact with and modulate the activity of specific enzymes.
An Experimental Roadmap for Mechanistic Investigation
To systematically test these hypotheses, a tiered experimental approach is proposed, starting with broad cellular-level assessments and progressing to more specific molecular-level investigations.
Tier 1: Cellular Viability and Phenotypic Screening
The initial step is to determine the concentration range over which this compound exhibits any biological effect.
Experimental Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate a panel of relevant cell lines (e.g., a standard immortalized line like HEK293, a cancer cell line like HeLa, and a more specialized cell type relevant to a potential application) in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in complete cell culture medium, ranging from a high concentration (e.g., 100 mM) down to the micromolar range. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.
Causality and Interpretation: This experiment will directly test the "Inert Buffer" hypothesis. If the IC50 is very high, it suggests low intrinsic cytotoxicity. Any observed cytotoxicity will inform the concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply due to cell death.
Diagram: Tier 1 Experimental Workflow
Caption: Workflow for determining the cytotoxic potential of this compound.
Tier 2: Probing for Specific Molecular Interactions
Assuming the compound exhibits biological activity at non-cytotoxic concentrations, the next tier of experiments aims to identify potential molecular targets.
Experimental Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)
-
Protein and Dye Preparation: Prepare a solution of a target protein of interest (e.g., a kinase, a protease, or MPO as a candidate based on the Mesna data) at a concentration of 2 µM. Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) at a 5x concentration.
-
Compound Addition: In a 96-well PCR plate, add the protein-dye mixture. To each well, add this compound at various concentrations (e.g., from 1 µM to 10 mM). Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence of the dye at each temperature increment.
-
Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant shift in Tm in the presence of the compound suggests a direct binding interaction.
Causality and Interpretation: This biophysical assay provides direct evidence of a physical interaction between the compound and a purified protein. A positive Tm shift indicates that the compound stabilizes the protein, making it more resistant to thermal denaturation. This would strongly support the "Ionic Interaction" or "Specific Enzyme Inhibition" hypotheses.
Diagram: Logic of the Thermal Shift Assay
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A Spectroscopic Profile and Methodological Guide to Sodium 2-Propanesulfonate
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of sodium 2-propanesulfonate (CAS 5399-58-6), a key intermediate and surfactant in various chemical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven methodologies for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We delve into the causality behind experimental choices, offering detailed protocols for sample preparation and data acquisition, and present predicted spectral data to guide analytical efforts. Our approach is grounded in authoritative references to ensure scientific integrity and practical utility.
Introduction: The Molecular Identity of Sodium 2-Propanesulfonate
Sodium 2-propanesulfonate, with the chemical formula C₃H₇NaO₃S, is the sodium salt of 2-propanesulfonic acid.[1] Its structure features a sulfonate group attached to the secondary carbon of a propane chain. This seemingly simple molecule serves as a valuable building block and possesses surfactant properties relevant in various formulations. Accurate and reliable analytical characterization is paramount for its quality control and application development. This guide focuses on the two primary spectroscopic techniques for structural elucidation: NMR and IR spectroscopy.
Below is the chemical structure of sodium 2-propanesulfonate.
Caption: Chemical structure of sodium 2-propanesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For sodium 2-propanesulfonate, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous information about its isopropylsulfonate backbone.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be simple and highly characteristic due to the molecule's symmetry. The two methyl (CH₃) groups are chemically equivalent, as is the single methine (CH) proton.
-
Methine Proton (CH): The lone proton on the central carbon is adjacent to six equivalent protons on the two methyl groups. According to the n+1 rule, its signal will be split into a septet. The strong electron-withdrawing effect of the sulfonate group will shift this signal significantly downfield.
-
Methyl Protons (CH₃): The six protons of the two equivalent methyl groups are adjacent to the single methine proton. Their signal will appear as a doublet.
Table 1: Predicted ¹H NMR Parameters for Sodium 2-Propanesulfonate
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.5 | Septet | 1H | CH-SO₃ |
| ~1.3 - 1.6 | Doublet | 6H | CH(CH ₃)₂ |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Predicted ¹³C NMR Spectral Data
Due to the molecule's symmetry, only two distinct carbon environments exist. In a standard proton-decoupled ¹³C NMR experiment, where C-H coupling is removed for clarity, two singlet peaks are expected.[2]
-
Methine Carbon (CH): The carbon atom directly attached to the sulfonate group will be significantly deshielded and appear at a lower field.
-
Methyl Carbons (CH₃): The two equivalent methyl carbons will appear as a single, more shielded peak at a higher field.
Table 2: Predicted ¹³C NMR Parameters for Sodium 2-Propanesulfonate
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~50 - 60 | C H-SO₃ |
| ~20 - 25 | CH(C H₃)₂ |
Note: Chemical shift ranges are based on typical values for similar functional groups.[3][4]
Experimental Protocol: NMR Sample Preparation and Acquisition
Achieving high-quality NMR spectra is critically dependent on meticulous sample preparation. The following protocol outlines the best practices for analyzing a solid organic salt like sodium 2-propanesulfonate.
Materials:
-
Sodium 2-propanesulfonate (5-30 mg)
-
Deuterated solvent (e.g., Deuterium Oxide D₂O, or DMSO-d₆), ~0.7 mL
-
Pasteur pipette and glass wool or a syringe filter
Step-by-Step Methodology:
-
Mass Determination: Accurately weigh the required amount of sodium 2-propanesulfonate. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][9]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. D₂O is often the first choice for water-soluble salts. The deuterium in the solvent provides the lock signal for the spectrometer.[5]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent. Vortex or gently agitate until the solid is completely dissolved.
-
Filtration (Critical Step): To ensure magnetic field homogeneity, the solution must be free of any particulate matter.[10] Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.
-
Sample Volume and Labeling: The final solution height in the NMR tube should be approximately 4-5 cm (about 0.6-0.7 mL).[5][10] Label the tube clearly near the top with a permanent marker.[6]
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H spectrum first, followed by the proton-decoupled ¹³C spectrum. Further experiments like DEPT can be run to confirm the number of protons attached to each carbon.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For sodium 2-propanesulfonate, the spectrum will be dominated by absorptions from the sulfonate group and the alkyl framework.
Interpretation of Key IR Absorption Bands
The sulfonate group (SO₃⁻) has very strong and characteristic absorption bands.
-
S=O Asymmetric Stretch: A very strong and prominent band typically appears in the 1260-1150 cm⁻¹ region.
-
S=O Symmetric Stretch: A strong band is expected in the 1070-1030 cm⁻¹ region.[12][13]
-
C-H Bending and Stretching: The isopropyl group will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations in the 1470-1365 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for Sodium 2-Propanesulfonate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2980-2850 | Medium-Strong | C-H (sp³) Stretching |
| 1470-1430 | Medium | C-H Bending (Asymmetric) |
| 1385-1365 | Medium | C-H Bending (Symmetric, "isopropyl split") |
| ~1200 | Very Strong | S=O Asymmetric Stretching |
| ~1050 | Strong | S=O Symmetric Stretching |
Note: The presence of water can introduce a broad O-H stretching band around 3400 cm⁻¹.[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for solid powders in modern FTIR spectroscopy, requiring minimal to no sample preparation.[16][17]
Materials:
-
Sodium 2-propanesulfonate (a small amount, ~1-2 mg)
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)[18][19]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lab wipes
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty, clean crystal. This measures the instrument and ambient environment (e.g., CO₂, H₂O vapor) and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the sodium 2-propanesulfonate powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal.[16] This ensures good contact, which is essential for obtaining a high-quality spectrum. The evanescent wave from the crystal only penetrates a few microns into the sample.[18][20]
-
Collect Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure arm, remove the bulk of the powder, and clean the crystal surface with a soft lab wipe moistened with a suitable solvent like isopropanol.
Integrated Spectroscopic Workflow
A logical workflow ensures efficient and accurate characterization of the material. The process integrates sample preparation with the sequential acquisition of complementary spectroscopic data.
Caption: General workflow for the spectroscopic analysis of sodium 2-propanesulfonate.
Conclusion
The spectroscopic profile of sodium 2-propanesulfonate is distinct and readily characterizable using standard NMR and IR techniques. The predicted ¹H NMR spectrum is defined by a doublet and a septet, while the ¹³C NMR shows two signals corresponding to the molecule's two carbon environments. The IR spectrum is dominated by the strong, characteristic absorptions of the sulfonate functional group. By following the detailed experimental protocols provided, researchers can reliably acquire high-quality data to confirm the identity, purity, and structural integrity of this important chemical compound, ensuring its suitability for downstream applications in research and development.
References
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A Comprehensive Technical Guide to the Thermogravimetric Analysis of 2-Propanesulfonic Acid Sodium Salt
Abstract
This technical guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 2-propanesulfonic acid sodium salt (also known as sodium propane-2-sulfonate). Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles of TGA as applied to this specific analyte, detailing experimental protocols, expected thermal behavior, and the underlying chemical principles of its decomposition. By integrating established analytical standards with mechanistic insights, this guide serves as a practical resource for characterizing the thermal stability and decomposition profile of this compound, a compound utilized in various industrial and pharmaceutical applications.[1]
Introduction: The Significance of Thermal Analysis in Pharmaceutical and Chemical Sciences
Thermal analysis techniques are indispensable tools in the modern laboratory, providing critical data on the physical and chemical properties of materials as a function of temperature. Among these, thermogravimetric analysis (TGA) stands out for its ability to precisely measure changes in mass, offering quantitative insights into thermal stability, decomposition kinetics, and material composition.
This compound (C₃H₇NaO₃S) is an organic salt with applications ranging from a buffering agent in biotechnology to a stabilizer in pharmaceutical formulations.[1] Understanding its thermal behavior is paramount for defining storage conditions, assessing stability in various formulations, and ensuring safety during manufacturing processes where thermal stress may be a factor. This guide provides a comprehensive framework for conducting and interpreting the TGA of this compound, grounded in scientific principles and established methodologies.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for interpreting its thermal behavior.
| Property | Value | Source |
| IUPAC Name | sodium propane-2-sulfonate | [2] |
| CAS Number | 5399-58-6 | [2] |
| Molecular Formula | C₃H₇NaO₃S | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Typically a white crystalline powder | [3] |
Principles of Thermogravimetric Analysis (TGA)
TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data, a plot of mass versus temperature, is known as a TGA curve. The derivative of this curve, the DTG curve, shows the rate of mass change and helps to identify the temperatures at which the most significant thermal events occur.
The experimental setup for TGA is conceptually straightforward, involving a high-precision balance, a furnace, and a programmable temperature controller. The choice of atmospheric gas (e.g., inert nitrogen or reactive air) is a critical experimental parameter that can significantly influence the decomposition pathway.
Experimental Protocol: Thermogravimetric Analysis of this compound
This section details a robust, self-validating protocol for the TGA of this compound, adhering to principles outlined in standards such as ASTM E1131.[4][5][6][7][8]
4.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated instrument capable of a heating rate of 10 °C/min up to 800 °C.
-
Sample Pans: Platinum or ceramic pans are recommended for their inertness at high temperatures.
-
Atmosphere: High-purity nitrogen (99.995% or higher) for pyrolysis studies and dry air for oxidative decomposition studies.
-
Sample: this compound, finely ground to ensure uniform heat distribution.
4.2. Step-by-Step Procedure
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. This typically involves the use of certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into a tared TGA pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the selected gas (nitrogen or air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass and temperature throughout the experiment.
4.3. Data Analysis
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to obtain the DTG curve.
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the TGA and DTG curves, respectively.
-
Quantify the mass loss at each decomposition step.
Experimental Workflow Diagram
Caption: Workflow for the thermogravimetric analysis of this compound.
Expected Thermal Decomposition Profile
5.1. TGA Curve Interpretation
The TGA curve is expected to show a multi-stage decomposition process.
-
Initial Stage (ambient to ~150 °C): A minor mass loss may be observed, corresponding to the desorption of adsorbed water or volatile impurities.
-
Main Decomposition Stage (~250-400 °C): A significant and sharp mass loss is anticipated in this region. This corresponds to the primary decomposition of the molecule. For similar, more complex sodium alkyl naphthalene sulfonates, decomposition is noted to begin above 150-200°C.[1][9] A technical guide for sodium 3-hydroxypropane-1-sulfonate suggests a decomposition temperature of around 260°C, while sodium 1-propanesulfonate decomposes at approximately 250°C.[10]
-
Final Stage (>400 °C): Further, slower mass loss may occur as the initial decomposition products undergo secondary reactions and char formation. The final residue at 800 °C in an inert atmosphere is expected to be a mixture of sodium sulfide, sodium carbonate, and some carbonaceous material.
5.2. Expected Quantitative Data
The following table summarizes the anticipated mass loss events based on the proposed decomposition pathway.
| Temperature Range (°C) | Expected Mass Loss (%) | Associated Event |
| 30 - 150 | < 1% | Desorption of volatiles |
| 250 - 400 | 40 - 60% | Primary decomposition (cleavage of C-S bond, release of SO₂, propene, etc.) |
| 400 - 800 | 10 - 20% | Secondary decomposition of intermediates and char formation |
| Final Residue at 800°C | ~30-50% | Sodium sulfide, sodium carbonate, and carbon |
Proposed Thermal Decomposition Pathway
The thermal decomposition of sodium alkanesulfonates is complex. Based on studies of related compounds, the primary decomposition is likely initiated by the cleavage of the carbon-sulfur (C-S) bond, which is generally the weakest bond in the molecule.[10]
6.1. Initiation: C-S Bond Cleavage
The decomposition is proposed to initiate with the homolytic or heterolytic cleavage of the C-S bond. This initial step dictates the subsequent reaction pathways.
6.2. Propagation and Product Formation
Following the initial C-S bond scission, a cascade of reactions is expected to occur, leading to the formation of various gaseous products and a solid residue. The nature of the atmosphere (inert vs. oxidative) will significantly influence the product distribution.
Decomposition Pathway Diagram (Inert Atmosphere)
Caption: Proposed thermal decomposition pathway of this compound in an inert atmosphere.
Advanced Analysis: Evolved Gas Analysis (EGA)
For a more detailed understanding of the decomposition mechanism, TGA can be coupled with other analytical techniques to identify the evolved gaseous products. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool for this purpose, allowing for the separation and identification of the volatile decomposition products.[11] Expected products from the pyrolysis of this compound would include propene, sulfur dioxide, and water, with the potential for other short-chain hydrocarbons and sulfur-containing compounds depending on the exact decomposition conditions.
Conclusion
The thermogravimetric analysis of this compound provides critical insights into its thermal stability and decomposition behavior. This guide has outlined a comprehensive approach to conducting and interpreting TGA data for this compound, from the foundational principles to a detailed experimental protocol and a proposed decomposition pathway. While the presented thermal profile is based on the behavior of structurally related compounds, it provides a robust framework for researchers and professionals to design and execute their own thermal analysis studies. The application of the methodologies described herein will enable a thorough characterization of this compound, contributing to its safe and effective use in various scientific and industrial applications.
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GREEN AGROCHEM. (2025, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate. Retrieved from [Link]
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CDS Analytical. Thermal Analysis of Ionic Surfactants. Retrieved from [Link]
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Whitepaper: The Pivotal Role of the Sulfonate Group in 2-Propanesulfonic Acid Sodium Salt: A Mechanistic and Application-Focused Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The sulfonate functional group (R-SO₃⁻) is a cornerstone of modern chemistry, imparting unique physicochemical properties to molecules that are leveraged across diverse scientific disciplines. In the context of 2-propanesulfonic acid sodium salt, this group is not merely a structural component but the primary driver of its utility in biotechnology, analytical chemistry, and pharmaceutical sciences. This guide offers an in-depth exploration of the sulfonate group's role, moving from its fundamental chemical principles to its practical applications. We will dissect the causality behind its influence on solubility, stability, and reactivity, and provide validated experimental protocols for its use as a critical reagent in high-performance liquid chromatography (HPLC) and as a stabilizer in drug formulations.
The Sulfonate Functional Group: A Foundation of Unique Properties
The utility of this compound is intrinsically linked to the inherent characteristics of the sulfonate group. Understanding these foundational principles is critical for its effective application.
Acidity and Charge
Sulfonic acids are exceptionally strong organic acids, with pKa values that can rival mineral acids.[1] For instance, methanesulfonic acid has a pKa of approximately -1.9, making it millions of times more acidic than a typical carboxylic acid like acetic acid (pKa ≈ 4.76).[2] This potent acidity stems from the high stability of the resulting sulfonate anion.[1][3]
The negative charge on the sulfonate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance, a stabilizing effect that makes the conjugate base exceptionally weak and, consequently, the parent acid exceptionally strong.[4][5] At physiological pH, and indeed across nearly the entire aqueous pH range, the sulfonate group exists in its ionized, anionic form (SO₃⁻).[6] This permanent negative charge is a key determinant of the molecule's behavior.
Hydrophilicity and Solubility
The highly polar and charged nature of the sulfonate group confers excellent water solubility.[1][7][8] This group readily participates in strong hydrogen bonding with water molecules, enabling compounds like this compound to be highly soluble in aqueous media. This property is fundamental to its application as a mobile phase component in chromatography and as a formulation excipient for poorly soluble drugs.[9][10]
Chemical Stability and Role as a Leaving Group
Sulfonates are generally stable, non-oxidizing, and colorless in water.[11] The resonance stabilization that makes sulfonic acids strong also makes the sulfonate anion an excellent leaving group in nucleophilic substitution and elimination reactions.[3][12] This is because the stable, weakly basic anion can readily depart from a carbon center.[4] While this reactivity is more pronounced in sulfonate esters (e.g., tosylates, mesylates), the underlying stability of the sulfonate anion is the governing principle.[5]
Diagram 1: Physicochemical Characteristics of the Sulfonate Group
Caption: Core properties of this compound derived from its sulfonate group.
Applications in Drug Development and Analytical Science
The properties endowed by the sulfonate group make this compound a versatile tool for scientists.
Role as a Pharmaceutical Excipient and Stabilizer
In pharmaceutical development, achieving adequate solubility and stability of an active pharmaceutical ingredient (API) is a critical challenge. The introduction of a sulfonate group into a molecule is a recognized strategy to enhance water solubility.[8][10] While this compound is not typically incorporated into the API structure itself, it serves as a valuable excipient. It is used as a stabilizer in drug formulations, where its properties can enhance the solubility and bioavailability of APIs.[9] Furthermore, sulfonic acids are frequently used to form salts with basic APIs, a common strategy to improve drug properties.[13]
It is important to note that while sulfonic acid salts offer significant advantages, their use requires careful risk assessment. Regulatory concern has been raised regarding the potential for formation of genotoxic sulfonate esters, particularly when residual alcohols from synthesis are present.[13] This underscores the need for rigorous analytical control of both the sulfonic acid salt and the final drug product.
Application as an Ion-Pairing Reagent in HPLC
One of the most prominent applications of this compound is as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15] This technique is essential for the separation and analysis of polar, ionizable compounds that show poor retention on traditional C8 or C18 columns.
Mechanism of Action: In ion-pair chromatography, an ionic reagent with a hydrophobic "tail" and a charged "head" is added to the mobile phase. The this compound, with its propyl group and anionic sulfonate head, serves as a cationic ion-pair reagent.[14] It operates via two proposed mechanisms:
-
Partitioning: The hydrophobic propyl group partitions into the non-polar stationary phase, creating a pseudo-ion-exchange surface where the anionic sulfonate groups are exposed to the mobile phase. Positively charged (cationic) analytes can then interact with these sulfonate groups, increasing their retention time.
-
Ion-Pair Formation: The sulfonate anion forms a neutral ion pair with the cationic analyte in the mobile phase. This neutral complex is more hydrophobic than the analyte alone, leading to increased partitioning into the stationary phase and thus, longer retention.
This application is crucial for the quality control and analysis of basic drugs, peptides, and other cationic molecules.
Diagram 2: Workflow for Ion-Pair RP-HPLC
Caption: Standard experimental workflow for using this compound in HPLC.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, with causality and control measures explicitly stated.
Protocol: Preparation and Use of an Ion-Pairing Mobile Phase for HPLC
Objective: To prepare a mobile phase containing this compound for the analysis of a cationic analyte (e.g., a basic drug) by RP-HPLC.
Materials:
-
This compound, HPLC Grade (CAS 5399-58-6)[14]
-
Acetonitrile (ACN), HPLC Grade
-
Milli-Q or 18 MΩ·cm water
-
Phosphoric acid (H₃PO₄), 85%
-
0.45 µm membrane filter
Methodology:
-
Reagent Preparation:
-
Prepare a 1 L solution of the desired mobile phase composition (e.g., 70:30 Water:ACN).
-
Weigh the appropriate amount of this compound to achieve the target concentration (typically 5-10 mM). For 1 L of a 10 mM solution, use 1.641 g (MW = 164.16 g/mol ).
-
Causality: The concentration of the ion-pairing reagent is a critical parameter. Too low a concentration results in insufficient retention, while too high a concentration can lead to long equilibration times and potential column saturation.
-
-
pH Adjustment:
-
Slowly add phosphoric acid dropwise to the mobile phase while stirring to adjust the pH to a range of 2.5-3.5.
-
Causality: The pH must be low enough to ensure that the analyte is fully protonated (cationic) and that any residual silanol groups on the silica-based stationary phase are suppressed, preventing undesirable secondary interactions.
-
-
Filtration and Degassing:
-
Filter the entire mobile phase through a 0.45 µm membrane filter to remove particulates that could damage the HPLC system.
-
Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration/sparging with helium.
-
Causality: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise, which compromises data quality.[16]
-
-
System Equilibration:
-
Install an appropriate RP column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Pump the prepared mobile phase through the entire system at a typical flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes (or ~20-30 column volumes).
-
Trustworthiness: The system is considered equilibrated only when a stable, flat baseline is achieved. The ion-pairing reagent needs time to fully coat the stationary phase, and premature injection will lead to drifting retention times and non-reproducible results.
-
Protocol: Analytical Characterization
Objective: To confirm the identity and purity of this compound using standard analytical techniques.
| Technique | Parameters & Rationale | Expected Outcome |
| ¹H NMR | Solvent: D₂O. Rationale: The compound is highly water-soluble. | A doublet corresponding to the two methyl (CH₃) groups and a multiplet for the single methine (CH) proton. The integration ratio should be 6:1. |
| LC-MS | Mode: HILIC. Rationale: As a highly polar compound, it has poor retention in standard RP-HPLC.[16] HILIC is the preferred method. Detection: ESI-Negative. Rationale: To detect the anionic sulfonate. | A parent ion peak corresponding to the [M-Na]⁻ mass (m/z ≈ 141.02). MS/MS fragmentation can confirm the structure. |
| FT-IR | Method: KBr pellet or ATR. | Strong, characteristic absorption bands for the S=O stretching of the sulfonate group, typically in the regions of 1260-1150 cm⁻¹ (asymmetric) and 1070-1030 cm⁻¹ (symmetric). |
Conclusion
The sulfonate group is the definitive functional moiety of this compound, dictating its chemical identity and its wide-ranging utility. Its strong acidity, high polarity, and resultant anionic charge are directly responsible for the compound's excellent water solubility and its efficacy as a pharmaceutical stabilizer and an ion-pairing reagent. For the research scientist, a mechanistic understanding of how this group influences molecular interactions is paramount for developing robust, reproducible, and validatable methods, whether in chromatographic analysis or advanced drug formulation. The continued application of this seemingly simple molecule is a testament to the powerful and predictable role of the sulfonate group in applied chemistry.
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Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]
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Scribd. (n.d.). Sulfonation's Role in Detergents. Retrieved from [Link]
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Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer. Retrieved from [Link]
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SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (n.d.). Water-soluble macromers based on 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS) for rapid in situ hydrogel film formation. Retrieved from [Link]
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PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
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ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved from [Link]
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ResearchGate. (2019). Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). Retrieved from [Link]
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MDPI. (2020). A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. Retrieved from [Link]
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The Essential Chemical Industry. (n.d.). Surfactants. Retrieved from [Link]
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YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
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MDPI. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-ACRYLAMIDO-2-METHYLPROPANE SULFONIC ACID SODIUM SALT. Retrieved from [Link]
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Cameo Chemicals. (n.d.). 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid Sodium Salt Solution Supplier. Retrieved from [Link]
-
ResearchGate. (2025). Physicochemical properties of α-sulfonated fatty acid esters. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt. Retrieved from [Link]
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Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]
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ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
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Research Scientific. (n.d.). This compound MONO- HYDRATE, FOR IPC. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Sodium Propane-2-sulfonate: Hydrophobicity and pKa
Introduction
In the landscape of pharmaceutical sciences and drug development, a profound understanding of the physicochemical properties of excipients and reagents is paramount. Sodium propane-2-sulfonate, also known as sodium isopropylsulfonate, is a compound whose utility is deeply rooted in its distinct molecular characteristics.[1][2] It serves as a crucial tool in various analytical and formulation contexts, most notably as an ion-pairing reagent in high-performance liquid chromatography (HPLC).[3] The efficacy of this molecule in such applications is dictated by two fundamental properties: its hydrophobicity and the acidity constant (pKa) of its conjugate acid.
This technical guide provides an in-depth exploration of the hydrophobicity and pKa of sodium propane-2-sulfonate. We will dissect the molecular features governing these properties, present quantitative data, detail the experimental methodologies for their determination, and discuss their direct implications for researchers, scientists, and drug development professionals. This analysis is designed not merely to present data, but to offer a causal understanding of why this molecule behaves as it does, thereby enabling more informed and strategic application in the laboratory. The use of sulfonate salts in drug development is a well-established practice, valued for the ability to favorably modify the properties of active pharmaceutical ingredients (APIs).[4][5]
Part 1: Hydrophobicity of Sodium Propane-2-sulfonate
Hydrophobicity is a critical parameter that influences a molecule's solubility, membrane permeability, and interaction with other molecules. It is most commonly quantified by the partition coefficient (logP), which describes the equilibrium distribution of a compound between an organic (typically n-octanol) and an aqueous phase.[6][7] A positive logP indicates a preference for the organic phase (lipophilic), while a negative logP signifies a preference for the aqueous phase (hydrophilic).[7]
Molecular Structure and Physicochemical Character
The hydrophobicity of sodium propane-2-sulfonate is a direct consequence of its amphiphilic, albeit highly polarized, structure. The molecule consists of:
-
A Hydrophobic Moiety: A non-polar isopropyl group (-CH(CH₃)₂).
-
A Hydrophilic Moiety: A highly polar, anionic sulfonate group (-SO₃⁻).
The sulfonate group's strong ionic character overwhelmingly dominates the molecule's overall properties, rendering it highly soluble in water and other polar solvents.[3] The small isopropyl group contributes only minimally to any hydrophobic character. This makes the compound an effective surfactant and ion-pairing agent, capable of interacting with non-polar moieties while maintaining high aqueous solubility.
Caption: Molecular regions of Sodium Propane-2-sulfonate.
Quantitative Hydrophobicity Data
Experimentally determining the logP for highly ionic and surface-active compounds like sodium propane-2-sulfonate is challenging because they do not partition cleanly between phases and tend to reside at the octanol-water interface.[8] Therefore, computational models are often used to estimate this value. The XLogP3 algorithm, a widely used atom-based predictive model, provides an estimated value for the propane-2-sulfonate anion.
| Compound/Ion | Parameter | Estimated Value | Source |
| Propane-2-sulfonate | XLogP3 | -0.2 | PubChem CID: 498034[9] |
This negative value confirms the compound's predominantly hydrophilic nature, consistent with its molecular structure.
Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)
While challenging for this specific compound, the foundational "shake-flask" method provides the benchmark for logP measurement.[7] The key to applying this method to a surfactant-like molecule is to work well below its critical micelle concentration (CMC) to ensure a true monomeric partition equilibrium is measured.[8]
Causality Behind the Protocol: This method is chosen for its direct measurement of partitioning. Each step is designed to achieve a true thermodynamic equilibrium and ensure accurate quantification of the analyte in each phase without interference.
Step-by-Step Methodology:
-
Solvent Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol.
-
Rationale: This prevents volume changes in the phases during the experiment, ensuring the concentration measurements reflect the partitioning of the solute, not the mutual dissolution of the solvents.[10]
-
-
Preparation of Test Solution:
-
Prepare a stock solution of sodium propane-2-sulfonate in the aqueous phase at a concentration known to be below the CMC.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous test solution.
-
Agitate the vessel gently at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached (can range from minutes to several hours). Vigorous shaking should be avoided to prevent the formation of emulsions which are difficult to separate.[8]
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.
-
Rationale: Centrifugation is critical for breaking any micro-emulsions, which is a common issue with amphiphilic compounds and a primary source of error.[8]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Determine the concentration of sodium propane-2-sulfonate in each phase using a suitable analytical technique, such as HPLC with a UV or evaporative light scattering detector (ELSD), as the sulfonate itself lacks a strong chromophore.
-
Rationale: HPLC provides the sensitivity and specificity needed to measure concentrations accurately, even when they differ by orders of magnitude between the two phases.[10]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The final result is expressed as logP: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]).[7]
-
Part 2: pKa of Propane-2-sulfonic Acid
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For sodium propane-2-sulfonate, the relevant value is the pKa of its conjugate acid, propane-2-sulfonic acid.[11] This value determines the ionization state of the molecule across the pH spectrum.
Acidity and Resonance Stabilization
Alkanesulfonic acids are known to be very strong acids.[12] Their potent acidity stems from two primary factors:
-
Inductive Effect: The highly electronegative oxygen atoms in the sulfonyl group (-SO₂-) strongly withdraw electron density from the O-H bond, weakening it and facilitating the release of the proton (H⁺).
-
Resonance Stabilization: Upon deprotonation, the resulting sulfonate anion is exceptionally stable. The negative charge is delocalized across all three oxygen atoms through resonance, spreading the charge over a larger area and significantly lowering the energy of the conjugate base. This high stability of the conjugate base is the principal driver for the strong acidity.
Caption: Dissociation and resonance of propane-2-sulfonic acid.
Quantitative pKa Data
Direct experimental measurement of the pKa of very strong acids in water is impractical because they are fully dissociated. Therefore, their pKa values are often estimated by extrapolation from measurements in non-aqueous solvents or through computational methods.[12][13] While a precise experimental value for propane-2-sulfonic acid is not readily found in the literature, it is expected to be in the same range as other short-chain alkanesulfonic acids, which have negative pKa values.
| Acid | Formula | pKa Value | Source |
| Methanesulfonic acid | CH₃SO₃H | ~ -2.0 | Williams, et al.[14] |
| Benzenesulfonic acid | C₆H₅SO₃H | ~ -6.5 | Williams, et al.[14] |
| Sulfuric Acid | H₂SO₄ | ~ -3.0 (pKa1) | VMINTEQ Database[15] |
| Propane-2-sulfonic acid | (CH₃)₂CHSO₃H | < 0 (Strongly Acidic) | Inferred |
A pKa value in this range signifies that propane-2-sulfonic acid is a stronger acid than the hydronium ion (H₃O⁺, pKa -1.74).[14] Consequently, in any aqueous solution with a pH greater than 0, the sulfonate group will be completely deprotonated and exist as the propane-2-sulfonate anion. For all practical purposes in drug development and analytical chemistry, it is considered a permanently ionized anion.
Experimental Considerations for pKa Determination
Why Standard Potentiometric Titration Fails:
A standard potentiometric titration, which involves monitoring pH as a titrant is added, is the most common method for pKa determination. However, for an acid as strong as propane-2-sulfonic acid, this method is unsuitable in an aqueous medium.
-
Causality: The acid is already fully dissociated in water before any base is added. Therefore, the titration curve shows no inflection point corresponding to the half-equivalence point of the sulfonic acid. The curve would simply reflect the titration of a strong acid (hydronium ions) by a strong base.
Advanced Methodologies (For Context):
Determining the pKa of such strong acids requires specialized techniques that go beyond the scope of a standard laboratory protocol:
-
Non-Aqueous Titrations: Performing the titration in a less basic solvent than water (e.g., acetic acid) can allow for the differentiation of strong acids.
-
Spectroscopic Methods: Techniques like UV-Vis or NMR spectroscopy can be used in various solvent systems to measure the ratio of protonated to deprotonated species, from which the pKa can be calculated.
-
Computational Chemistry: Quantum mechanical calculations can provide highly accurate predictions of pKa values by modeling the thermodynamics of the dissociation process in solution.[13][16][17][18]
Conclusion and Implications for Drug Development
The physicochemical profile of sodium propane-2-sulfonate is defined by a dichotomy: a small hydrophobic isopropyl group and a dominant, permanently anionic sulfonate head. Its hydrophilic character (estimated XLogP3 of -0.2) ensures high aqueous solubility, while the exceptionally strong acidity of its conjugate acid (pKa < 0) guarantees it remains in its ionized sulfonate form under all relevant biological and analytical pH conditions.
For scientists and researchers, these properties translate into predictable and reliable behavior:
-
In Formulations: As a salt former, the sulfonate group can be used to improve the solubility and dissolution rate of basic drug candidates, a common challenge in drug development.[4]
-
In Analytical Chemistry: As an ion-pairing reagent in reversed-phase HPLC, the anionic sulfonate head pairs with cationic analytes. The hydrophobic isopropyl tail provides a non-polar interaction mechanism with the stationary phase, enabling the retention and separation of otherwise poorly retained basic compounds.
This guide has provided the foundational knowledge, quantitative data, and experimental rationale necessary for the intelligent application of sodium propane-2-sulfonate. A thorough grasp of its hydrophobicity and pKa is the key to leveraging its full potential in advancing pharmaceutical research and development.
References
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- Liptak, M. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
- Greciano, O., et al. (2007). Theoretical Prediction of pKa Values of Seleninic, Selenenic, Sulfinic, and Carboxylic Acids by Quantum-Chemical Methods. The Journal of Physical Chemistry A.
- Liptak, M. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.
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Methodological & Application
Application Note: Utilizing 2-Propanesulfonic Acid Sodium Salt for Robust HPLC Separation of Cationic Analytes
Abstract
This document provides a comprehensive guide for the application of 2-propanesulfonic acid sodium salt as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Primarily intended for researchers, chromatographers, and drug development professionals, this note details the underlying principles, offers detailed protocols for method development, and presents troubleshooting strategies. The focus is on leveraging the unique properties of a short-chain alkyl sulfonate to achieve reproducible and efficient separation of basic and cationic compounds, which are often challenging to retain and resolve using conventional reversed-phase methods.
Introduction to Ion-Pair Chromatography (IPC)
Reversed-phase HPLC is a cornerstone of analytical chemistry, yet it struggles with the retention of highly polar and ionic compounds. Ion-pair chromatography (IPC) extends the utility of RP-HPLC to these challenging analytes.[1][2][3] IPC involves the addition of an ion-pairing reagent (IPR) to the mobile phase.[4] This reagent contains a hydrophobic alkyl chain and an ionic functional group. For the analysis of positively charged (cationic) analytes like basic drugs, an anionic IPR with an opposite charge, such as an alkyl sulfonate, is used.[2]
The IPR dynamically modifies the stationary phase, effectively creating a transient ion-exchange surface that enhances the retention of charged analytes.[1][2][5] This guide focuses on This compound (also known as sodium propane-2-sulfonate), a short-chain IPR ideal for applications requiring moderate increases in retention without the long column equilibration times associated with longer-chain reagents.[2][5]
The Role and Advantages of this compound
This compound is an anionic reagent used for pairing with cationic analytes.[6][7] Its selection over other common alkyl sulfonates (e.g., pentyl, hexyl, or heptyl sulfonates) is a deliberate choice based on specific analytical goals.
Causality Behind the Choice:
-
Moderate Hydrophobicity: The short propyl chain provides a moderate increase in analyte retention. This is advantageous when analyzing compounds that already have some inherent hydrophobicity, preventing excessively long run times that can occur with longer-chain IPRs like C7 or C8 sulfonates.[8]
-
Faster Equilibration: Columns equilibrate significantly faster with short-chain IPRs.[2][5] The equilibrium between the mobile phase and stationary phase is established more rapidly, reducing method development time and improving throughput.[1] Long equilibration times are a major challenge in IPC, sometimes requiring up to 50 column volumes of mobile phase.[1][9][10]
-
Improved Peak Shape: Like other IPRs, this compound can mask residual silanol groups on the silica-based stationary phase. This minimizes secondary interactions that cause peak tailing, leading to sharper, more symmetrical peaks.[1]
Mechanism of Action in Ion-Pair RP-HPLC
The retention mechanism in IPC is predominantly explained by two models, with the ion-exchange model being most relevant for alkyl sulfonates.[3][5]
-
Ion-Exchange Model (Dynamic Ion Exchange): The hydrophobic propyl group of the 2-propanesulfonate anion partitions onto the nonpolar C18 (or C8) stationary phase. This orients the negatively charged sulfonate group towards the mobile phase, creating a dynamic negative surface charge on the stationary phase.[1][2] Positively charged analytes are then retained via electrostatic attraction to this modified surface.
-
Ion-Pair Formation Model: An alternative model suggests that the cationic analyte and the anionic IPR first form a neutral ion-pair in the mobile phase.[3][11] This neutral complex is more hydrophobic than the analyte alone and is retained on the stationary phase through standard reversed-phase partitioning.
In practice, both mechanisms likely contribute to the overall retention. The dominant process is influenced by factors such as IPR concentration, organic modifier content, and pH.
Caption: Dynamic modification of a C18 surface by the ion-pairing reagent.
Detailed Protocols and Method Development
4.1. Preparation of the Ion-Pair Mobile Phase
Accurate and consistent mobile phase preparation is critical for reproducible results in IPC.
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (Acetonitrile or Methanol)
-
Buffer components (e.g., potassium phosphate, sodium acetate)
-
Acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
Step-by-Step Protocol:
-
Prepare Aqueous Buffer: Dissolve the chosen buffer salts in HPLC-grade water to the desired concentration (e.g., 20 mM potassium phosphate).
-
Add Ion-Pair Reagent: Weigh the required amount of this compound and dissolve it in the aqueous buffer. A typical starting concentration is 5-10 mM.[8][12]
-
Calculation Example for 1 L of 5 mM Mobile Phase:
-
Molecular Weight of C₃H₇NaO₃S · H₂O = 164.16 g/mol [6]
-
Mass needed = 0.005 mol/L * 164.16 g/mol * 1 L = 0.821 g
-
-
-
Adjust pH: Critically, adjust the pH of the aqueous solution after dissolving the buffer salts and IPR. For cationic analytes, the pH should be at least 2 units below the analyte's pKa to ensure it remains in its protonated, charged form.[8] A common starting pH is between 2.5 and 4.0.
-
Filter the Aqueous Phase: Filter the final aqueous solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Prepare Final Mobile Phase: Mix the filtered aqueous phase with the desired organic modifier. For example, a 70:30 (v/v) mixture of aqueous phase to acetonitrile.
-
Degas: Degas the final mobile phase using sonication or online degassing. Note that IPRs are surfactants and can cause foaming, especially with vacuum degassing.[13] Degassing solvents separately before mixing can mitigate this.[13]
4.2. Method Development Strategy
A systematic approach is key to developing a robust IPC method.
Initial Conditions (Starting Point):
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | End-capped C18 or C8, 3 or 5 µm | End-capping minimizes silanol interactions. C18 provides higher retention.[4][8] |
| Mobile Phase A | 5-10 mM this compound in 20 mM phosphate buffer, pH 3.0 | This concentration is a good starting point to observe retention effects.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shape and lower backpressure.[8] |
| Gradient/Isocratic | Isocratic or shallow gradient | Isocratic elution is often preferred in IPC to avoid long re-equilibration times between runs.[1] |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | Standard flow rate; adjust for column dimensions. |
| Temperature | 30-40 °C | Higher temperatures can improve peak shape and reduce viscosity but may alter IPR adsorption.[1][12] |
| Detection | UV-Vis (e.g., 254 nm) or as required | Ensure the IPR and buffer have low absorbance at the analytical wavelength.[14] |
Optimization Workflow:
Caption: A systematic workflow for optimizing an ion-pair chromatography method.
Expert Insights on Optimization:
-
IPR Concentration: Increasing the concentration of this compound will generally increase the retention time of cationic analytes.[2][15] However, beyond a certain point (the "fold-over point"), retention may decrease as the IPR forms micelles in the mobile phase.[5] Start at 5 mM and adjust in small increments (e.g., ± 2 mM).[8]
-
pH: Mobile phase pH is a powerful tool for adjusting selectivity.[8] Small changes in pH can alter the charge state of analytes with close pKa values, dramatically affecting their relative retention.
-
Organic Modifier: The percentage of organic solvent controls the overall elution strength.[12] Increasing the organic content will decrease retention times for all components.
Common Issues and Troubleshooting
IPC methods, while powerful, can be prone to specific issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | Insufficient column equilibration.[16] | Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection.[9][17] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[18] | |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols. | Ensure IPR concentration is sufficient (e.g., > 5 mM). Consider a different brand of end-capped column.[1] |
| Poor Peak Shape (Fronting) | Analyte overload; mismatched sample solvent. | Reduce injection volume/concentration. Dissolve the sample in the mobile phase whenever possible.[1] |
| Baseline Drift/Noise | Contaminated reagents; IPR has UV absorbance. | Use high-purity, HPLC-grade reagents.[4] Check the UV absorbance spectrum of your mobile phase.[18] |
| Column Clogging / High Pressure | Precipitation of IPR or buffer salts in high organic content. | Ensure buffer and IPR are fully dissolved in the aqueous phase before mixing with organic. Filter the mobile phase.[17] |
A Critical Note on Column Care: It is highly recommended to dedicate a column exclusively for ion-pair applications.[8] Completely removing the adsorbed IPR from the stationary phase is extremely difficult and can lead to reproducibility issues if the column is later used for traditional RP-HPLC.[17]
Conclusion
This compound is a valuable and effective ion-pairing reagent for the HPLC analysis of cationic compounds. Its short alkyl chain offers a balance of enhanced retention and rapid column equilibration, making it an excellent choice for routine analysis and high-throughput environments. By following the systematic method development protocols and troubleshooting advice outlined in this guide, researchers can develop robust, reproducible, and efficient separation methods for a wide range of basic and cationic analytes.
References
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-
Hancock, W. S., et al. (n.d.). Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. PubMed. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). This compound - 5399-58-6. Retrieved from [Link]
-
J&K Scientific LLC. (2021, January 15). Method Development Guide of Ion-pair Reagents. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-PROPANE SULPHONIC ACID SODIUM SALT | 5399-58-6. Retrieved from [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
A. B. Enterprises. (n.d.). 2-propane Sulphonic Acid Sodium Salt 99% For Hplc-ion Pair Chromatography. Tradeindia. Retrieved from [Link]
-
Chromatography Forum. (2017, May 5). Preparation of mobile phase for Ion-pair RP-HPLC. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound monohydrate | 5399-58-6. Retrieved from [Link]
-
Slideshare. (n.d.). Ion pair chromatography for pharmacy students. Retrieved from [Link]
-
El-Sabax. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Regis Technologies. (n.d.). Ultrapure Ion Pairing Reagents and Buffers. Retrieved from [Link]
-
Chromatography Forum. (2006, March 21). retention time shift with Ion pairing LC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanesulfonic acid, sodium salt (1:1). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. Retrieved from [Link]
-
Dolan, J. W. (2008, May 1). Ion Pairing—Blessing or Curse?. LCGC International. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 1-PROPANE SULPHONIC ACID SODIUM SALT AR (HPLC GRADE). Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Levent, A., & Şentürk, Z. S. (2025, August 8). Development of an Ion-Pair HPLC Method for Determination of Acebutolol in Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Separation Science. (n.d.). Washing Ion Pairing Columns. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Forum. (2005, September 1). Ion Pairing. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt. Retrieved from [Link]
-
Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
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Application Note: Utilizing Sodium 2-Propanesulfonate for Enhanced Selectivity in Capillary Electrophoresis
An Application Guide for Researchers and Drug Development Professionals
Introduction
Capillary Electrophoresis (CE) is a high-efficiency separation technique renowned for its speed, minimal sample consumption, and high resolving power.[1][2] It separates analytes based on their differential migration in an electric field within a narrow-bore capillary filled with a background electrolyte (BGE).[2] The composition of the BGE is a critical parameter that dictates separation selectivity and efficiency.[3][4] A significant challenge in CE is the separation of small molecules with similar charge-to-size ratios, such as basic drug compounds, counter-ions, and amino acids.[5][6] In such cases, modifying the BGE with additives that alter the effective mobility of analytes is a powerful strategy.
This application note details the use of sodium 2-propanesulfonate, a short-chain alkyl sulfonate, as an ion-pairing agent in Capillary Zone Electrophoresis (CZE) to modulate the separation of small cationic analytes. We will explore the underlying mechanism, provide a comprehensive protocol for method development, and discuss optimization strategies to achieve baseline separation of challenging compounds.
Scientific Principle: Ion-Pairing Electrophoresis
The core principle involves the addition of an ion-pairing agent to the BGE that carries a charge opposite to that of the analytes. Sodium 2-propanesulfonate (CH₃)₂CHSO₃⁻Na⁺ is an anionic agent that can form a transient, electrostatically-bound, neutral ion pair with cationic analytes (A⁺) in the capillary.
A⁺ (Analyte) + (CH₃)₂CHSO₃⁻ (Agent) ⇌ [A⁺(CH₃)₂CHSO₃⁻] (Ion Pair)
This equilibrium has a profound effect on the analyte's migration. In a typical CE setup with a fused silica capillary and a BGE at a pH > 3, the strong electroosmotic flow (EOF) carries the bulk liquid, including all analytes and ion pairs, toward the cathode (negative electrode).[7]
-
Without Ion-Pairing: The cationic analyte (A⁺) has a strong electrophoretic mobility toward the cathode, resulting in a short migration time.
-
With Ion-Pairing: The formation of a neutral ion pair effectively reduces the analyte's net positive charge. This diminishes its intrinsic electrophoretic velocity. While the neutral ion pair is still carried by the EOF, its overall velocity is reduced compared to the free cation.
By controlling the concentration of sodium 2-propanesulfonate, the analyst can fine-tune the degree of ion-pairing and thus modulate the effective mobility and separation selectivity between different cationic species. Unlike longer-chain sulfonates such as sodium dodecyl sulfate (SDS), the short, non-polar chain of 2-propanesulfonate does not readily form micelles, simplifying the separation mechanism to primarily ion-pairing interactions.[8]
Caption: Mechanism of ion-pairing in capillary electrophoresis.
Experimental Protocols
Objective
To develop and optimize a CZE method for the separation of two model cationic drugs (e.g., Procainamide and Lidocaine) using sodium 2-propanesulfonate as a BGE modifier.
Materials and Instrumentation
-
Instrument: Capillary Electrophoresis system with UV detection (e.g., Agilent 7100, Sciex PA 800 Plus).
-
Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length (40 cm to detector).
-
Reagents:
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Sodium Hydroxide (NaOH)
-
Sodium 2-Propanesulfonate (C₃H₇NaO₃S)
-
Procainamide HCl, Lidocaine HCl (or other relevant cationic analytes)
-
Deionized water (18.2 MΩ·cm)
-
Protocol Part 1: Solution Preparation
-
Capillary Conditioning Solutions:
-
0.1 M Sodium Hydroxide: Dissolve 0.4 g of NaOH in 100 mL of deionized water.
-
0.1 M Phosphoric Acid: Prepare by diluting concentrated H₃PO₄.
-
-
Background Electrolyte (BGE) Stock:
-
Prepare a 100 mM sodium phosphate buffer at pH 2.5. This low pH ensures that the basic drug analytes are fully protonated (cationic) and minimizes EOF for a separation driven primarily by electrophoretic mobility.
-
-
Ion-Pairing Agent Stock:
-
Prepare a 200 mM stock solution of sodium 2-propanesulfonate in deionized water.
-
-
Working BGE Solutions:
-
Prepare a series of working BGEs by adding the ion-pairing stock to the phosphate buffer to achieve final concentrations of 0 mM, 10 mM, 25 mM, and 50 mM sodium 2-propanesulfonate.
-
-
Sample Solution:
-
Prepare a mixed standard solution containing 50 µg/mL each of Procainamide HCl and Lidocaine HCl in deionized water.
-
Protocol Part 2: Method Development Workflow
Caption: Logical workflow for CE method development.
Protocol Part 3: Instrumental Method & Execution
-
Capillary Installation & Conditioning: Install a new capillary. Perform the initial high-concentration conditioning as described in the workflow diagram.[9] For daily use, the pre-run conditioning is sufficient.
-
Instrument Setup: Configure the instrument with the parameters outlined in Table 1 .
-
Sequence Execution:
-
Begin with the 0 mM sodium 2-propanesulfonate BGE. Equilibrate the capillary by flushing for 10 minutes.
-
Inject the sample solution and run the separation.
-
Repeat the analysis for the BGEs containing 10 mM, 25 mM, and 50 mM of the ion-pairing agent. Ensure the capillary is flushed for at least 5 minutes with the new BGE between runs to ensure complete replacement.
-
Table 1: Typical CE Instrumental Parameters | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Voltage | +20 kV | Provides sufficient field strength for efficient separation. Positive polarity for cationic analytes. | | Temperature | 25 °C | Ensures reproducible migration times by controlling BGE viscosity. | | Injection | Hydrodynamic | 50 mbar for 5 seconds | A precise and reproducible method for introducing a small sample plug.[10] | | Detection | UV, 214 nm | Wavelength suitable for detecting peptide bonds and aromatic rings in many drug molecules. | | Run Time | 10 minutes | Sufficient time for the analytes to migrate to the detector. |
Data Analysis and Optimization
The primary effect of adding sodium 2-propanesulfonate will be an increase in the migration times of the cationic analytes. The magnitude of this increase is dependent on the strength of the ion-pair interaction for each specific analyte. This differential interaction is the key to improving separation.
Table 2: Expected Effect of Sodium 2-Propanesulfonate on Analyte Migration
| [Sodium 2-Propanesulfonate] | Analyte | Expected Migration Time (min) | Resolution (Rs) | Observations |
|---|---|---|---|---|
| 0 mM | Procainamide | 3.5 | 0.8 | Co-elution or poor separation. |
| Lidocaine | 3.6 | |||
| 10 mM | Procainamide | 4.1 | 1.2 | Partial separation achieved. |
| Lidocaine | 4.4 | |||
| 25 mM | Procainamide | 5.2 | >1.5 | Baseline separation achieved. |
| Lidocaine | 5.8 | |||
| 50 mM | Procainamide | 6.8 | >2.0 | Increased separation, but longer run time. |
| | Lidocaine | 7.8 | | |
Note: Data are hypothetical and for illustrative purposes.
Causality Behind Optimization Choices:
-
pH Selection: A low pH (e.g., 2.5) is chosen to ensure the analytes, which are weak bases, are fully protonated and carry a consistent positive charge.[11] It also suppresses the EOF, making the separation more dependent on the analytes' intrinsic electrophoretic mobility and its modulation by the ion-pairing agent.
-
Concentration of Ion-Pairing Agent: The concentration is the primary tool for optimization. Starting with no agent establishes a baseline. Incrementally increasing the concentration allows the scientist to observe the shift in migration and find the "sweet spot" that provides baseline resolution (Rs ≥ 1.5) without excessively long analysis times.[12] Higher concentrations can lead to increased Joule heating, so monitoring the current during the run is advisable.
Conclusion
Sodium 2-propanesulfonate serves as a highly effective and mechanistically simple ion-pairing agent for modulating the selectivity of cationic analytes in capillary electrophoresis. Its utility lies in its ability to form differential electrostatic interactions, altering the effective charge of analytes and enabling the separation of compounds that would otherwise co-migrate. By systematically optimizing the concentration of this agent within a well-chosen background electrolyte, researchers and drug development professionals can develop robust and efficient CE methods for the analysis of small-molecule pharmaceuticals, metabolites, and other cationic species.
References
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Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-82. [Link]
-
Shihabi, Z. K., & Friedberg, M. A. (1997). Analysis of small molecules for clinical diagnosis by capillary electrophoresis. Electrophoresis, 18(10), 1724-32. [Link]
-
Corradini, D. (2023). Buffering agents and additives for the background electrolyte solutions used for peptide and protein capillary zone electrophoresis. Analytica Chimica Acta, 1249, 340963. [Link]
-
Suratman, A. (2008). Protein analysis with capillary electrophoresis. Dissertation, Technische Universität Carolo-Wilhelmina zu Braunschweig. [Link]
-
United States Pharmacopeia. (2020). 〈1053〉 Capillary Electrophoresis. USP-NF. [Link]
-
Miksík, I., Charvátová, J., Eckhardt, A., Cserháti, T., Forgács, E., & Deyl, Z. (2004). Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid. Journal of Chromatography B, 800(1-2), 161-167. [Link]
-
JoVE. (2020). Capillary Electrophoresis - Protocol and Tutorial. YouTube. [Link]
-
Kaniansky, D., & Zelenský, I. (1999). The Preparation of Background Electrolytes in Capillary Zone Electrophoresis: Golden Rules and Pitfalls. Journal of High Resolution Chromatography, 22(3), 185-194. [Link]
-
Miksík, I., & Deyl, Z. (1999). Separation of proteins and peptides by capillary electrophoresis in acid buffers containing high concentrations of surfactants. Journal of Chromatography A, 852(1), 325-336. [Link]
-
ResearchGate. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Request PDF. [Link]
-
SCIEX. (n.d.). Method Development in Capillary Electrophoresis (CE): Selecting your Background Electrolyte. Separation Science. [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis. Wikipedia. [Link]
-
Stasinska, B., & Ciesielski, W. (2021). Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations. Molecules, 26(11), 3326. [Link]
-
SCIEX. (n.d.). Introduction to Capillary Electrophoresis. SCIEX Website. [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials, Inc. [Link]
-
Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. International Labmate Ltd. [Link]
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Application Notes & Protocols: The Role of 2-Propanesulfonic Acid Sodium Salt as a Stabilizer in Pharmaceutical Formulations
Abstract: The chemical and physical stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and shelf-life. Excipients play a pivotal role in achieving this stability. This document provides a detailed technical guide on the application of 2-propanesulfonic acid sodium salt as a versatile stabilizer in pharmaceutical formulations. We will explore its physicochemical properties, mechanisms of action, and provide robust protocols for its evaluation and implementation in both small molecule and biologic drug product development.
Introduction: The Challenge of Pharmaceutical Stability
The journey from a promising active pharmaceutical ingredient (API) to a marketable drug product is fraught with stability challenges. APIs can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. Physical instability, such as precipitation of small molecules from solution or aggregation of protein-based biologics, can compromise the therapeutic efficacy and safety of a drug product.[1]
Formulation scientists employ a range of stabilizing excipients to mitigate these risks. These agents are not inert fillers but functional components that interact with the API and other formulation components to maintain the desired physical and chemical characteristics over the product's shelf-life. This compound (also known as sodium propane-2-sulfonate) is an emerging excipient recognized for its utility as a buffering agent and stabilizer in drug formulations, where it can enhance the solubility and bioavailability of APIs.[2][3]
Physicochemical Profile of this compound
A thorough understanding of an excipient's properties is fundamental to its effective application. This compound is a highly water-soluble organic salt.[3] Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | sodium propane-2-sulfonate | [2][4] |
| CAS Number | 5399-58-6 | [2][4] |
| Molecular Formula | C₃H₇NaO₃S | [4][5] |
| Molecular Weight | 146.14 g/mol | [4][6] |
| Appearance | White crystalline powder | [5] |
| Solubility | Excellent solubility in water | [3] |
Mechanisms of Stabilization
This compound exerts its stabilizing effects through several potential mechanisms, making it a versatile tool for formulation scientists. The choice of mechanism is dependent on the nature of the API (small molecule vs. biologic) and the overall formulation composition.
-
Ion Pairing and Counter-Ion Effects: For ionizable small molecule drugs, forming a salt is a common strategy to modify physicochemical properties like solubility and stability.[7][8] The sulfonate group of 2-propanesulfonic acid can form a stable ion pair with a positively charged API. This interaction can prevent the API from precipitating or engaging in undesirable chemical reactions. The selection of a suitable counter-ion is governed by the pKa difference between the drug and the counter-ion, with a difference of greater than two units generally ensuring stable salt formation.[8][9]
-
Surfactant and Emulsifying Activity: The structure of this compound, with a hydrophilic sulfonate head and a moderately hydrophobic propane tail, gives it amphiphilic properties. This allows it to act as a surfactant or emulsifier.[2][3] In this role, it can stabilize liquid formulations by reducing surface tension at interfaces, preventing the aggregation of suspended drug particles or the coalescence of droplets in an emulsion. The mechanism involves the orientation of the stabilizer at the interface, preventing direct contact between API particles.[10][11]
-
Modulation of Solvation Shell (Hofmeister Effect): For biologics such as proteins and monoclonal antibodies, maintaining the native conformation is critical. Salts can influence protein stability according to the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize protein structures.[12] By interacting with the water molecules surrounding the protein, this compound can help maintain the protein's hydration shell, a phenomenon known as preferential exclusion. This thermodynamically disfavors the unfolded state and reduces the propensity for aggregation.[13]
The following diagram illustrates these potential stabilization pathways.
Caption: Potential mechanisms of API stabilization by this compound.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating this compound in a liquid pharmaceutical formulation.
Protocol 1: Preparation of a Stabilized Aqueous Formulation
Objective: To prepare a test formulation of an API with this compound to evaluate its stabilizing effect.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (CAS 5399-58-6)
-
Water for Injection (WFI) or other appropriate aqueous vehicle
-
pH adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH)
-
Volumetric flasks, magnetic stirrer, sterile filters (0.22 µm)
Methodology:
-
Vehicle Preparation: To a volumetric flask, add approximately 80% of the final volume of WFI.
-
Stabilizer Dissolution: While stirring, slowly add the pre-weighed amount of this compound. Typical starting concentrations to screen range from 10 mM to 100 mM. Continue stirring until fully dissolved.
-
API Incorporation: Once the stabilizer is dissolved, slowly add the pre-weighed API. For protein-based APIs, ensure gentle stirring to prevent shear-induced degradation.
-
pH Adjustment: Measure the pH of the solution. Adjust to the target pH for the formulation using the pH adjustment solutions. This step is critical as pH is a major determinant of both API and excipient stability.
-
Final Volume Adjustment: Add WFI to reach the final target volume and stir until the solution is homogeneous.
-
Sterile Filtration: For parenteral formulations, pass the final solution through a 0.22 µm sterile filter into the final sterile containers (e.g., glass vials).
-
Control Formulation: Prepare a parallel formulation following the same steps but omitting the this compound to serve as a negative control.
Protocol 2: Accelerated Stability Study
Objective: To assess the effectiveness of this compound in stabilizing the API under stressed conditions. This protocol is based on ICH guidelines for stability testing.[14]
Methodology:
-
Sample Preparation: Prepare sufficient quantities of both the test formulation (with stabilizer) and the control formulation (without stabilizer) as described in Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, perform a full analytical characterization of both formulations. This baseline analysis should include:
-
Appearance (clarity, color)
-
pH
-
Assay of API concentration (e.g., via HPLC)
-
Quantification of degradation products or aggregates (e.g., via HPLC, Size Exclusion Chromatography for proteins)
-
-
Storage Conditions: Place the vials of both formulations into a stability chamber set to accelerated conditions. A standard condition is 40°C ± 2°C / 75% RH ± 5% RH .[15]
-
Time Points: Pull samples for analysis at predetermined time points. For a 6-month accelerated study, typical time points are 0, 1, 3, and 6 months.[16][17]
-
Analysis at Time Points: At each time point, perform the same set of analytical tests as conducted at T=0.
-
Data Evaluation: Compare the rate of API degradation, formation of impurities, or change in physical appearance between the test and control formulations. A significant change is often defined as a 5% decrease in assay value from the initial value or exceeding the specification limits for degradation products.[15]
The workflow for this stability study is visualized below.
Caption: Workflow for an accelerated stability study to evaluate a stabilizer.
Protocol 3: Quantification by Ion-Pair Chromatography
Objective: To develop an analytical method to quantify the concentration of this compound in the formulation, ensuring the correct amount is present.
Rationale: this compound is used as an ion-pair reagent in HPLC, which demonstrates its suitability for this type of analysis.[5][18] This method uses a cationic ion-pairing reagent in the mobile phase to retain the anionic sulfonate for separation and quantification.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Detector: Evaporative Light Scattering Detector (ELSD) or Conductivity Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 20 mM Tetrabutylammonium hydroxide (TBAOH) in water, pH adjusted to 6.5
-
Mobile Phase B: Acetonitrile
-
Standard: High-purity this compound
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound standard in water. Create a calibration curve by making serial dilutions of the stock solution to cover the expected concentration range in the formulation.
-
Sample Preparation: Dilute the pharmaceutical formulation sample with water to bring the concentration of the stabilizer within the range of the calibration curve.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient: Isocratic (e.g., 95% Mobile Phase A, 5% Mobile Phase B) or a shallow gradient depending on other excipients.
-
Detector Settings: Optimize ELSD or conductivity detector settings according to manufacturer instructions.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Plot the peak area from the detector response versus the concentration for the standards to create a calibration curve. Use the equation of the line from the curve to calculate the concentration of this compound in the test samples.
Conclusion
This compound is a multifunctional excipient with significant potential as a stabilizer in pharmaceutical formulations. Its ability to act as an ion-pairing agent, a surfactant, and a modulator of the API's solvation environment makes it applicable to both small molecule and biologic drugs. The protocols outlined in this guide provide a systematic approach for formulation scientists to evaluate and implement this stabilizer, leveraging its properties to develop safe, effective, and stable drug products. As with any excipient, thorough compatibility and stability studies are essential to confirm its suitability for a specific API and formulation system.
References
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- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
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- Shah, P., et al.
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Application Notes and Protocols: The Strategic Use of Sodium Propane-2-Sulfonate in Macromolecular Crystallization
Abstract: The crystallization of proteins and other macromolecules remains a critical bottleneck in structural biology and drug discovery. The selection of appropriate precipitants and additives is paramount to overcoming this challenge. This document provides a detailed guide for researchers on the application of sodium propane-2-sulfonate, a versatile organic salt, in protein crystallization experiments. We will explore its underlying physicochemical principles, its role in modulating protein solubility, and provide detailed protocols for its use in both initial screening and optimization workflows.
Introduction: A Niche Reagent in the Crystallographer's Toolkit
The determination of high-resolution three-dimensional structures of proteins, nucleic acids, and their complexes is fundamental to understanding biological function and for rational drug design.[1] X-ray crystallography is a primary technique for this purpose, but it is contingent upon the successful growth of well-ordered crystals.[1] The process of crystallization involves carefully guiding a purified macromolecule from a soluble state into a supersaturated state where nucleation and crystal growth can occur.[2][3] This delicate transition is controlled by a variety of factors, including pH, temperature, protein concentration, and the presence of precipitating agents.[3]
While traditional salts like ammonium sulfate and polymers like polyethylene glycol (PEG) are staples in crystallization screens, there is a continuous search for novel reagents that can provide unique chemical environments to promote crystallization. Sodium propane-2-sulfonate (also known as sodium isopropylsulfonate) emerges as a valuable, yet often overlooked, tool in this context.[4][5] With its combination of a sulfonate head group and a short alkyl chain, it offers a distinct set of properties that can be advantageous for proteins that are recalcitrant to crystallization with more conventional reagents. This guide will provide the scientific rationale and practical steps for effectively incorporating this reagent into your crystallization strategies.
Physicochemical Properties and Mechanism of Action
Understanding the properties of sodium propane-2-sulfonate is key to predicting its behavior in crystallization experiments.
Key Properties
| Property | Value | Source |
| Chemical Formula | C₃H₇NaO₃S | [6][7][8] |
| Molecular Weight | 146.14 g/mol | [4][6][7] |
| Appearance | White crystalline powder | [5][6] |
| Solubility in Water | High | [5][6] |
| Synonyms | Sodium isopropylsulfonate, 2-Propanesulfonic acid sodium salt | [4][5] |
The Rationale for Use: Beyond a Simple Salt
The efficacy of a salt in protein crystallization is often discussed in the context of the Hofmeister series, which ranks ions based on their ability to structure water and influence protein solubility.[9] Salts that are effective at "salting-out" proteins, like ammonium sulfate, are strong kosmotropes ("water structure-makers").[9] Sodium propane-2-sulfonate's mechanism is likely a hybrid one:
-
Salting-Out Effect: The sulfonate group contributes to the ionic strength of the solution, which reduces the activity of water available to solvate the protein molecules.[10] This dehydration of the protein surface promotes protein-protein interactions, a prerequisite for crystallization.
-
Modulation of Protein-Protein Interactions: Unlike a simple inorganic salt, the propane moiety introduces a non-polar, hydrophobic character. This can lead to weak, specific interactions with hydrophobic patches on the protein surface. Such interactions can help to orient protein molecules into a productive lattice, rather than leading to amorphous aggregation.
-
Stabilizing Influence: For some proteins, the presence of small organic sulfonates can act as stabilizing agents, preventing denaturation at the high concentrations required for crystallization.[5] This allows researchers to explore a wider range of conditions without compromising the integrity of their sample.
Application Notes: When and Why to Use Sodium Propane-2-Sulfonate
Primary Screening
While not as common as ammonium sulfate or PEG in broad-spectrum initial screens, sodium propane-2-sulfonate can be a powerful component of a salt-based screen, such as the SaltRx screens from Hampton Research.[11] It is particularly useful when:
-
Target proteins have known stability issues: Its potentially milder nature compared to high-molarity sulfates or phosphates may be beneficial.
-
Initial screens with standard salts yield only precipitate: The unique properties of the isopropylsulfonate ion may alter the protein-protein interaction landscape enough to favor ordered crystal packing over disordered aggregation.
Optimization of Crystal Hits
This is where sodium propane-2-sulfonate often provides the most value. If initial crystals are obtained from a condition containing another salt (e.g., sodium chloride, sodium acetate), introducing sodium propane-2-sulfonate as an additive can help to:
-
Improve Crystal Morphology: By subtly altering the crystal packing forces, it can help to reduce twinning, increase crystal size, or improve the regularity of the crystal lattice.
-
Enhance Diffraction Quality: A more ordered crystal lattice directly translates to higher-resolution X-ray diffraction.
Additive Screening
Using sodium propane-2-sulfonate at low concentrations (e.g., 0.05 M to 0.2 M) as part of an additive screen[12] can be highly effective. In this context, it is not the primary precipitant but acts as a "molecular glue" or a surface-active agent that can promote favorable crystal contacts in conditions precipitated by agents like PEG.
Experimental Protocols
The following protocols are designed for the 96-well vapor diffusion format but can be adapted for other methods.
Preparation of a Sterile Stock Solution
Causality: A high-purity, sterile stock solution is critical to prevent microbial growth and the introduction of dust or other particulate matter that could lead to spurious nucleation and poor-quality crystals.
Materials:
-
High-purity (>99%) Sodium Propane-2-Sulfonate (e.g., from J&K Scientific, Loba Chemie)[13][14]
-
Type 1+ ultrapure water[15]
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 7.307 g of sodium propane-2-sulfonate.
-
Add ultrapure water to a final volume of 50 mL in the conical tube. This will create a 1.0 M stock solution .
-
Mix thoroughly by vortexing or inversion until the salt is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile filter and dispense the solution into a fresh, sterile container.
-
Label clearly and store at 4°C.
Caption: Workflow for preparing a sterile stock solution.
Protocol 1: Grid Screening by Vapor Diffusion (Sitting Drop)
Objective: To systematically screen the effectiveness of sodium propane-2-sulfonate as a primary precipitant across a range of concentrations and pH values.
Materials:
-
1.0 M Sodium Propane-2-Sulfonate stock solution
-
A range of 1.0 M buffer stocks (e.g., Sodium Acetate pH 4.5, MES pH 6.5, HEPES pH 7.5, Tris pH 8.5)
-
Purified protein sample (5-15 mg/mL)
-
96-well sitting drop crystallization plate
Procedure:
-
Prepare Reservoir Solutions: In a deep-well block, prepare the reservoir solutions according to the grid below. For each well (total volume 100 µL), mix the indicated volumes of 1.0 M Sodium Propane-2-Sulfonate, 1.0 M Buffer, and water.
| Buffer (10 µL of 1.0 M stock) | 0.2 M SP2S | 0.4 M SP2S | 0.6 M SP2S | 0.8 M SP2S | 1.0 M SP2S |
| Na Acetate pH 4.5 | 20µL SP2S, 70µL H₂O | 40µL SP2S, 50µL H₂O | 60µL SP2S, 30µL H₂O | 80µL SP2S, 10µL H₂O | 100µL SP2S, 0µL H₂O |
| MES pH 6.5 | 20µL SP2S, 70µL H₂O | 40µL SP2S, 50µL H₂O | 60µL SP2S, 30µL H₂O | 80µL SP2S, 10µL H₂O | 100µL SP2S, 0µL H₂O |
| HEPES pH 7.5 | 20µL SP2S, 70µL H₂O | 40µL SP2S, 50µL H₂O | 60µL SP2S, 30µL H₂O | 80µL SP2S, 10µL H₂O | 100µL SP2S, 0µL H₂O |
| Tris pH 8.5 | 20µL SP2S, 70µL H₂O | 40µL SP2S, 50µL H₂O | 60µL SP2S, 30µL H₂O | 80µL SP2S, 10µL H₂O | 100µL SP2S, 0µL H₂O |
| (SP2S = Sodium Propane-2-Sulfonate) |
-
Dispense Reservoirs: Pipette 80-100 µL of the appropriate reservoir solution into each well of the 96-well crystallization plate.
-
Set the Drops: In the drop post for each well, mix 200 nL of your protein solution with 200 nL of the corresponding reservoir solution.
-
Seal and Incubate: Carefully seal the plate with clear sealing tape. Centrifuge the plate briefly (e.g., 1000 x g for 1 min) to ensure drops are well-seated. Incubate at a constant temperature (e.g., 20°C).
-
Observe: Monitor the drops for crystal growth regularly over several weeks.
Caption: General workflow for vapor diffusion screening.
Protocol 2: Additive Screening with a Primary Precipitant
Objective: To test the effect of sodium propane-2-sulfonate as an additive in a known PEG-based crystallization condition.
Procedure:
-
Identify a Base Condition: Start with a condition that produces promising results (e.g., microcrystals, spherulites) but requires improvement. For example: 15% w/v PEG 3350, 0.1 M HEPES pH 7.0.
-
Prepare Additive Stock: Use the 1.0 M Sodium Propane-2-Sulfonate stock solution.
-
Set up Optimization Plate:
-
Reservoir: Prepare the base condition (15% PEG 3350, 0.1 M HEPES pH 7.0).
-
Drops: In the drop post, set up a series of drops by mixing:
-
Drop 1 (Control): 200 nL Protein + 200 nL Reservoir
-
Drop 2: 200 nL Protein + 180 nL Reservoir + 20 nL of 1.0 M SP2S (Final [SP2S] ≈ 0.05 M)
-
Drop 3: 200 nL Protein + 160 nL Reservoir + 40 nL of 1.0 M SP2S (Final [SP2S] ≈ 0.1 M)
-
...continue to titrate the concentration of the additive.
-
-
-
Seal, Incubate, and Observe as described in Protocol 1.
Troubleshooting and Interpretation
-
Immediate Heavy Precipitate: The protein concentration may be too high for the tested condition, or the salt concentration is too far into the precipitation zone. Try reducing the protein concentration or screening with a lower range of sodium propane-2-sulfonate.
-
Clear Drops: The solution remains in the undersaturated region. Increase the protein concentration or the concentration of sodium propane-2-sulfonate.
-
Salt Crystals: It is crucial to distinguish between protein and salt crystals.[16] Protein crystals are typically less dense, crush easily, and have a high solvent content, causing them to degrade upon dehydration.[16] A control experiment without protein can confirm if the salt itself is crystallizing under these conditions.[16]
Conclusion
Sodium propane-2-sulfonate is a valuable reagent that expands the chemical space available for protein crystallization screening and optimization. Its unique combination of ionic and hydrophobic characteristics provides a distinct advantage for macromolecules that fail to crystallize under standard conditions. By understanding its properties and systematically applying it as a primary precipitant or a strategic additive, researchers can increase their chances of obtaining high-quality crystals suitable for structural determination.
References
-
PubChem. Sodium propane-2-sulfonate--water (1/1/1). [Link]
-
Summers, G., et al. (2020). Ionic Liquids as Protein Crystallization Additives. MDPI. [Link]
-
McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science. [Link]
-
Tardieu, A., et al. (2002). Patterns of protein–protein interactions in salt solutions and implications for protein crystallization. Journal of Crystal Growth. [Link]
-
NIST. 2-Propane sulfonic acid, sodium salt. NIST Chemistry WebBook. [Link]
-
precisionFDA. SODIUM PROPANE-2-SULFONATE. [Link]
-
Carbó, L. R., et al. (2020). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology. [Link]
-
Hansen, C. L., et al. (2005). Phase knowledge enables rational screens for protein crystallization. PNAS. [Link]
-
JoVE. (2018). Automated Protocols for Macromolecular Crystallization at the MRC Laboratory of Molecular Biology. [Link]
-
PubChem. Propane-2-sulfonate. [Link]
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Jena Bioscience. Homepage. [Link]
-
Loba Chemie. 2-PROPANE SULPHONIC ACID SODIUM SALT. [Link]
-
Everon Life Sciences. Jena Bioscience. [Link]
-
PubChem. 2-Propanesulfonic acid, sodium salt (1:1). [Link]
-
McPherson, A. (2004). Introduction to protein crystallization. Methods in Molecular Biology. [Link]
-
Hampton Research. Catalog. [Link]
-
Wlodawer, A., et al. (2011). Protein Crystallization for X-ray Crystallography. JoVE. [Link]
-
ResearchGate. (2013). Can we selectively promote protein crystallization against salt crystallization without a complete change of the crystallization condition?. [Link]
-
May, J., et al. (2014). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Creative Biostructure. (2023). Protein Crystallization: Methods & Applications. [Link]
-
Hampton Research. Salt or Protein Crystals?. [Link]
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Guo, B., et al. (1999). Investigation on the Mechanism of Crystallization of Soluble Protein in the Presence of Nonionic Surfactant. Biophysical Journal. [Link]
-
Newstead, S., et al. (2008). Rationalizing α-helical membrane protein crystallization. Protein Science. [Link]
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Hampton Research. Sodium chloride. [Link]
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PubChem. Sodium propane-2-sulfinate. [Link]
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Jena Bioscience. Buffers and Reagents. [Link]
-
Hampton Research. Homepage. [Link]
-
Wikipedia. Protein crystallization. [Link]
-
Hampton Research. SaltRx 2TM. [Link]
-
J&K Scientific LLC. This compound monohydrate | 5399-58-6. [Link]
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Application Notes & Protocols: Synthesis of High-Performance Hydrogels Incorporating 2-Acrylamido-2-methyl-1-propanesulfonic Acid Sodium Salt (Na-AMPS)
Introduction: The Strategic Advantage of Sulfonated Hydrogels
Hydrogels, with their three-dimensional polymeric networks and high water content, are foundational materials in advanced biomedical research, particularly in tissue engineering and drug delivery.[1][2] Their utility is dictated by their physical properties, such as swelling capacity, mechanical strength, and biocompatibility. The strategic incorporation of specific functional monomers can profoundly enhance these properties, tailoring the hydrogel for specialized applications.
This guide focuses on the incorporation of 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS), a sulfonated vinyl monomer, into hydrogel networks. The inclusion of Na-AMPS imparts unique and highly desirable characteristics. Unlike carboxylate-containing monomers, the sulfonic acid group of Na-AMPS is strongly acidic and remains ionized across a wide physiological pH range.[3][4] This leads to pH-independent swelling behavior, high ionic conductivity, and exceptional water absorption capacity, making Na-AMPS-containing hydrogels prime candidates for applications ranging from controlled drug release systems to conductive medical electrodes.[4][5][6]
Part 1: The Scientific Rationale - Causality of Na-AMPS Functionality
The remarkable properties of Na-AMPS hydrogels stem directly from the physicochemical nature of the pendant sulfonate group (-SO₃⁻Na⁺). Understanding this is key to rationally designing experiments and interpreting results.
Core Mechanism of Action:
-
Potent Polyelectrolyte Behavior : The sulfonic acid group is a strong acid, meaning it fully dissociates (ionizes) in aqueous solutions over nearly the entire pH spectrum.[3][4] This ensures that the hydrogel's properties, particularly its swelling, are not subject to fluctuations in local pH, a critical feature for reliable performance in biological environments which can have varying pH levels.
-
Intra-network Repulsion and Osmotic Swelling : Once polymerized into the hydrogel backbone, the negatively charged sulfonate groups (-SO₃⁻) affixed to the polymer chains exert powerful electrostatic repulsion on each other. This repulsion forces the polymer chains apart, expanding the network. Simultaneously, the mobile sodium counter-ions (Na⁺) create a high ion concentration within the gel compared to the external solution. This generates a significant osmotic pressure gradient, driving large volumes of water into the network until an equilibrium is reached between the osmotic pressure and the elastic retraction force of the cross-linked polymer chains.[3][7] This combined effect is responsible for the characteristically high swelling ratios observed in these hydrogels.
Caption: Workflow for UV-initiated hydrogel synthesis.
Materials & Equipment
| Item | Specification |
| Monomer | Na-AMPS |
| Crosslinker | Poly(ethylene glycol) diacrylate (PEGDA) |
| Photoinitiator | e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur® 1173) or similar |
| Solvent | Deionized water |
| Equipment | UV lamp (e.g., 365 nm), glass plates with spacers or other molds, vortex mixer |
Step-by-Step Methodology This protocol is a generalized procedure based on principles from multiple sources. [4][5][8]
-
Preparation of Precursor Solution :
-
In a vial shielded from light, dissolve the Na-AMPS monomer and the PEGDA crosslinker in deionized water.
-
Add the photoinitiator (typically 0.05-1.0% w/v) to the solution and mix thoroughly until it is fully dissolved.
-
-
Molding :
-
Pipette the precursor solution into a mold. This can be as simple as the space between two glass plates separated by a silicone spacer of a defined thickness.
-
-
UV Curing :
-
Place the mold under a UV lamp. The required exposure time depends on the lamp intensity, initiator concentration, and sample thickness, but is often in the range of 10 seconds to a few minutes. [8] * Causality: The UV energy is absorbed by the photoinitiator, causing it to fragment into free radicals, which immediately initiate the crosslinking polymerization of the Na-AMPS and PEGDA.
-
-
Post-Curing and Purification :
-
Carefully disassemble the mold to retrieve the hydrogel film or structure.
-
As with the thermal method, wash the hydrogel extensively in deionized water to remove any unreacted components.
-
Part 3: Essential Characterization Protocols
Synthesizing the hydrogel is only the first step. Proper characterization is required to validate its structure and quantify its performance, ensuring reproducibility and fitness for the intended application.
Confirmation of Synthesis: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle : FTIR is used to confirm the successful incorporation of the Na-AMPS monomer into the polymer network by identifying its characteristic chemical bonds.
Protocol :
-
Freeze-dry a small, purified sample of the hydrogel.
-
Grind the dried hydrogel into a fine powder and prepare a KBr pellet.
-
Acquire the IR spectrum.
-
Validation : Look for characteristic peaks corresponding to the sulfonate group (S=O stretching, typically around 1040 cm⁻¹) and amide groups from the monomer backbone. [9]
Swelling Behavior Analysis
Principle : The Equilibrium Swelling Ratio (ESR) is a fundamental property that quantifies the hydrogel's water-holding capacity. It is a direct measure of the effects described in Part 1.
Protocol :
-
Take a piece of the purified hydrogel and blot the surface dry gently. Record its initial swollen weight (W_s).
-
Freeze-dry the sample until a constant weight is achieved. Record this dry weight (W_d).
-
Calculate the ESR using the formula: ESR = (W_s - W_d) / W_d .
-
To measure the swelling kinetics, place a pre-weighed dry gel (W_d) in deionized water and measure its weight at regular time intervals until the weight no longer increases.
Mechanical Property Testing
Principle : For many applications, particularly in tissue engineering, the mechanical integrity of the hydrogel is critical. Rheology can be used to measure the storage modulus (G'), which represents the elastic (solid-like) component of the gel, and the loss modulus (G''), which represents the viscous (liquid-like) component. A stable gel will have G' >> G''.
Protocol :
-
Cut a circular disc of the hydrogel to fit the geometry of the rheometer (e.g., 20 mm parallel plate).
-
Perform a frequency sweep at a low, constant strain (within the linear viscoelastic region) to measure G' and G'' as a function of frequency.
-
Validation : The storage modulus (G') can be tailored by varying the crosslinker concentration or the copolymer composition, with typical values ranging from tens to thousands of Pascals (Pa). [10][11]
Part 4: Applications in Drug Development & Research
The unique properties of Na-AMPS hydrogels make them highly versatile for advanced therapeutic applications.
-
Controlled Drug Delivery : The high water content and porous network are ideal for loading and subsequent release of hydrophilic drugs. [2][12]The release rate can be tuned by altering the crosslink density, which controls the mesh size of the network and thus the diffusion rate of the encapsulated molecule. [5][6]* pH-Independent Release : For drugs that need to be delivered consistently in environments with fluctuating pH, such as the gastrointestinal tract, the pH-independent swelling of Na-AMPS hydrogels ensures a more predictable and stable release profile. [6]* Bioadhesives and Wound Dressings : The high hydrophilicity and soft, tissue-like consistency can promote moist wound healing environments and provide good adhesion to biological tissues. [4]* Injectable Hydrogels : By designing the system to be injectable as a liquid precursor and then rapidly gelled in-situ (e.g., via UV curing or other click reactions), Na-AMPS hydrogels can be used for minimally invasive procedures in tissue repair and localized drug delivery. [10][11]
Part 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Gelation | 1. Oxygen inhibition.2. Inactive initiator (thermal or photo).3. Insufficient initiator concentration. | 1. Ensure thorough deoxygenation with nitrogen.2. Use fresh initiator; check UV lamp output.3. Increase initiator concentration slightly. |
| Hydrogel is Too Weak / Brittle | 1. Insufficient crosslinker concentration.2. High concentration of ionic monomer leading to excessive swelling and fragility. | 1. Increase the mole ratio of the crosslinker (e.g., BAAm or PEGDA).2. Incorporate a neutral, flexible co-monomer like Acrylamide to balance the charge density. |
| Low Swelling Ratio | 1. Crosslinker concentration is too high.2. Incomplete ionization (unlikely with Na-AMPS but possible with other monomers). | 1. Decrease the crosslinker concentration.2. Ensure high-purity Na-AMPS monomer is used. |
| Inconsistent Results | 1. Inaccurate measurement of reagents.2. Fluctuations in reaction temperature or UV intensity. | 1. Use a precision balance and calibrated pipettes.2. Ensure the water bath is stable or the UV lamp output is consistent. |
References
- Water-soluble macromers based on 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS) for rapid in situ hydrogel.
- Durmaz, S., & Okay, O. (2000).
- Water-soluble macromers based on 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS) for rapid in situ hydrogel film formation. Polymer Chemistry (RSC Publishing).
- Facile Synthesis of Self-Adhesion and Ion-Conducting 2-Acrylamido-2-Methylpropane Sulfonic Acid/Tannic Acid Hydrogels Using Electron Beam Irradi
- Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: Synthesis and characterization | Request PDF.
- Synthesis and Characterization of Injectable Sulfon
- Synthesis and Characterization of Injectable Sulfon
- Multistimuli-responsive hydrogels of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) containing graphene.
- The Role of 2-Acrylamido-2-methylpropanesulfonic Acid in Conductive Medical Hydrogel Electrodes. RadTech.
- Synthesis and characterization of semi-IPN hydrogels composed of sodium 2-acrylamido-2-methylpropanesulfonate and poly(ε-caprolactone) diol for controlled drug delivery. Aston Research Explorer.
- Synthesis of Novel Hyaluronic Acid Sulfonated Hydrogels Using Safe Reactants: A Chemical and Biological Characteriz
- Hydrogel Based on Polyhydroxyalkanoate Sulfonate: Control of the Swelling Rate by the Ionic Group Content | Request PDF.
- Hydrogels and Their Applic
- Syntheses of monomers containing hydrophilic sulfonate groups and waterborne polyester resins based on them | Request PDF.
- Synthesis and Characterization of Semi-IPN Hydrogels Composed of Sodium 2-Acrylamido-2-methylpropanesulfonate and Poly(ε-caprolactone) Diol for Controlled Drug Delivery.
- Synthesis and Properties of Poly(sodium 2-acrylamido-2-methypropane sulfonate) Hydrogel Sheets and Effect of Adding Gelatinized Cassava Starch. Semantic Scholar.
- Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. PMC - NIH.
- Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Consider
- Hydrogels and Their Applications in Targeted Drug Delivery.
- Therapeutic applications of hydrogels in oral drug delivery. SciSpace.
- Influence of Sodium Salts on the Swelling and Rheology of Hydrophobically Cross-linked Hydrogels Determined by QCM-D. PubMed.
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Technical Guide: Strategic Preparation of LC-MS Mobile Phases with 2-Propanesulfonic Acid Sodium Salt for Ion-Pair Reversed-Phase Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The retention of polar and cationic analytes in reversed-phase liquid chromatography (RPLC) presents a significant analytical challenge. Ion-pair chromatography (IPC) offers a robust solution by introducing a counter-ion into the mobile phase to enhance the retention of these charged species on non-polar stationary phases. This application note provides a detailed technical guide on the preparation and use of mobile phases containing 2-propanesulfonic acid sodium salt, an anionic ion-pairing reagent, specifically for Liquid Chromatography-Mass Spectrometry (LC-MS) applications. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for mobile phase preparation, and discuss the critical considerations for ensuring compatibility with mass spectrometry detection to maintain analytical integrity and sensitivity.
Introduction: The Role of Ion-Pairing in Modern LC-MS
Reversed-phase liquid chromatography is a cornerstone of analytical science, yet its efficacy is limited when dealing with highly polar or charged molecules that exhibit poor retention on hydrophobic stationary phases. Ion-pair chromatography addresses this by introducing an agent to the mobile phase that forms a neutral, charge-balanced complex with the ionic analyte.[1][2] This newly formed ion-pair behaves as a more hydrophobic entity, increasing its interaction with the stationary phase and thereby enabling chromatographic retention and separation.
This compound is an anionic alkyl sulfonate used to improve the retention and peak shape of cationic (basic) compounds, such as amines, in RPLC.[3][4] While highly effective chromatographically, its use in LC-MS is not trivial. As a non-volatile salt, it poses a significant risk of ion suppression and contamination of the mass spectrometer's ion source.[5] Therefore, its application demands a carefully controlled methodology, which this guide aims to provide.
Physicochemical Properties of the Reagent
Understanding the properties of this compound is fundamental to its correct application. The monohydrate is the common commercially available form.
| Property | Value | Source(s) |
| CAS Number | 5399-58-6 | [6][7][8] |
| Molecular Formula | C₃H₇NaO₃S · H₂O | [7][9] |
| Molecular Weight | 164.16 g/mol | [8][9][10] |
| Appearance | White crystalline powder | [7][9][10] |
| Solubility | Highly soluble in water; sparingly in methanol | [8][11][12][13] |
| Melting Point | >300 °C (decomposes) | [7][13] |
| Grade | HPLC or LC-MS Grade | [7][14] |
Mechanism of Action in Ion-Pair RPLC
The primary function of this compound in the mobile phase is to provide the 2-propanesulfonate anion. This anion interacts with protonated basic analytes (cations) to facilitate their retention on a C18 or similar reversed-phase column. The prevailing theory suggests two simultaneous mechanisms, dominated by an ion-exchange process.[4]
-
Dynamic Stationary Phase Modification: The hydrophobic alkyl portion of the sulfonate anion partitions into the non-polar stationary phase, while the charged sulfonate group faces the mobile phase. This dynamically creates an ion-exchange surface that attracts and retains cationic analytes.[4]
-
Mobile Phase Ion-Pair Formation: The sulfonate anion and the cationic analyte form a neutral ion-pair in the mobile phase. This neutral complex has a greater affinity for the hydrophobic stationary phase than the free cation, leading to increased retention.[2]
The following diagram illustrates the dominant dynamic ion-exchange mechanism.
Caption: Dynamic modification of the stationary phase by 2-propanesulfonate.
Critical Protocols for Mobile Phase Preparation
Meticulous preparation is paramount to achieving reproducible results and preventing catastrophic damage to the mass spectrometer. The following protocols are designed to ensure scientific integrity.
Core Principles & Safety
-
Purity is Non-Negotiable: Always use LC-MS grade solvents (water, acetonitrile, methanol) and high-purity (≥99%) this compound.[14][15] Lower-grade reagents can introduce metal ions (especially Na⁺, K⁺) that lead to significant adduct formation and background noise.[16]
-
Glassware Integrity: Use only dedicated, scrupulously clean borosilicate glass bottles.[15] Avoid using detergents for cleaning; instead, rinse thoroughly with high-purity water followed by the mobile phase solvent.[5][15]
-
Fresh Preparation: Aqueous mobile phases, especially those containing salts, are susceptible to microbial growth and changes in concentration due to evaporation. It is best practice to prepare them fresh daily or at least every three days for consistent results.[17][18]
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling all chemicals.[19]
Experimental Workflow: Preparation of Mobile Phase A
This workflow outlines the preparation of 1 L of an aqueous mobile phase (Mobile Phase A) with a target concentration of 10 mM this compound.
Caption: Step-by-step workflow for preparing the aqueous mobile phase.
Detailed Step-by-Step Methodology
Equipment and Materials:
-
Calibrated analytical balance
-
1 L Class A volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Glass filtration apparatus
-
0.22 µm nylon or PTFE membrane filters[14]
-
Clean borosilicate solvent bottles[15]
-
LC-MS grade water
-
LC-MS grade acetonitrile or methanol
-
This compound monohydrate (≥99% purity)[7]
-
Volatile acid/base for pH adjustment (e.g., formic acid, ammonium hydroxide)
Protocol:
-
Calculate Required Mass: Determine the mass of this compound monohydrate (MW = 164.16 g/mol ) needed.
-
Example for 1 L of 10 mM solution: Mass (g) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) Mass (g) = 1.0 L × 0.010 mol/L × 164.16 g/mol = 1.642 g
-
-
Weighing: Accurately weigh the calculated mass using an analytical balance.
-
Dissolution: Add approximately 800 mL of LC-MS grade water to the 1 L volumetric flask. Add the weighed salt to the flask. Mix using a magnetic stirrer or sonication until the salt is completely dissolved.
-
pH Adjustment (If Required): The primary purpose of an alkyl sulfonate is ion-pairing, not buffering. However, pH control is crucial for analyte ionization state and retention reproducibility. If pH adjustment is needed, use a volatile reagent compatible with MS, such as formic acid or acetic acid, to lower the pH.[20] Add the acid dropwise while stirring and monitoring with a calibrated pH meter until the target pH is reached.
-
Bringing to Volume: Once the salt is dissolved and the pH is adjusted, carefully add LC-MS grade water to the 1 L mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.
-
Filtration: Filter the entire mobile phase through a 0.22 µm membrane filter.[14] This step is critical to remove any insoluble microparticulates that could clog the LC system.
-
Transfer and Labeling: Transfer the filtered solution to a clean, clearly labeled solvent bottle. The label should include the composition, concentration, pH, and date of preparation.
-
Mobile Phase B Preparation: The organic mobile phase (e.g., 100% Acetonitrile) typically does not contain the non-volatile ion-pairing reagent. Prepare it by filtering LC-MS grade acetonitrile directly into its designated solvent bottle.
Application and System Management
The use of non-volatile salts necessitates stringent system hygiene to prevent performance degradation.
Typical Chromatographic Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, C8 (e.g., 100 x 2.1 mm, 1.8 µm) | Standard reversed-phase columns provide the hydrophobic surface for ion-pair interaction. |
| Mobile Phase A | 5-20 mM this compound in Water | Concentration is a key parameter; higher concentrations increase retention but also ion suppression.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for RPLC. |
| Gradient | Start with high %A (e.g., 95%) and ramp to high %B | Typical gradient elution for separating compounds with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rates for analytical LC-MS. |
| Column Temp. | 30 - 40 °C | Improves efficiency and reduces viscosity. |
Mandatory System Flushing Protocol
The persistence of ion-pairing reagents is a well-documented issue.[5] After completing analyses, the entire LC system must be thoroughly flushed to remove the salt. Failure to do so will result in severe ion suppression in subsequent analyses and contamination of the MS source.
-
Remove Column: Replace the analytical column with a union.
-
Flush with Water/Organic: Flush all pump lines for at least 30 minutes with a high-organic mixture (e.g., 90:10 Acetonitrile:Water).
-
Flush with High Aqueous: Flush all lines with 100% LC-MS grade water for at least 60 minutes to dissolve and remove residual salt.
-
Final Flush: Equilibrate the system with the mobile phase intended for the next analysis.
Conclusion
This compound is a valuable tool for the analysis of cationic compounds by ion-pair RPLC-MS. Its successful application hinges on a deep understanding of its mechanism and its inherent incompatibility with mass spectrometry if not managed correctly. By adhering to the meticulous preparation protocols, using high-purity reagents, and implementing a rigorous system flushing regimen, researchers can leverage the enhanced chromatographic retention offered by this reagent while minimizing the detrimental effects of ion suppression and source contamination. This disciplined approach ensures the generation of reliable, high-quality LC-MS data in the development and analysis of pharmaceutical and biological compounds.
References
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Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Yin, H., & Korfmacher, W. A. (2007). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 25(11), 1154-1161. Retrieved from [Link]
-
Waters Corporation. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Retrieved from [Link]
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. doi:10.1016/j.jchromb.2005.03.041. Retrieved from [Link]
-
Ottokemi. (n.d.). 2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6. Retrieved from [Link]
-
ResearchGate. (2024). How exactly do we prepare mobile phases used for LC/MS? Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. Retrieved from [Link]
-
Nageswara Rao, R., & Narasa Raju, A. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 32(5), 24-31. Retrieved from [Link]
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ResearchGate. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
Bicker, W., Lämmerhofer, M., & Lindner, W. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(7), 2151-2167. Retrieved from [Link]
-
Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2743. Retrieved from [Link]
-
Phenomenex. (2022). Mobile Phase Preparation Tips & Tricks. Retrieved from [Link]
-
ACS Publications. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Retrieved from [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different additives in the mobile phase on the HILIC analysis of r-hCG. Retrieved from [Link]
-
Chromatography Online. (2013). Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-PROPANE SULPHONIC ACID SODIUM SALT For HPLC/Ion pair chromatography. Retrieved from [Link]
-
Tradeindia. (n.d.). 2-propane Sulphonic Acid Sodium Salt 99% For Hplc-ion Pair Chromatography. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanesulfonic acid, 2-hydroxy-,sodium salt. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanesulfonic acid, sodium salt (1:1). Retrieved from [Link]
-
da Silva, R. R., et al. (2019). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Metabolites, 9(11), 263. Retrieved from [Link]
-
Loba Chemie. (2015). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC/MS. Retrieved from [Link]
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Application Notes and Protocols: Sodium Propane-2-Sulfonate as a Counterion in Drug Delivery Systems
Abstract
The strategic selection of a counterion is a critical determinant in the successful development of a drug product, profoundly influencing its physicochemical properties and, consequently, its therapeutic efficacy. This document provides a comprehensive technical guide on the application of sodium propane-2-sulfonate as a counterion in pharmaceutical drug delivery systems. We will explore the underlying principles of its utility, focusing on its capacity to modulate biopharmaceutical properties such as solubility and stability. Detailed, field-proven protocols for the synthesis, characterization, and evaluation of drug-counterion complexes are presented, designed to be self-validating and reproducible. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of sulfonate salts in their formulation strategies.
Introduction: The Rationale for Sulfonate Counterions in Drug Development
Approximately 50% of all drugs on the market are administered as salts.[1] The conversion of an active pharmaceutical ingredient (API) into a salt form is a common and effective strategy to enhance its biopharmaceutical properties, particularly aqueous solubility and stability.[2] The choice of the counterion is paramount, as it directly impacts the solid-state properties of the resulting salt, which in turn govern its performance in a dosage form.[2]
Sodium propane-2-sulfonate, also known as sodium isopropylsulfonate, is an organic sulfonate salt. Its molecular structure, featuring a polar sulfonate group and a nonpolar propane group, imparts amphiphilic characteristics that can be advantageous in drug delivery.
Table 1: Physicochemical Properties of Sodium Propane-2-Sulfonate
| Property | Value | Source(s) |
| Chemical Name | Sodium propane-2-sulfonate | [6][7] |
| Synonyms | Sodium isopropylsulfonate, 2-Propanesulfonic acid sodium salt | [7][8] |
| CAS Number | 5399-58-6 | [7][8][9][10] |
| Molecular Formula | C₃H₇NaO₃S | [8] |
| Molecular Weight | 146.14 g/mol | [6][8] |
| Appearance | White to off-white crystalline solid/powder | [11] |
| Solubility | Highly soluble in water | [11] |
The primary motivation for employing sodium propane-2-sulfonate as a counterion lies in its potential to form ion pairs with APIs, thereby modifying their lipophilicity and solubility. This "hydrophobic ion pairing" is a promising strategy to enhance the delivery of both hydrophilic and hydrophobic drug molecules.[12][13] For instance, forming an ion pair with a hydrophilic drug can increase its lipophilicity, facilitating its incorporation into lipid-based formulations and potentially enhancing its permeation across biological membranes.[12][14] Conversely, for a poorly water-soluble drug, pairing with a hydrophilic counterion like sodium propane-2-sulfonate can improve its aqueous solubility.[2]
Experimental Workflows and Protocols
Synthesis of a Drug-Sodium Propane-2-Sulfonate Ion Pair
The formation of a drug-counterion salt is typically achieved through a straightforward acid-base reaction in a suitable solvent system. The success of this process hinges on the pKa difference between the drug and the counterion's corresponding acid. For a basic drug, the pKa of the sulfonic acid should be at least 2 pH units lower than the pKa of the drug to ensure stable salt formation.[15]
Protocol 2.1.1: Small-Scale Salt Formation
Objective: To synthesize a salt of a basic API with propane-2-sulfonic acid.
Materials:
-
Basic Active Pharmaceutical Ingredient (API)
-
Propane-2-sulfonic acid
-
Sodium hydroxide (for conversion to sodium salt in situ, if starting with the acid) or Sodium propane-2-sulfonate
-
Appropriate solvent (e.g., ethanol, methanol, acetone, water, or a mixture)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve a known molar amount of the basic API in a minimal amount of a suitable solvent with gentle heating and stirring.
-
Counterion Addition: In a separate vessel, dissolve an equimolar amount of sodium propane-2-sulfonate in the same solvent. Alternatively, dissolve propane-2-sulfonic acid and add an equimolar amount of sodium hydroxide to form the sodium salt in situ.
-
Reaction: Slowly add the counterion solution to the API solution while stirring continuously. An immediate precipitation of the salt may be observed. If no precipitate forms, continue stirring at room temperature for several hours or consider cooling the solution to induce crystallization.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the salt product in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Causality Behind Experimental Choices: The choice of solvent is critical; it must be one in which the starting materials are soluble but the resulting salt is poorly soluble to ensure a high yield.[15] The slow addition of the counterion solution helps to control the crystallization process, leading to a more uniform and purer product.
Diagram 1: Experimental Workflow for Drug-Counterion Salt Synthesis
Caption: Workflow for the synthesis of a drug-sodium propane-2-sulfonate salt.
Characterization of the Drug-Counterion Complex
Thorough characterization is essential to confirm the formation of the desired salt and to evaluate its physicochemical properties.
Protocol 2.2.1: Confirmation of Salt Formation and Stoichiometry
Objective: To verify the formation of the salt and determine the molar ratio of the API to the counterion.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe chemical shifts of protons near the ionization site of the API upon salt formation. The integration of characteristic peaks of the API and the counterion can confirm the stoichiometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of functional groups involved in the acid-base reaction (e.g., amines, carboxylic acids, sulfonates) can provide evidence of salt formation.
-
Ion Chromatography (IC): IC with conductivity detection is a robust method for the quantitative determination of the counterion content in the salt.[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, often coupled with an Evaporative Light Scattering Detector (ELSD), can be used for the simultaneous analysis of the API and the counterion.[1][17]
Protocol 2.2.2: Evaluation of Physicochemical Properties
Objective: To assess the impact of sodium propane-2-sulfonate as a counterion on the key properties of the API.
-
Aqueous Solubility:
-
Prepare a saturated solution of the salt in deionized water (and relevant buffers) by adding an excess of the solid to the solvent.
-
Equilibrate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a specified period (e.g., 24-48 hours) with continuous agitation.
-
Filter the suspension to remove undissolved solids.
-
Analyze the concentration of the API in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Compare the solubility of the salt to that of the free form of the API.
-
-
Dissolution Rate:
-
Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).
-
Prepare a known amount of the salt in a suitable dosage form (e.g., a compressed tablet or powder in a capsule).
-
Conduct the dissolution test in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Withdraw samples at predetermined time intervals and analyze for the concentration of the dissolved API.
-
Plot the percentage of drug dissolved versus time to determine the dissolution profile.
-
-
Hygroscopicity:
-
Place a known amount of the salt in a controlled humidity chamber.
-
Monitor the change in mass over time at various relative humidity levels (e.g., 25%, 50%, 75%, 90% RH).
-
Classify the hygroscopicity based on the percentage of moisture uptake.
-
-
Solid-State Stability:
-
Store samples of the salt under accelerated stability conditions (e.g., 40 °C / 75% RH).
-
Analyze the samples at initial and subsequent time points for purity (e.g., by HPLC to detect degradation products) and any changes in physical form (e.g., by PXRD to detect polymorphism or amorphization).
-
Applications and Case Studies
The use of sulfonate counterions has been shown to be advantageous in various drug delivery scenarios. For example, in a study on the oral delivery of the peptide exenatide, hydrophobic ion pairing with surfactants, including a sulfonate-based counterion, significantly increased its lipophilicity and subsequent oral bioavailability.[18] The formation of an ion pair with n-octadecyl sulfate led to a substantial increase in the butanol-water partition coefficient (log P) of exenatide, from -1.9 to 2.0.[18]
Another study investigating various salts of the local anesthetic procaine demonstrated that the choice of counterion, including several sulfonic acids, had a profound impact on aqueous solubility, with molar solubilities varying by more than two orders of magnitude across the different salts.[2] This highlights the critical role of the counterion in modulating this key biopharmaceutical property.
Table 2: Potential Impact of Sodium Propane-2-Sulfonate on API Properties
| Property | Expected Impact | Rationale |
| Aqueous Solubility | Increase (for poorly soluble basic APIs) | Formation of a more hydrophilic salt form.[2] |
| Lipophilicity | Modifiable (can be increased or decreased) | Dependent on the properties of the API; can be tuned to optimize for absorption or formulation in lipid-based systems.[12][14] |
| Stability | Potential for improvement | The crystalline salt form is often more stable than the amorphous free form.[2] |
| Dissolution Rate | Increase | Directly related to the enhancement in aqueous solubility.[2] |
Diagram 2: Logic of Counterion Selection and Impact on Drug Delivery
Caption: The strategic use of a counterion to improve API properties and therapeutic outcomes.
Conclusion and Future Perspectives
Sodium propane-2-sulfonate represents a valuable tool in the pharmaceutical scientist's armamentarium for optimizing drug delivery systems. Its ability to form stable salts with a wide range of APIs allows for the targeted modulation of critical biopharmaceutical properties. The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of sodium propane-2-sulfonate as a counterion candidate.
While concerns regarding genotoxic impurities have been raised in the past for the broader class of sulfonate salts, a thorough understanding of the reaction chemistry and appropriate process controls can effectively mitigate these risks.[5] Future research in this area will likely focus on expanding the library of sulfonate-based counterions with tailored properties and further elucidating the structure-property relationships that govern the performance of these salts in vivo. The continued application of these principles will undoubtedly contribute to the development of safer, more effective, and more patient-compliant medicines.
References
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- The Utility of Sulfonate Salts in Drug Development | Request PDF.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- Synthesis and evaluation of sulfosuccinate-based surfactants as counterions for hydrophobic ion pairing. PubMed.
- Synthesis and evaluation of sulfosuccinate-based surfactants as counterions for hydrophobic ion pairing | Request PDF.
- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
- Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH.
- Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts | Request PDF.
- HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chrom
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Archive ouverte UNIGE Applications of the ion-pair concept to hydrophilic substances with special emphasis on peptides. N/A.
- SODIUM PROPANE-2-SULFON
- SODIUM PROPANE-2-SULFON
- An In-depth Technical Guide to the Chemical Properties of Sodium Propane-1-sulfonate Hydr
- Propane-2-sulfon
- 2-Propanesulfonic acid, sodium salt (1:1) | C3H7NaO3S. PubChem.
- This compound monohydr
- The Effect of Counterions in Hydrophobic Ion Pairs on Oral Bioavailability of Exenatide.
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Application Notes & Protocols for Sulfonate-Containing Polymers in Wastewater Treatment Research
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Role of Sulfonated Polymers in Modern Water Treatment
The removal of finely dispersed colloidal and suspended solids is a fundamental challenge in wastewater treatment. These particles, often stabilized by negative surface charges, resist gravitational settling and can contribute significantly to turbidity, Chemical Oxygen Demand (COD), and overall pollutant load. The primary method to overcome this is a two-step physicochemical process known as coagulation-flocculation.[1]
While the small molecule 2-propanesulfonic acid sodium salt (CAS 5399-58-6) itself is noted for its ion-exchange capabilities, its primary relevance to wastewater treatment research is as a structural analogue to the functional sulfonic acid groups (-SO₃H) that are integral to a class of high-performance anionic polymers.[2][3] These sulfonated polymers, such as sulfonated polyacrylamides or sulfonated polystyrenes, are not direct reactants but act as powerful flocculating agents.[4][5] The incorporation of the sulfonate group imparts a strong anionic charge and hydrophilicity, which are critical for the polymer's function.
This guide provides an in-depth exploration of the mechanisms, experimental protocols, and data interpretation for the application of sulfonated polymers in wastewater treatment. It is designed for researchers and scientists seeking to optimize solid-liquid separation processes by leveraging the unique properties of these macromolecules.
Part 1: The Core Mechanism of Coagulation and Anionic Flocculation
Effective flocculation with anionic polymers is almost always preceded by a coagulation step. It is a synergistic process where two distinct but complementary mechanisms are employed to achieve efficient clarification.
Causality of the Two-Step Process:
-
Coagulation (Destabilization): Raw wastewater colloids are typically negatively charged, leading to electrostatic repulsion that keeps them in suspension. A primary coagulant, such as a cationic metal salt (e.g., aluminum sulfate, ferric chloride) or a cationic polymer, is introduced during a rapid mix phase.[1][6] The high positive charge of the coagulant neutralizes the negative charge of the colloids, overcoming the repulsive forces and allowing the particles to form small aggregates known as micro-flocs.[6]
-
Flocculation (Aggregation): Following destabilization, a high-molecular-weight sulfonated anionic polymer is added during a slow-mixing phase. The primary mechanism of action for these polymers is interparticle bridging .[7][8] The long, extended polymer chains adsorb onto the surfaces of multiple micro-flocs simultaneously, physically linking them together. The slow, gentle mixing facilitates collisions between the polymer chains and micro-flocs, allowing these "bridges" to form and build large, robust macro-flocs that have sufficient mass to settle rapidly.[7] The anionic sulfonate groups along the polymer backbone cause the chain to uncoil and extend due to charge repulsion, maximizing its bridging potential.[8]
Part 2: Experimental Protocol for Flocculant Optimization
The Jar Test is the universally accepted standard method for simulating and optimizing coagulation and flocculation processes on a laboratory scale.[9] It allows researchers to determine the optimal type and dosage of chemicals required to achieve desired water quality targets under controlled conditions.[6]
Protocol: Standard Jar Test for Anionic Flocculant Dosing
Objective: To determine the optimal dosage of a sulfonated polymer flocculant, in conjunction with a fixed dose of a primary coagulant, for the removal of turbidity from a wastewater sample.
1. Materials & Equipment
-
Apparatus: 6-paddle gang stirrer (Jar Tester) with variable speed control (0-300 RPM).[9]
-
Glassware: Six 1000 mL beakers (or as specified by the apparatus).[10]
-
Wastewater: A representative, well-mixed sample of the wastewater to be treated.
-
Reagents:
-
Primary Coagulant Stock Solution (e.g., 1% w/v Aluminum Sulfate or Ferric Chloride).
-
Anionic Sulfonated Polymer Flocculant Stock Solution (0.1% w/v). Note: Flocculant solutions are often viscous. Prepare by slowly sprinkling the polymer powder into the vortex of stirred water to prevent clumping. Allow several hours for complete dissolution.
-
pH adjustment solutions (e.g., 0.1 M NaOH, 0.1 M H₂SO₄).
-
-
Analytical Instruments:
-
Calibrated pH meter.
-
Turbidimeter.
-
Spectrophotometer for COD analysis (optional).
-
Graduated cylinders, pipettes.
-
2. Experimental Workflow
3. Detailed Step-by-Step Methodology
-
Initial Characterization: Before starting, measure and record the initial pH and turbidity of the raw wastewater sample. This provides the baseline for calculating removal efficiency.
-
Setup: Place six beakers, each containing 1000 mL of the wastewater sample, into the jar testing apparatus.
-
Coagulation Phase:
-
Begin stirring all beakers at a high speed (e.g., 100-300 RPM) to simulate a rapid mix chamber.[6]
-
Using a pipette, add a pre-determined optimal dose of the primary coagulant stock solution to each beaker simultaneously. This dose should be determined from prior experiments focusing only on the coagulant.
-
Continue the rapid mix for 1-2 minutes to ensure complete dispersion and destabilization.[11]
-
-
Flocculation Phase:
-
Reduce the stirring speed to a slow mix setting (e.g., 20-40 RPM). This gentle mixing promotes particle contact without breaking the newly forming flocs.[6]
-
Add varying doses of the 0.1% sulfonated polymer stock solution to beakers 2 through 6. Beaker 1 serves as a control (0 mg/L flocculant). A typical dosage range to test might be 1, 2, 5, 10, and 20 mg/L.
-
Continue the slow mix for 15-30 minutes. During this time, observe the floc formation. Note the floc size (pinpoint, small, medium, large) and characteristics (e.g., dense, fluffy).
-
-
Settling Phase:
-
Stop the stirrers completely and allow the flocs to settle under quiescent conditions for 30 minutes. Observe and record the settling rate and the clarity of the supernatant.
-
-
Analysis:
-
Carefully, without disturbing the settled sludge, use a pipette to draw a sample from the top 2-3 cm of the supernatant in each beaker.
-
Measure the final turbidity and pH of each sample.
-
4. Data Analysis & Interpretation
Summarize the results in a table. The primary goal is to identify the dosage that provides the maximum turbidity removal for the lowest chemical input.
Table 1: Example Jar Test Results for Sulfonated Polymer Flocculant
| Beaker No. | Coagulant Dose (mg/L) | Flocculant Dose (mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | Turbidity Removal (%) | Floc Characteristics |
| 1 (Control) | 50 | 0 | 150 | 45.0 | 70.0% | Small, poor settling |
| 2 | 50 | 1 | 150 | 18.0 | 88.0% | Medium, fair settling |
| 3 | 50 | 2 | 150 | 8.5 | 94.3% | Large, good settling |
| 4 | 50 | 5 | 150 | 4.2 | 97.2% | Very large, rapid settling |
| 5 | 50 | 10 | 150 | 4.5 | 97.0% | Large, good settling (overdosing) |
| 6 | 50 | 20 | 150 | 7.8 | 94.8% | Re-stabilization, smaller flocs |
Note: The optimal dose is often found just before the performance plateau or where overdosing begins to cause re-stabilization of colloids, leading to a slight increase in final turbidity.
Part 3: Advanced Considerations
Distinction from Sulfate Radical AOPs: It is critical to differentiate the role of sulfonated polymers in flocculation from sulfate radical-based Advanced Oxidation Processes (SR-AOPs).[12]
-
Flocculation: A physical separation process that removes suspended particles. The sulfonate group is stable and part of the polymer structure.
-
SR-AOPs: A chemical oxidation process that degrades dissolved organic pollutants. It relies on the in-situ generation of highly reactive sulfate radicals (SO₄•⁻) from precursors like persulfate.[12][13] These are fundamentally different mechanisms for different treatment objectives.
Environmental Fate & Toxicity: Sulfonated polymers used in water treatment are generally high molecular weight substances, which limits their ability to cross biological membranes. Many commercially available flocculants have been assessed for their environmental impact and are considered to have low toxicity to aquatic organisms when used as directed. However, their persistence in the environment can vary, and biodegradability is a key area of ongoing research.
Conclusion
While this compound is a simple molecule, the principles of its functional sulfonate group are expertly applied in the design of high-performance polymeric flocculants. These sulfonated polymers are essential tools in modern wastewater treatment, acting via an interparticle bridging mechanism to aggregate destabilized colloids into large, settleable flocs. Mastery of the jar test protocol is fundamental for any researcher in this field, as it provides a reliable and scalable method for optimizing chemical dosages, minimizing operational costs, and achieving stringent water quality standards.
References
- Vertex AI Search. (n.d.). Jar Test Procedure for Precipitants, Coagulants, & Flocculants. Retrieved January 18, 2026.
- RACO Manufacturing. (n.d.). Jar Test: Wastewater Treatment Explained. Retrieved January 18, 2026.
- Virginia Tech. (n.d.). Jar Test Procedure. Retrieved January 18, 2026.
-
J&K Scientific LLC. (n.d.). This compound monohydrate | 5399-58-6. Retrieved January 18, 2026, from [Link]
- NPTEL Archive. (n.d.).
- polymersco. (2022, November 22). Coagulation/Flocculation jar test procedure. Retrieved January 18, 2026.
- REDA Water. (n.d.). Flocculants. Retrieved January 18, 2026.
-
ResearchGate. (2025, August 9). Polymer–surfactant complexes as flocculants | Request PDF. Retrieved January 18, 2026, from [Link]
-
MDPI. (2021, September 6). Advanced Oxidation Processes Based on Sulfate Radicals for Wastewater Treatment: Research Trends. Retrieved January 18, 2026, from [Link]
-
Canada.ca. (2024, March 27). Risk assessment summary, new substances notification 21321. Retrieved January 18, 2026, from [Link]
- Universidad San Sebastián. (n.d.).
- WET USA. (n.d.).
- Springer. (n.d.).
-
NIH. (2022, November 23). Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications - PMC. Retrieved January 18, 2026, from [Link]
-
PubMed. (2023, March 13). Generation of Sulfonated Lignin-Starch Polymer and Its Use As a Flocculant. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 7). Use of polystyrene sulfonate produced from waste plastic cups as an auxiliary agent of coagulation, flocculation and flotation for water and wastewater treatment in Municipal Department of Water and Wastewater in Uberlândia-MG, Brazil | Request PDF. Retrieved January 18, 2026, from [Link]
- ResearchGate. (n.d.). (PDF)
-
Discovery Fine Chemicals. (n.d.). This compound - 5399-58-6. Retrieved January 18, 2026, from [Link]
- Wikipedia. (n.d.). Advanced oxidation process. Retrieved January 18, 2026.
-
Canada.ca. (2021, March 5). Risk assessment summary, new substances notification 19914. Retrieved January 18, 2026, from [Link]
-
US EPA. (n.d.). 2-Propanesulfonic acid, sodium salt (1:1) - Substance Details - SRS. Retrieved January 18, 2026, from [Link]
- ChemTreat, Inc. (n.d.).
- Degremont®. (n.d.). water treatment - coagulation-flocculation typical reagents. Retrieved January 18, 2026.
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Application Notes & Protocols: The Synthesis and Application of Anionic Polymers Utilizing Sulfonate-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Clarification on Monomer Chemistry and the Power of the Sulfonate Group
In the synthesis of advanced anionic polymers, the incorporation of the sulfonate group (–SO₃⁻) is a cornerstone strategy for imparting unique and highly desirable properties, including exceptional hydrophilicity, aqueous stability across a wide pH range, and electrolyte tolerance. While the term "sodium 2-propanesulfonate" might be sought, it is crucial for the researcher to note that this molecule lacks a polymerizable moiety. Instead, the field overwhelmingly utilizes vinyl- or acrylamide-based monomers where the sulfonate group is a key functional component.
This guide focuses on the most prominent and versatile of these monomers: Sodium 2-Acrylamido-2-Methyl-1-Propanesulfonate (Na-AMPS) . The unique structure of Na-AMPS—featuring a hydrolytically stable amide linkage, gem-dimethyl groups, and the strongly acidic sulfonate group—makes it an exemplary building block for a vast array of functional polymers. We will also draw comparisons and include insights on other relevant monomers, such as sodium styrene sulfonate (SSS), to provide a comprehensive technical overview.
These application notes are designed to move beyond simple procedural lists. They will elucidate the causal relationships behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to innovate in fields ranging from advanced drug delivery systems to high-performance industrial formulations.
Part 1: Scientific Rationale and Polymerization Strategies
The AMPS Monomer: A Unique Structural Advantage
The efficacy of poly(Na-AMPS) and its copolymers stems directly from the monomer's molecular architecture. The sulfonate group, being the salt of a strong acid, remains ionized over a broad pH range, ensuring consistent anionic character and hydrophilicity. Unlike carboxylate-containing monomers (e.g., acrylic acid), which exhibit pH-dependent charge, sulfonated polymers maintain their properties in acidic environments. Furthermore, the amide group in AMPS is significantly more resistant to hydrolysis than the ester groups found in acrylate monomers, leading to polymers with superior long-term stability.
Causality in Polymerization Technique Selection
The choice of polymerization method is dictated by the desired polymer architecture, molecular weight control, and end-use application.
-
Free-Radical Polymerization (FRP): This is the most straightforward and widely used method for synthesizing high molecular weight poly(Na-AMPS). It is particularly well-suited for applications where broad molecular weight distributions are acceptable, such as in thickeners, flocculants, or dispersants.[1][2] The reaction is typically performed in an aqueous solution using a water-soluble initiator like potassium persulfate (KPS).
-
Controlled/Living Radical Polymerization (CLRP): For advanced applications like drug delivery, nanotechnology, and biomaterials, precise control over polymer architecture is paramount.[3] CLRP techniques enable the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures (e.g., block, graft, star polymers).
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is exceptionally versatile and compatible with a wide range of functional monomers, including AMPS.[4][5][6] It is the method of choice for designing amphiphilic block copolymers that can self-assemble into micelles or vesicles for targeted drug delivery.[7][8] The control afforded by RAFT allows for the creation of well-defined hydrophilic coronas on nanoparticles, enhancing their biocompatibility and circulation time.[9]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP technique used for synthesizing well-defined sulfonate-containing polymers.[10][11] It offers excellent control over the polymerization process, yielding polymers with precise chain-end functionalities.
-
-
Emulsion Polymerization: In this technique, AMPS is often used as a comonomer. Its amphiphilic nature allows it to act as a "surfmer" (a polymerizable surfactant), incorporating directly into the polymer backbone at the particle-water interface.[12] This creates latex particles with exceptional stability against mechanical shear and divalent cations, a critical feature in paints, adhesives, and coatings.[12][13]
Part 2: Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(Na-AMPS) via Aqueous Free-Radical Polymerization
This protocol describes a standard method for producing a linear, high molecular weight poly(Na-AMPS) homopolymer for applications such as rheology modification or as a general-purpose polyelectrolyte.
Rationale: This method leverages the high water solubility of the monomer and a thermal initiator to produce the polymer in a straightforward, scalable manner. The use of an aqueous medium is both cost-effective and environmentally benign. Nitrogen purging is critical to remove dissolved oxygen, which can inhibit radical polymerization.
Materials:
-
Sodium 2-Acrylamido-2-Methyl-1-Propanesulfonate (Na-AMPS, ≥99%)
-
Potassium Persulfate (KPS, initiator, ≥99%)
-
Deionized (DI) Water
-
Methanol (for precipitation)
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, and oil bath
Procedure:
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet.
-
Monomer Dissolution: Add 10.0 g of Na-AMPS to 90 mL of DI water in the flask. Stir until fully dissolved.
-
Deoxygenation: Purge the solution with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Initiator Preparation: In a separate vial, dissolve 0.1 g of KPS in 5 mL of DI water.
-
Initiation: Heat the monomer solution to 60°C in an oil bath. Once the temperature is stable, inject the KPS solution into the flask using a syringe.
-
Polymerization: Continue stirring at 60°C for 4 hours. An increase in viscosity is a visual indicator of polymerization.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the viscous polymer solution into dialysis tubing.
-
Dialyze against DI water for 48-72 hours, changing the water every 12 hours to remove unreacted monomer and initiator fragments.
-
Alternatively, for faster purification, slowly pour the polymer solution into a large excess of stirred methanol (e.g., 1 L) to precipitate the polymer. Filter the white solid and wash with fresh methanol.
-
-
Drying: Dry the purified polymer (either from dialysis or precipitation) in a vacuum oven at 40°C until a constant weight is achieved.
Workflow for Free-Radical Polymerization of Na-AMPS
Caption: Workflow for aqueous free-radical synthesis of Poly(Na-AMPS).
Protocol 2: Controlled Synthesis of a Poly(Na-AMPS) Block Copolymer Precursor via RAFT
This protocol outlines the synthesis of a well-defined poly(Na-AMPS) homopolymer that can serve as a macro-chain transfer agent (macro-CTA) for subsequent block copolymerization, a key step in creating amphiphilic systems for drug delivery.
Rationale: This method uses a RAFT agent to mediate the polymerization, allowing for precise control over molecular weight and achieving a low PDI. The stoichiometry of monomer:CTA:initiator is the primary determinant of the final molecular weight. This protocol is foundational for building more complex architectures.
Materials:
-
Sodium 2-Acrylamido-2-Methyl-1-Propanesulfonate (Na-AMPS, ≥99%)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent)
-
4,4'-Azobis(4-cyanopentanoic acid) (ACVA, initiator)
-
0.5 M Aqueous NaCl solution (pH adjusted to 7.0)
-
Dioxane
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
Procedure:
-
Target Calculation: Determine the molar ratios for a target degree of polymerization (DP). For example, for a target DP of 100, a ratio of [AMPS]:[CPAD]:[ACVA] = 100:1:0.2 is common.
-
Reagent Preparation:
-
In a reaction vial, dissolve Na-AMPS (e.g., 40 equivalents) and CPAD (1 equivalent) in 0.5 M aqueous NaCl solution (pH 7).[7] The salt solution helps to ensure solubility and consistent reaction kinetics.
-
Prepare a stock solution of the initiator ACVA in a small amount of dioxane.
-
-
Reaction Setup: Seal the vial with a septum and purge with nitrogen for 30 minutes while stirring in an ice bath.
-
Initiation: Using a gas-tight syringe, add the required amount of ACVA initiator solution (e.g., 0.2 equivalents).
-
Polymerization: Transfer the vial to a preheated oil bath at 70°C. Allow the reaction to proceed for a set time (e.g., 30-60 minutes, kinetics should be monitored for precise control).
-
Termination: Stop the reaction by quenching in an ice bath and exposing the solution to air.
-
Purification: Purify the resulting polymer by dialyzing against DI water (MWCO 3500) for 48 hours to remove salt, unreacted monomer, and initiator byproducts.[7]
-
Analysis: Characterize the resulting macro-CTA for molecular weight and PDI using GPC/SEC. This polymer can now be used to initiate the polymerization of a second, hydrophobic monomer to create an amphiphilic block copolymer.
Part 3: Polymer Characterization
A thorough characterization is essential to validate the synthesis and understand the polymer's properties. The choice of techniques provides a self-validating system, where results from one method corroborate another.
| Technique | Purpose | Expected Outcome for Poly(Na-AMPS) | References |
| ¹H NMR Spectroscopy | Confirm monomer conversion and polymer structure. | Disappearance of vinyl proton peaks (~5.5-6.5 ppm) from the monomer and appearance of broad polymer backbone peaks. | [6][14] |
| FTIR Spectroscopy | Identify key functional groups. | Characteristic peaks for S=O stretch (~1180 cm⁻¹), C=O amide stretch (~1650 cm⁻¹), and N-H bend (~1550 cm⁻¹). | [11][14] |
| Gel Permeation Chromatography (GPC/SEC) | Determine number-average (Mn) and weight-average (Mw) molecular weights, and Polydispersity Index (PDI = Mw/Mn). | For FRP, PDI is typically >1.5. For RAFT/ATRP, PDI is ideally <1.3, indicating a controlled polymerization. | [11][14] |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determines the onset temperature of polymer degradation. Poly(Na-AMPS) generally shows good thermal stability. | [11] |
| Dynamic Light Scattering (DLS) | Measure hydrodynamic radius of polymer coils or self-assembled nanoparticles (micelles/vesicles) in solution. | Provides size and size distribution data, critical for drug delivery applications. | [9] |
Part 4: Applications in Drug Development and Advanced Research
The unique properties of sulfonate-containing anionic polymers, particularly those derived from AMPS, have positioned them as critical materials in biomedical and pharmaceutical research.
Advanced Drug Delivery Systems
The primary application lies in the creation of nanocarriers for therapeutic agents. Amphiphilic block copolymers, synthesized via controlled methods like RAFT, can have a hydrophobic block (e.g., polystyrene, poly(methyl methacrylate)) and a hydrophilic poly(Na-AMPS) block. In aqueous media, these polymers self-assemble into core-shell micelles.
-
Hydrophobic Core: Encapsulates poorly water-soluble drugs, such as paclitaxel or doxorubicin.[9][15]
-
Hydrophilic Sulfonated Corona: Provides a stabilizing interface with the biological environment, preventing aggregation and reducing nonspecific protein interactions (a "stealth" effect), which can prolong circulation time.[9]
Polyelectrolyte microspheres and hydrogels based on sulfonate-containing polymers are also excellent systems for the prolonged and controlled release of encapsulated drugs.[14][15]
Self-Assembly of a Drug-Loaded Micelle
Sources
- 1. Poliacrilato di sodio solfonato - Descrizione [tiiips.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
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- 4. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing with 2-Propanesulfonic Acid Sodium Salt in HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for resolving High-Performance Liquid Chromatography (HPLC) challenges. As a Senior Application Scientist, I understand that achieving optimal peak symmetry is paramount for accurate quantification and robust analytical methods. This guide provides in-depth, experience-driven insights into troubleshooting peak tailing, specifically when using 2-propanesulfonic acid sodium salt as an ion-pairing agent.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue in HPLC analysis?
Peak tailing is a phenomenon where the latter half of a chromatographic peak is broader than the leading half, resulting in an asymmetrical shape.[1][2][3] In an ideal HPLC separation, peaks should be symmetrical and Gaussian.[3] Asymmetry, quantified by the tailing factor, can compromise the accuracy and resolution of your analysis.[2][3] A tailing factor greater than 1 indicates peak tailing.[2][3] Significant tailing can make peak integration difficult and may obscure the presence of co-eluting impurities.[3][4]
Q2: I'm observing peak tailing with my basic analyte when using this compound. What are the likely causes?
When using an alkyl sulfonate like this compound as an ion-pairing agent for basic analytes, peak tailing is a common challenge.[5][6] The primary cause is often secondary interactions between your analyte and the stationary phase.[1][4][7] Specifically, residual silanol groups (Si-OH) on the silica-based column packing can interact with basic functional groups on your analyte, leading to multiple retention mechanisms and a tailed peak.[1][4][8][9][10]
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7][10][11]
-
Extra-Column Volume: Excessive tubing length or diameter can cause peak dispersion.[8]
-
Mobile Phase Issues: An inappropriate mobile phase pH or insufficient buffer capacity can exacerbate tailing.[8][10][11][12]
-
Column Degradation: Loss of bonded phase or the creation of a void at the column inlet can lead to peak distortion.[2][11]
Q3: How do residual silanol groups on the column cause peak tailing?
Silica-based stationary phases, such as C18 columns, have residual silanol groups that can become deprotonated and negatively charged, especially at a mobile phase pH greater than 3.[4][8] These ionized silanols can then interact with positively charged basic analytes through ion-exchange mechanisms.[9] This secondary interaction is stronger than the desired hydrophobic interaction with the C18 chains, causing some analyte molecules to be retained longer and resulting in peak tailing.[4][7] The acidity of these silanol groups can be influenced by trace metal contaminants within the silica, further contributing to these unwanted interactions.[1][13]
Q4: How does this compound, as an ion-pairing agent, help in the analysis of basic compounds?
This compound is an ion-pairing reagent used in reversed-phase HPLC to enhance the retention and separation of ionic or highly polar compounds.[14][15] In the case of basic analytes (which are positively charged at acidic to neutral pH), the negatively charged sulfonate group of the ion-pairing reagent forms a neutral ion pair with the analyte. This ion pair has increased hydrophobicity, leading to greater retention on a reversed-phase column. Additionally, the ion-pairing reagent can help to mask the residual silanol groups on the stationary phase, reducing their interaction with the basic analyte and thereby improving peak shape.[16]
Q5: Can the concentration of this compound affect peak shape?
Yes, the concentration of the ion-pairing reagent is a critical parameter. Generally, a concentration of 5 to 10 mmol/L is a good starting point.[17] As the concentration of the alkyl sulfonate increases, the retention of the analyte will also increase up to a certain point.[6] However, excessively high concentrations can lead to the formation of micelles in the mobile phase, which can cause a decrease in retention and potentially affect peak shape.[6] It is important to find the optimal concentration that provides good retention and peak symmetry.
Q6: How does the mobile phase pH influence peak tailing in this context?
The mobile phase pH plays a crucial role in controlling the ionization of both the analyte and the residual silanol groups.[8][9] For basic analytes, a lower pH (typically below 3) will ensure they are fully protonated and positively charged.[1] This low pH also suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions that cause peak tailing.[1][4] It is generally recommended to work at a pH that is at least 2 units away from the pKa of your analyte to ensure a single ionic form is present.[17]
Troubleshooting Guides
Systematic Troubleshooting Workflow
When encountering peak tailing, a systematic approach is key to efficiently identifying and resolving the issue. The following diagram outlines a logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Column Overload
-
Prepare a Dilution Series: Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject and Analyze: Inject the original and diluted samples onto the HPLC system.
-
Evaluate Peak Shape: Compare the peak shapes of the chromatograms. If the tailing factor improves significantly with dilution, column overload is a likely cause.[7][10]
-
Corrective Actions:
Protocol 2: Mobile Phase Optimization
-
pH Adjustment:
-
Prepare a series of mobile phases with decreasing pH values (e.g., pH 3.5, 3.0, 2.5).
-
Ensure your buffer system is effective at the chosen pH.
-
Equilibrate the column with each mobile phase for at least 20-30 column volumes before injecting your sample.
-
Analyze the peak shape at each pH. A lower pH should reduce tailing by suppressing silanol ionization.[1][4]
-
-
Ion-Pair Reagent Concentration:
-
Prepare mobile phases with varying concentrations of this compound (e.g., 2 mM, 5 mM, 10 mM, 20 mM).
-
Maintain a constant pH and organic modifier concentration.
-
Equilibrate the column thoroughly between each concentration change.
-
Identify the concentration that provides the best balance of retention and peak symmetry.
-
-
Buffer Strength:
Protocol 3: Evaluating and Selecting the HPLC Column
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[4][9] If you are not already using one, switching to a high-quality, end-capped column can significantly reduce peak tailing for basic compounds.[7][8][18]
-
Consider Alternative Stationary Phases: If peak tailing persists, consider a column with a different base silica or a polar-embedded stationary phase. These phases are designed to provide additional shielding of the silica surface, further minimizing silanol interactions.[8]
Data Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome for Improved Peak Shape |
| Mobile Phase pH | 4.5 | 3.5 | 2.5 | Decreased Tailing Factor |
| Ion-Pair Reagent Conc. | 2 mM | 5 mM | 10 mM | Optimal concentration provides symmetrical peak |
| Sample Concentration | 1 mg/mL | 0.2 mg/mL | 0.05 mg/mL | Decreased Tailing Factor at lower concentrations |
| Column Type | Standard C18 | End-Capped C18 | Polar-Embedded C18 | Improved symmetry with end-capped and polar-embedded phases |
Underlying Mechanisms of Peak Tailing
The following diagram illustrates the interactions at the stationary phase surface that can lead to peak tailing when analyzing a basic compound with an ion-pairing reagent.
Caption: Interactions at the stationary phase leading to peak tailing.
By understanding these fundamental interactions and applying the systematic troubleshooting strategies outlined in this guide, you can effectively diagnose and resolve issues with peak tailing, leading to more accurate and reliable HPLC results.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Crawford Scientific. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
Cytiva Life Sciences. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound monohydrate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
LCGC International. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanesulfonic acid, sodium salt (1:1). Retrieved from [Link]
-
Chemdad. (n.d.). 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt. Retrieved from [Link]
-
Ottokemi. (n.d.). 2-Propane sulphonic acid sodium salt, for HPLC 99%. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt on Newcrom R1 HPLC column. Retrieved from [Link]
-
Osaka Soda. (n.d.). Method Development | HPLC Q&A. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018, October 1). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF NAPROXEN SODIUM IN BULK DRUG AND TABLET DOSAGE FORM. Retrieved from [Link]
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- 5. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 17. Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 18. agilent.com [agilent.com]
Technical Support Center: Optimizing Sodium Propane-2-Sulfonate for Ion-Pairing Chromatography
Welcome to the technical support center for ion-pairing chromatography (IPC) utilizing sodium propane-2-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered when using this versatile ion-pairing reagent. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can make informed decisions to achieve robust and reproducible separations.
The Role of Sodium Propane-2-Sulfonate in Ion-Pairing Chromatography
Ion-pairing chromatography is a powerful technique within reversed-phase liquid chromatography (RPLC) for enhancing the retention and separation of ionic and highly polar analytes that would otherwise elute at or near the void volume.[1][2][3] Sodium propane-2-sulfonate (SPS) is an anionic ion-pairing reagent particularly effective for the analysis of basic compounds, such as amines, which are protonated to form cations in acidic mobile phases.[4]
The mechanism involves the formation of a neutral ion pair between the positively charged analyte and the negatively charged sulfonate.[4] This newly formed neutral complex has a greater affinity for the non-polar stationary phase (like C18), leading to increased retention and improved separation.[1][4] There are two predominant models describing this interaction: the ion-pair partition model , where the pair forms in the mobile phase before partitioning onto the stationary phase, and the dynamic ion-exchange model , where the hydrophobic tail of the SPS adsorbs onto the stationary phase, creating a charged surface that retains oppositely charged analytes.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with sodium propane-2-sulfonate and provides actionable solutions grounded in chromatographic principles.
Issue 1: Poor or Drifting Retention Times
Symptoms:
-
Analyte peaks elute too early (poor retention).
-
Retention times consistently shift, either increasing or decreasing, over a sequence of injections.[7]
Root Causes & Solutions:
-
Inadequate Column Equilibration: This is the most frequent cause of retention time drift in IPC.[5][8][9] The process of the ion-pairing reagent adsorbing onto the stationary phase is slow and can require a significant volume of mobile phase.[8][9][10]
-
Solution: Do not rely on standard equilibration times of 10-20 column volumes. For IPC, it may take 50 column volumes or more to achieve a stable baseline and consistent retention.[8][9] Empirically determine the necessary equilibration time by making repeated injections until retention times are stable.[8] For a 15 cm x 4.6 mm column, equilibration with a 5 mM ion-pair solution could take hours.[10]
-
-
Incorrect Ion-Pair Reagent Concentration: The concentration of sodium propane-2-sulfonate directly impacts retention.[1][11]
-
Too Low: Insufficient concentration leads to inadequate pairing and poor retention.[1]
-
Too High: Exceeding the optimal concentration can lead to the formation of micelles in the mobile phase, which can create a secondary hydrophobic phase and paradoxically decrease retention.[12][13]
-
Solution: Start with a low concentration, typically around 5 mM, and incrementally increase it to optimize retention and separation.[14][15] Monitor the relationship between concentration and retention; if retention begins to decrease with increasing concentration, you have surpassed the optimal range.[12]
-
-
Mobile Phase pH Instability: The pH of the mobile phase is critical as it ensures the analyte is in its ionized form.[1][14] For basic analytes, the pH should be at least two units below the analyte's pKa to ensure complete protonation.[14]
-
Solution: Use a reliable buffer (e.g., phosphate, acetate) to maintain a stable pH.[14] Verify the mobile phase pH after the addition of all components, including the organic modifier and the ion-pairing reagent.
-
-
Temperature Fluctuations: Temperature affects the adsorption equilibrium of the ion-pairing reagent on the stationary phase.[2][5][16] Inconsistent column temperature will lead to retention time drift.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, often with a pronounced "tail" (tailing).
-
Asymmetrical peaks where the front of the peak is less steep than the back (fronting).
Root Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Even with end-capped columns, residual silanol groups on the silica stationary phase can interact with basic analytes, causing peak tailing.[5] While ion-pairing reagents help shield these sites, the effect may be incomplete.[5]
-
Solution 1: Optimize the mobile phase pH. Adjusting the pH can alter the ionization state of the silanols and minimize these secondary interactions.[17]
-
Solution 2: Adjust the concentration of the sodium propane-2-sulfonate. A slightly higher concentration might be needed to effectively mask the silanol groups.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often appearing as a right-triangle shape with decreasing retention time.[18]
-
Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5][19]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[19] If a different solvent is necessary for solubility, use the smallest possible volume.
-
-
Column Temperature Effects: Temperature can influence peak symmetry.[5]
-
Solution: Experiment with adjusting the column temperature. Sometimes a moderate increase can improve peak shape and efficiency.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for sodium propane-2-sulfonate?
A recommended starting point is a concentration of 0.005 M (5 mM) in the mobile phase.[14][15] From there, you can adjust the concentration in small increments to find the optimal balance between retention, selectivity, and peak shape.[14] Concentrations are typically maintained between 0.5 to 20 mM.[1]
| Concentration Range | Expected Effect on Retention of Basic Analytes | Potential Issues |
| < 2 mM | Low retention, may be insufficient for polar compounds. | Poor peak shape if silanol masking is incomplete. |
| 2 - 10 mM | Good starting range, retention increases with concentration. | Optimal range for many applications.[5] |
| > 10-20 mM | Retention may plateau or begin to decrease. | Risk of micelle formation, potential for decreased retention.[1][12] |
Q2: How do I properly prepare the mobile phase with sodium propane-2-sulfonate?
For consistent and reproducible results, follow this detailed protocol:
Experimental Protocol: Mobile Phase Preparation
-
Use High-Purity Reagents: Start with HPLC-grade water, solvents, and high-purity sodium propane-2-sulfonate.[14] Impurities can lead to baseline noise and ghost peaks.
-
Prepare Aqueous Buffer: Dissolve the chosen buffer salts (e.g., potassium phosphate) in HPLC-grade water to the desired molarity.
-
Dissolve Ion-Pair Reagent: Weigh the required amount of sodium propane-2-sulfonate and dissolve it completely in the aqueous buffer solution.
-
Adjust pH: Carefully adjust the pH of the aqueous solution using an appropriate acid (e.g., phosphoric acid). Remember, for basic analytes, the pH should be at least 2 units below their pKa.[14]
-
Add Organic Modifier: Add the required volume of the organic solvent (e.g., methanol or acetonitrile). Note that some ion-pairing reagents have limited solubility in high concentrations of acetonitrile.[2][8]
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm solvent-compatible filter to remove particulates.[20] Degas the mobile phase thoroughly using sonication or vacuum degassing to prevent bubble formation in the pump.[19]
Q3: Can I use gradient elution with ion-pairing chromatography?
Gradient elution is notoriously difficult and often not recommended with traditional ion-pairing reagents like alkyl sulfonates.[2][16] The equilibrium between the ion-pairing reagent and the stationary phase is highly sensitive to the concentration of the organic modifier.[2][9] During a gradient, this equilibrium is constantly changing, which can lead to an unstable baseline and poor reproducibility.[5] Isocratic elution is strongly preferred for robust methods.[5]
Q4: Why is my baseline noisy or drifting after introducing the ion-pairing reagent?
A noisy or drifting baseline can be caused by several factors:
-
Impure Reagent: Low-quality ion-pairing reagents are a common source of baseline issues.
-
Incomplete Equilibration: The column is still equilibrating, causing the baseline to drift as the concentration of the reagent on the stationary phase changes.
-
Precipitation: The ion-pairing reagent or buffer salts may be precipitating in the mobile phase, especially at high organic solvent concentrations.[8]
-
Temperature Instability: Fluctuations in ambient temperature can cause baseline drift if a column oven is not used.[7]
Q5: Do I need to dedicate a column for ion-pairing applications?
Yes, it is highly recommended. Ion-pairing reagents, especially those with longer alkyl chains, can be nearly impossible to wash completely from a column.[2][16][21] Trace amounts remaining on the stationary phase will alter the selectivity of the column in subsequent non-IPC applications, leading to reproducibility problems.[2][16] Dedicating a column solely for IPC is a critical best practice.[16][21]
Visualizing the Troubleshooting Process
A logical workflow is essential when diagnosing issues in ion-pairing chromatography. The following diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting common ion-pairing chromatography issues.
References
-
Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
-
Method Development Guide of Ion-pair Reagents. (2021). J&K Scientific LLC. [Link]
-
Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. (n.d.). PubMed. [Link]
-
Slow Column Equilibration. (2015). LCGC International. [Link]
-
Regis Technologies, Ion pairing Reagents Method Development. (n.d.). Aurora Borealis Control BV. [Link]
-
Disadvantages of ion pair chromatography. (2013). ResearchGate. [Link]
-
Ion Pairing - Blessing or Curse? (n.d.). LCGC International. [Link]
-
retention time shift with Ion pairing LC. (2006). Chromatography Forum. [Link]
-
The Case of the Unintentional Ion-Pairing Reagent. (n.d.). Separation Science. [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. [Link]
-
Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. (n.d.). Waters Corporation. [Link]
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019). SCIEX. [Link]
-
Ion-pair equilibration time. (2005). Chromatography Forum. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International. [Link]
-
T1. Poor peak shape. (n.d.). Obrnuta faza. [Link]
-
pH selection in ino pair chromatography. (2009). Chromatography Forum. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Chromatography Online. [Link]
-
questions on ion-pair chromatography. (2008). Chromatography Forum. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
How can i prevent the peak tailing in HPLC? (2019). ResearchGate. [Link]
-
How ion pair reagent works in RPLC? (2021). YouTube. [Link]
-
HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies. [Link]
-
Ion-Pairing Agents | HPLC. (2024). Mason Technology. [Link]
-
Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters. [Link]
-
Choosing the Conc of Ion-pairing Reagent(SDS). (2005). Chromatography Forum. [Link]
-
SODIUM PROPANE-2-SULFONATE. (n.d.). precisionFDA. [Link]
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- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. jk-sci.com [jk-sci.com]
- 15. Regis Technologies, Ion pairing Reagents Method Development - Aurora Borealis Control BV [aurora-borealis.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. waters.com [waters.com]
- 21. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Technical Support Center: 2-Propanesulfonic Acid Sodium Salt in Acidic Mobile Phases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 2-propanesulfonic acid sodium salt as an ion-pairing reagent in acidic mobile phases for chromatography. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you overcome common stability-related challenges in your experiments.
Introduction: The Role and Challenges of this compound
This compound is a widely used ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). It is particularly effective for retaining and resolving basic and cationic analytes that exhibit poor retention on conventional C18 columns. The underlying mechanism involves the adsorption of the propane sulfonate's hydrophobic tail onto the stationary phase, which in turn presents a negatively charged sulfonate group to the mobile phase. This creates a dynamic ion-exchange surface that interacts with positively charged analytes, thereby increasing their retention.
However, the use of this compound, especially in the acidic mobile phases required to protonate basic analytes and suppress silanol activity, is not without its challenges. Users may encounter issues such as shifting retention times, poor peak shapes, and loss of resolution, which can often be traced back to the stability and equilibrium dynamics of the ion-pairing reagent itself. This guide will address these issues in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my retention times continuously shifting when using this compound in an acidic mobile phase?
A1: Shifting retention times are a common problem in ion-pair chromatography and can be attributed to several factors, primarily related to column equilibration and the potential for slow degradation of the ion-pairing reagent.
-
Prolonged Column Equilibration: The process of the alkyl sulfonate adsorbing onto the stationary phase to create a stable ion-exchange surface is notoriously slow.[1] Inadequate equilibration will lead to a constantly changing stationary phase character, resulting in drifting retention times. It can take a significant volume of the mobile phase, sometimes hours, to achieve a stable baseline and reproducible retention.[1]
-
Mobile Phase Composition Changes: The equilibrium of the ion-pairing reagent on the column is highly sensitive to the concentration of the organic modifier in the mobile phase.[2][3] Even small variations in the mobile phase composition, which can occur with gradient elution or inaccurate pump mixing, can disrupt this equilibrium and cause retention time shifts.
-
Potential for Acid-Catalyzed Hydrolysis: While sulfonic acids are generally considered stable, prolonged exposure to highly acidic conditions and elevated temperatures can potentially lead to slow hydrolysis of the sulfonate group. This would result in a gradual loss of the ion-pairing reagent from the stationary phase, leading to decreased retention over a long sequence of injections.
Q2: I'm observing significant peak tailing for my basic analytes even with the use of this compound. What could be the cause?
A2: Peak tailing in this context can arise from a combination of factors, including secondary interactions with the stationary phase and issues with the mobile phase.
-
Incomplete Masking of Silanol Groups: One of the roles of an ion-pairing reagent is to mask active silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary interactions with basic analytes.[1] If the concentration of this compound is too low, or if the column is not fully equilibrated, some silanol groups may remain exposed.
-
Mobile Phase pH: The pH of the mobile phase should be at least two units below the pKa of your basic analyte to ensure it is fully protonated and interacts consistently with the ion-pairing reagent. If the pH is too close to the pKa, the analyte may exist in both its protonated and neutral forms, leading to peak broadening and tailing.
-
Analyte Overload: Injecting too much of your sample can saturate the stationary phase, leading to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.
Q3: Can I use gradient elution with this compound?
A3: While technically possible, gradient elution is generally not recommended when using ion-pairing reagents like this compound. The changing concentration of the organic modifier during the gradient will continuously alter the equilibrium of the ion-pairing reagent on the stationary phase. This can lead to poor reproducibility of retention times and a shifting baseline. If a gradient is necessary, a very shallow gradient and a long post-run equilibration time are required.
Q4: How do I properly prepare and store a mobile phase containing this compound and acid?
A4: Proper mobile phase preparation is critical for reproducible results.
-
Use High-Purity Reagents: Always use HPLC-grade solvents, water, and reagents to minimize baseline noise and interfering peaks.
-
Dissolution and pH Adjustment: Dissolve the this compound in the aqueous portion of the mobile phase before adding the organic modifier. Adjust the pH of the aqueous portion with the desired acid (e.g., phosphoric acid, formic acid) before mixing with the organic solvent.
-
Filtration and Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could damage the column or pump. Degas the mobile phase to prevent bubble formation in the HPLC system.
-
Fresh Preparation: It is best practice to prepare fresh mobile phase daily to minimize the risk of microbial growth in the aqueous phase and to reduce the potential for slow degradation of the ion-pairing reagent, especially under acidic conditions.
Troubleshooting Guide
Problem 1: Continuously Decreasing Retention Times Over a Series of Injections
This is a classic symptom of either very slow column equilibration or potential degradation of the ion-pairing reagent.
Troubleshooting Workflow:
Troubleshooting Decreasing Retention Times
Plausible Degradation Pathway:
Under highly acidic conditions and elevated temperatures, a slow acid-catalyzed hydrolysis of the this compound may occur, leading to the formation of 2-propanol and sulfuric acid. This reduces the effective concentration of the ion-pairing reagent on the column.
Potential Acid-Catalyzed Hydrolysis
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can be due to a variety of factors, from secondary interactions to mobile phase mismatch.
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte. For basic analytes, this means a lower pH.
-
Optimize Ion-Pair Reagent Concentration:
-
Tailing: May indicate insufficient ion-pairing reagent to cover active sites. Try incrementally increasing the concentration of this compound (e.g., from 5 mM to 7.5 mM).
-
Fronting: Can sometimes occur at very high concentrations of ion-pairing reagent. Try decreasing the concentration.
-
-
Check for Sample Solvent Mismatch: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is used for the sample, it can cause peak distortion.
-
Adjust Column Temperature: Temperature can affect the adsorption of the ion-pairing reagent.[1] Experiment with slightly increasing or decreasing the column temperature to see if peak shape improves.
-
Consider a Different Column: If the problem persists, the column itself may have degraded or may not be suitable for your application. Consider a column with a different stationary phase or one that is specifically designed for use with ion-pairing reagents.
Data Summary Table: Impact of Mobile Phase Parameters
| Parameter | Potential Issue if Not Optimized | Recommended Action |
| Concentration of this compound | Too low: Peak tailing, insufficient retention. Too high: Peak fronting, long equilibration times. | Start with 5-10 mM and optimize based on peak shape and retention. |
| Mobile Phase pH | Too close to analyte pKa: Peak broadening and tailing. | Adjust pH to be at least 2 units away from the analyte's pKa. |
| Organic Modifier Concentration | Affects retention and ion-pair equilibrium. | Optimize for desired retention and resolution. Avoid gradients if possible. |
| Column Temperature | Can influence ion-pair adsorption and potential hydrolysis. | Maintain a stable temperature. Consider lower temperatures if stability is a concern. |
Concluding Remarks
Successfully using this compound in acidic mobile phases requires a thorough understanding of the principles of ion-pair chromatography and a systematic approach to troubleshooting. The key to robust and reproducible methods lies in ensuring complete column equilibration, meticulous mobile phase preparation, and an awareness of the potential for slow degradation of the ion-pairing reagent under harsh conditions. By following the guidelines and troubleshooting workflows presented in this guide, researchers can overcome common challenges and achieve reliable and high-quality chromatographic separations.
References
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Welch Materials. (2023, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
ResearchGate. (2019, August 30). How can I prevent the peak tailing in HPLC?. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Retrieved from [Link]
Sources
Technical Support Center: Preventing Precipitation of 2-Propanesulfonic Acid Sodium Salt in Buffered Solutions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and best practices for working with 2-propanesulfonic acid sodium salt (CAS 5399-58-6) in buffered systems. Precipitation of this highly useful compound can compromise experimental reproducibility and lead to significant setbacks. This guide is designed to provide you with the foundational knowledge and practical steps to prevent these issues.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial questions regarding the behavior of this compound in solution.
Q1: What is this compound and what are its primary applications?
A1: this compound is a water-soluble organic salt, often supplied as a white crystalline powder or its monohydrate form.[1][2][3][4] Its versatility makes it valuable across several scientific domains. In biotechnology and pharmaceutical development, it serves as an excellent buffering agent to maintain stable pH, a critical factor for enzyme activity and cell culture viability.[1][5] It is also used as a stabilizer in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.[5] In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), it functions as an ion-pairing reagent, which is used to improve the retention and separation of charged analytes.[2]
Q2: I've encountered unexpected precipitation of this compound. What are the most likely causes?
A2: Precipitation occurs when the concentration of the salt exceeds its solubility limit in a given solution. Several factors can abruptly decrease its solubility. The most common culprits we see in the field are:
-
The Common Ion Effect: Introducing another salt that shares a common ion (in this case, Na⁺) will reduce the solubility of this compound.[6][7]
-
High Concentration of Organic Solvents: The addition of organic solvents like acetonitrile or methanol to your aqueous buffer will significantly lower the solubility of the salt.[8]
-
Low Temperature: While many dissolution procedures are performed at room temperature, subsequent storage at lower temperatures (e.g., 4°C) can cause precipitation if the solution is near its saturation point.[9]
-
High Ionic Strength (Salting Out): Extremely high concentrations of other salts, even those without a common ion, can reduce the amount of available water for solvation, leading to precipitation.[10]
Q3: Is the solubility of this compound highly dependent on the buffer's pH?
A3: Generally, no. 2-propanesulfonic acid is a strong acid due to its sulfonate group. Consequently, its corresponding sodium salt is the salt of a strong acid and a strong base (NaOH). In solution, it fully dissociates into the 2-propanesulfonate anion and a sodium cation. Unlike salts of weak acids or bases, the ions do not significantly react with H⁺ or OH⁻ within typical biological pH ranges (approx. 5-9). Therefore, its solubility is not significantly influenced by pH changes within this range.[11] The primary factors affecting its solubility are concentration, temperature, solvent composition, and the presence of other ions.[12]
Section 2: Troubleshooting Guide - Resolving Specific Precipitation Issues
This section provides a question-and-answer-based guide to troubleshoot and resolve specific precipitation scenarios you may encounter during your experiments.
Q4: My this compound precipitates immediately when I add it to my concentrated sodium phosphate buffer stock. Why is this happening and how can I fix it?
A4: This is a classic example of the common ion effect .[11][13] Your this compound (C₃H₇SO₃Na) and your sodium phosphate buffer (e.g., NaH₂PO₄/Na₂HPO₄) both contribute sodium ions (Na⁺) to the solution. According to Le Chatelier's principle, this high concentration of the common ion (Na⁺) shifts the dissolution equilibrium of C₃H₇SO₃Na to the left, favoring the solid, undissolved state and causing precipitation.[6][7]
Troubleshooting Workflow: The Common Ion Effect
Caption: The Common Ion Effect leading to precipitation.
Solutions & Best Practices:
-
Change the Order of Addition: Always dissolve this compound in high-purity water first to ensure it is fully solvated before introducing any buffer salts. Then, slowly add the components of your buffer system.
-
Use a Non-Common Ion Buffer: If high concentrations are required, switch to a buffer system that does not contain sodium. For example, use a potassium phosphate buffer.
-
Prepare Separate Concentrated Stocks: Make a concentrated stock of this compound in water and a separate concentrated stock of your buffer. You can then mix them at their final, lower working concentrations, where they are less likely to precipitate.
Q5: The salt dissolved perfectly in my aqueous buffer, but it precipitated when I mixed it with acetonitrile for my HPLC mobile phase. What is the cause?
A5: This issue stems from a change in solvent polarity. This compound is an ionic compound and is highly soluble in a polar solvent like water.[1][2] Acetonitrile is a less polar organic solvent. When you mix it with your aqueous buffer, you decrease the overall polarity of the mobile phase. This reduction in polarity weakens the solvent's ability to solvate the ions, causing the salt to crash out of the solution.[8] This is a common problem with many buffer salts used in reversed-phase HPLC.[14]
Solutions & Best Practices:
-
Reduce Buffer Concentration: The simplest solution is often to lower the concentration of this compound in your mobile phase. Use the minimum concentration required to achieve the desired chromatographic effect.
-
Determine the Precipitation Point: Before running your experiments, it is crucial to determine the maximum percentage of organic solvent your buffered solution can tolerate. A simple protocol is provided in Section 3.
-
Premix Mobile Phases: Never mix highly concentrated aqueous buffers directly with 100% organic solvent in the HPLC pump, as this can cause instantaneous precipitation and damage the system.[8] Always premix the aqueous and organic components or use a gradient that starts with a high aqueous content.
-
System Flushing: After using a buffered mobile phase, always flush the HPLC system and column thoroughly with a salt-free mobile phase (e.g., 90:10 water:organic solvent) before switching to high organic content or storage.[14]
Q6: I prepared a solution at room temperature, but after storing it in the refrigerator overnight, I found crystals at the bottom. Is the product degrading?
A6: Product degradation is unlikely to be the cause. This is a temperature-dependent solubility issue. For most solid salts, solubility increases with temperature.[9][15] When you prepared the solution at ambient temperature, you may have created a solution that was near its saturation point. Upon cooling to 4°C, the solubility limit of the salt decreased, and the excess, now-insoluble salt, precipitated out.
Solutions & Best Practices:
-
Prepare at Temperature of Use: If possible, prepare the buffer at the same temperature at which it will be used and stored.
-
Prepare Lower Concentration Stocks: For long-term cold storage, prepare stocks at a concentration that is known to remain soluble at the lower temperature.
-
Re-dissolve and Filter Before Use: If you must store a concentrated solution cold, allow it to warm to room temperature and ensure all precipitate has re-dissolved before use. It is a good practice to filter the solution through a 0.22 µm filter after it has reached thermal equilibrium to remove any micro-precipitates.[10]
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for experimental success. The following workflows are designed to be self-validating systems to prevent precipitation.
Protocol 1: General Preparation of a Buffered Solution
This protocol minimizes the risk of precipitation by controlling the order of addition and ensuring complete dissolution at each step.
-
Use High-Purity Water: Start with deionized, distilled, or HPLC-grade water.
-
Dissolve this compound: Weigh the required amount of the salt and add it to approximately 80% of the final volume of water. Stir with a magnetic stir bar until fully dissolved. Visually inspect for any remaining solid particles.
-
Add Buffer Components: Once the salt is completely dissolved, add the individual components of your chosen buffer system (e.g., the acidic and basic components of a phosphate buffer).
-
Adjust pH: Adjust the pH to the desired value using a concentrated acid or base (e.g., HCl or NaOH).
-
Bring to Final Volume: Transfer the solution to a volumetric flask and add water to reach the final desired volume.
-
Final Filtration: Filter the entire buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter or micro-precipitates.[10] Store in a clean, clearly labeled container.
Protocol 2: Determining Organic Solvent Tolerance
This protocol helps you identify the maximum percentage of organic solvent that can be added to your buffer before precipitation occurs.[8]
Workflow: Organic Solvent Tolerance Test
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. Propanesulfonic Acid Sodium Salt Manufacturers, Exporters and Suppliers from Mumbai India [alphachemika-scientific.com]
- 4. scbt.com [scbt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Common-ion effect - Wikipedia [en.wikipedia.org]
- 7. What Is the Common Ion Effect - Oreate AI Blog [oreateai.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 10. Salt Selection & Buffer Preparation [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. jchemlett.com [jchemlett.com]
- 14. The effect of improper use of buffer salts on chromatographic columns and solutions! [uhplcslab.com]
- 15. homework.study.com [homework.study.com]
Improving peak resolution with 2-propanesulfonic acid sodium salt
Troubleshooting Guide & FAQs for Enhanced Peak Resolution
Welcome to the technical support center for the application of 2-propanesulfonic acid sodium salt and other short-chain alkylsulfonates in chromatography. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during method development and execution.
As Senior Application Scientists, we understand that achieving optimal peak resolution is critical for accurate quantification and purification. This resource provides in-depth, field-tested advice to help you navigate the nuances of using alkylsulfonate ion-pairing agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in HPLC?
A1: this compound, and similar short-chain alkylsulfonates, function as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). Their primary role is to improve the retention and resolution of basic, cationic compounds (e.g., amines, peptides) that exhibit poor peak shape or insufficient retention on C18 or other non-polar stationary phases.
The underlying mechanism involves the sulfonate group of the reagent forming a neutral, transient ion pair with the positively charged analyte. This complex exhibits increased hydrophobicity, leading to a stronger interaction with the stationary phase, enhanced retention, and often, significantly improved peak symmetry.
Q2: When should I consider using an ion-pairing reagent like this compound?
A2: You should consider using an ion-pairing reagent when you observe the following issues with your basic analytes in RP-HPLC:
-
Poor Peak Shape: Tailing peaks are a common issue for basic compounds due to strong interactions with residual silanols on the silica-based stationary phase. Ion-pairing can mask these interactions.
-
Insufficient Retention: Highly polar, basic compounds may elute at or near the void volume of the column, making quantification impossible. Ion-pairing increases their retention time.
-
Co-elution with Other Compounds: When your analyte of interest co-elutes with other matrix components, ion-pairing can alter its selectivity and resolve the peaks.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My peak shape is still tailing even after adding the ion-pairing reagent.
-
Possible Cause 1: Insufficient Ion-Pairing Reagent Concentration. The concentration of the ion-pairing reagent is critical. An insufficient amount will not effectively form ion pairs with all analyte molecules, leading to a mixed-mode retention mechanism and peak tailing.
-
Solution 1:
-
Increase Concentration: Incrementally increase the concentration of this compound in your mobile phase. Typical starting concentrations range from 5 mM to 50 mM.
-
Monitor Peak Shape: Observe the peak asymmetry factor as you increase the concentration. A value closer to 1.0 indicates a more symmetrical peak.
-
-
Possible Cause 2: Mobile Phase pH is Not Optimal. For effective ion-pairing, both the analyte and the ion-pairing reagent must be in their ionized forms. Basic analytes require a pH below their pKa to be protonated (cationic), while sulfonic acids are strong acids and remain ionized over a wide pH range.
-
Solution 2:
-
Adjust pH: Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of your basic analyte. This ensures complete protonation.
-
Use a Buffer: Incorporate a suitable buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM to maintain a stable pH throughout the analysis.
-
Problem 2: My retention times are too long and the analysis is taking too much time.
-
Possible Cause 1: Excessive Ion-Pairing Reagent Concentration. While a sufficient concentration is needed, an overly high concentration can lead to excessively long retention times, as the equilibrium shifts strongly towards the retained ion pair.
-
Solution 1:
-
Reduce Concentration: Systematically decrease the concentration of the this compound.
-
Find the Sweet Spot: Identify the concentration that provides adequate resolution without unnecessarily prolonging the run time.
-
-
Possible Cause 2: Low Organic Modifier Content. The organic solvent (e.g., acetonitrile, methanol) in the mobile phase modulates the retention of the ion pair.
-
Solution 2:
-
Increase Organic Content: Increase the percentage of the organic modifier in your mobile phase to decrease the retention time.
-
Gradient Optimization: If you are running an isocratic method, consider developing a gradient method to elute strongly retained compounds more quickly.
-
Problem 3: I am observing baseline instability and "ghost peaks" in my chromatogram.
-
Possible Cause 1: Column Not Properly Equilibrated. Ion-pairing reagents need to adsorb to the stationary phase to establish an equilibrium. Insufficient equilibration time can lead to a drifting baseline.
-
Solution 1:
-
Extended Equilibration: Equilibrate the column with the mobile phase containing the ion-pairing reagent for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved) before the first injection.
-
Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pairing applications, as it can be difficult to completely remove the reagent.
-
-
Possible Cause 2: Impurities in the Ion-Pairing Reagent. Low-quality reagents can contain impurities that may appear as "ghost peaks" in the chromatogram.
-
Solution 2:
-
Use High-Purity Reagents: Always use HPLC-grade or higher purity ion-pairing reagents.
-
Blank Runs: Run a blank gradient (injecting mobile phase) to identify any peaks originating from the mobile phase components.
-
Experimental Protocols
Protocol 1: Basic Method Development with this compound
This protocol outlines the initial steps for developing a separation method for a basic analyte using an ion-pairing reagent.
-
Analyte & Column Selection:
-
Analyte: A basic compound with a pKa of 8.5.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Aqueous Component (Mobile Phase A):
-
Prepare a 20 mM phosphate buffer.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Add this compound to a final concentration of 10 mM.
-
Filter through a 0.45 µm membrane.
-
-
Organic Component (Mobile Phase B): Acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for your analyte.
-
Injection Volume: 10 µL.
-
Gradient: Start with a 5% B to 95% B gradient over 20 minutes to scout for the analyte's elution point.
-
-
Equilibration and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the scouting gradient.
-
Based on the retention time, optimize the gradient or switch to an isocratic method for final analysis.
-
Visualizations
Technical Support Center: Minimizing Ion Suppression with Sodium Propane-2-Sulfonate in Mass Spectrometry
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing sodium propane-2-sulfonate as an ion-pairing agent in their chromatographic methods and encountering challenges with mass spectrometry (MS) detection. As a non-volatile salt, sodium propane-2-sulfonate is notoriously problematic for electrospray ionization (ESI), a common ionization technique.[1] This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you mitigate ion suppression and achieve reliable, sensitive results.
Section 1: Foundational FAQs - Understanding the Core Problem
This section addresses the fundamental principles behind the challenges observed when using sodium propane-2-sulfonate with LC-MS.
Q1: What is sodium propane-2-sulfonate and why is it used in my HPLC method?
Sodium propane-2-sulfonate is an ion-pairing reagent used in reverse-phase HPLC to improve the retention and peak shape of highly polar or charged analytes.[2] It works by forming a neutral complex with the analyte, increasing its interaction with the non-polar stationary phase. While effective for chromatography, its properties make it incompatible with standard ESI-MS analysis.
Q2: What is ion suppression and why does sodium propane-2-sulfonate cause it?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, leading to a decreased signal in the mass spectrometer.[3][4][5] This phenomenon can compromise sensitivity, accuracy, and precision.[3][6] Sodium propane-2-sulfonate, being a non-volatile salt, is a primary cause of ion suppression in ESI-MS for several reasons:[1][7]
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Competition for Ionization: In the ESI source, the mobile phase is nebulized into charged droplets. As the solvent evaporates, the concentration of all species within the droplet increases. The high concentration of sodium ions (Na+) from the salt effectively outcompetes your analyte for the limited charge on the droplet's surface.[3] This leads to fewer charged analyte molecules entering the gas phase and reaching the detector.[3]
-
Changes in Droplet Properties: High concentrations of non-volatile salts increase the surface tension and viscosity of the ESI droplets.[6] This hinders the efficient evaporation of the solvent, preventing the droplets from shrinking to the critical radius required to release gas-phase analyte ions.[3][6]
-
Source Contamination: The non-volatile nature of the salt means it does not readily evaporate in the heated ESI source. Instead, it deposits on the source components (e.g., the capillary tip, cones), leading to signal drift, loss of sensitivity over time, and the need for frequent, intensive cleaning.[8][9]
Q3: My analyte is not isobaric with the salt, so why is MS/MS detection still affected?
While MS/MS provides excellent specificity by filtering for a specific fragment ion, it cannot overcome problems that occur before mass analysis.[6] Ion suppression happens in the ion source, during the initial ionization process.[6] If your analyte is not efficiently ionized and transferred into the gas phase, there will be fewer precursor ions available for fragmentation and subsequent detection by MS/MS. The issue isn't a lack of specificity, but a lack of initial signal.[3]
Section 2: Troubleshooting Guide - From Problem to Protocol
This section is structured around common problems observed in the lab. For each problem, we diagnose the probable cause related to sodium propane-2-sulfonate and provide actionable solutions.
Scenario 1: Low or No Analyte Signal
Q: I've injected my sample prepared with a sodium propane-2-sulfonate mobile phase, but I see a very weak signal, or no signal at all, for my analyte.
Causality: This is the classic symptom of severe ion suppression. The high concentration of sodium ions is preventing your analyte from being efficiently ionized.[3] The non-volatile sulfonate salt is also likely accumulating in the ion source, further diminishing performance.[1]
Solution Pathway: The primary goal is to remove the non-volatile salt before the sample enters the mass spectrometer.
dot
Caption: Decision workflow for addressing low analyte signal.
Recommended Protocols:
-
Solid-Phase Extraction (SPE) - Most Effective Method SPE is a highly effective technique for removing salts while concentrating the analyte of interest.[10][11] A reversed-phase (e.g., C18) SPE cartridge is often the best choice.
Step-by-Step General SPE Protocol (Reversed-Phase):
-
Conditioning: Pass a water-miscible organic solvent (e.g., methanol) through the cartridge to wet the stationary phase.[12]
-
Equilibration: Flush the cartridge with an aqueous solution (e.g., HPLC-grade water) to prepare the sorbent for the sample.[12]
-
Sample Loading: Load your sample (diluted in an aqueous solution if necessary) onto the cartridge. The analyte will bind to the C18 sorbent, while the highly polar sodium propane-2-sulfonate will pass through to waste.
-
Washing: Wash the cartridge with a weak aqueous solution (e.g., 5% methanol in water) to remove any remaining salt residue without eluting the analyte.[12][13]
-
Elution: Elute your purified analyte from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[12][13]
-
Reconstitution: Evaporate the elution solvent and reconstitute the analyte in a mobile phase that is compatible with your MS, such as 0.1% formic acid in acetonitrile/water.[12]
-
-
Liquid-Liquid Extraction (LLE) If your analyte has sufficient hydrophobicity, LLE can be used to partition it into an immiscible organic solvent, leaving the salt behind in the aqueous phase.[10] This method is generally less efficient and more labor-intensive than SPE.
-
Dilution - A Simple but Limited Approach Diluting the sample can reduce the concentration of the salt, thereby lessening the degree of ion suppression.[5][6] However, this also dilutes your analyte, which may not be feasible for trace-level analysis.[6] This is often a method of last resort.
Scenario 2: Poor Reproducibility and Drifting Signal Intensity
Q: My results are not reproducible. The analyte peak area is decreasing with each injection in my sequence. What is happening?
Causality: This is a clear sign of progressive ion source contamination. The non-volatile sodium propane-2-sulfonate is coating the instrument's inlet, leading to a cumulative suppression effect and a gradual loss of sensitivity over the analytical run.[8]
Solution Pathway: The immediate need is to clean the instrument source. The long-term solution is to prevent the salt from entering the MS system in the first place.
dot
Caption: Workflow for addressing signal drift and poor reproducibility.
Recommended Protocols:
-
Immediate Action - Ion Source Cleaning:
-
Follow your instrument manufacturer's standard operating procedure for cleaning the ion source components, including the capillary, skimmer, and cones. A thorough cleaning is essential to remove the baked-on salt deposits.
-
-
Long-Term Prevention - Method Modification:
-
Implement Sample Cleanup: Use one of the salt removal techniques described in Scenario 1 (SPE is highly recommended).[10][14]
-
Use a Diverter Valve: If your LC system is equipped with a diverter valve, you can program it to send the eluent to waste during the elution of the salt peak and only direct the flow to the MS when your analyte of interest is eluting. This requires that your analyte is chromatographically separated from the salt front.
-
Switch to a Volatile Ion-Pairing Reagent: If the chromatography allows, consider replacing sodium propane-2-sulfonate with a volatile alternative like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). Note that these can also cause ion suppression, but they are less damaging to the instrument as they evaporate in the source.[1][8] Use the lowest effective concentration.[8]
-
Consider Alternative Chromatography: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may provide retention for polar analytes without the need for non-volatile ion-pairing agents.[8]
-
Scenario 3: Optimizing MS Parameters is Not Helping
Q: I've tried adjusting my ESI source parameters (capillary voltage, gas flow, temperature), but my signal is still suppressed. Why isn't this working?
Causality: While optimizing source parameters is a crucial part of method development, it can only do so much.[15][16] These adjustments are designed to fine-tune the efficiency of an already viable ionization process. They cannot fundamentally overcome the overwhelming competitive effect of a high concentration of non-volatile salt.[6] The problem lies in the sample chemistry, not the instrument settings.
Comparative Effectiveness of Mitigation Strategies:
| Mitigation Strategy | Effectiveness for Non-Volatile Salts | Underlying Principle |
| Sample Cleanup (SPE, LLE) | High | Removes the source of the interference from the sample matrix before analysis.[10][11] |
| Chromatographic Separation | Moderate to High | Separates the analyte from the interfering salt, preventing co-elution and simultaneous entry into the ion source.[11][17] |
| Dilution | Low to Moderate | Reduces the concentration of the interfering salt, but also the analyte, potentially harming detection limits.[6] |
| Ion Source Parameter Optimization | Very Low | Can slightly improve conditions but cannot overcome the fundamental chemical competition caused by the salt.[6][18] |
Section 3: Proactive Strategies and Best Practices
-
Method Development: When developing a new method, avoid non-volatile buffers and salts like sodium propane-2-sulfonate if MS detection is the goal. Opt for volatile systems like ammonium formate or ammonium acetate from the start.[9][10]
-
Dedicated LC Systems: If you must use non-volatile salts, dedicate an HPLC system and column for these methods to prevent cross-contamination of systems used for sensitive MS work.[8]
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with your analyte is the best way to compensate for matrix effects, including ion suppression. Both the analyte and the internal standard will be suppressed to a similar degree, allowing for a reliable ratio and accurate quantification.[11]
By understanding the fundamental mechanisms of ion suppression and implementing robust sample preparation strategies, you can successfully overcome the challenges posed by sodium propane-2-sulfonate and achieve high-quality, reliable LC-MS data.
References
- Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024). Vertex AI Search.
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Kromdijk, T. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen. [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019). SCIEX. [Link]
-
MS Sample Preparation Tips. Shared Instrumentation Facility. [Link]
-
If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. MtoZ Biolabs. [Link]
-
Schug, K. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]
-
Taylor, P. J. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Therapeutic Drug Monitoring. [Link]
-
Avoid Ion Suppression Issues in LCMS if You Need to Use an Ion-Pair Agent - HPLC Primer. MicroSolv. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2016). Analytical Chemistry. [Link]
-
Sample Preparation. Harvard Center for Mass Spectrometry. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (2018). ResearchGate. [Link]
-
How can I remove salt from a glucose sample prior to injecting samples onto a Sugar-Pak 1 column (WAT085188)?. Waters. [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (2023). MDPI. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Chromatography. [Link]
-
SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
SPE Method Development Tips and Tricks. Agilent. [Link]
-
Do you know ways to remove the ionic supresion?. (2018). ResearchGate. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
SODIUM PROPANE-2-SULFONATE. precisionFDA. [Link]
Sources
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. dawnscientific.com [dawnscientific.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. rilastech.com [rilastech.com]
- 11. longdom.org [longdom.org]
- 12. agilent.com [agilent.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 16. mdpi.com [mdpi.com]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Performance of 2-Propanesulfonic Acid Sodium Salt in Ion-Pair Chromatography
A Note from Your Senior Application Scientist
Welcome to the technical support guide for 2-propanesulfonic acid sodium salt. As a cationic ion-pair reagent, it is a powerful tool in reversed-phase HPLC for enhancing the retention and improving the peak shape of basic, positively charged analytes.[1][2][3] However, its performance is governed by a delicate equilibrium between the mobile phase, the stationary phase, and your analytes.
My field experience has shown that temperature is one of the most potent—and frequently underestimated—variables in ion-pair chromatography. It does more than just shorten run times; it fundamentally alters the separation mechanism.[4] This guide is designed to move beyond simple protocols and explain the causality behind these effects. Here, you will find not just troubleshooting steps, but the scientific reasoning to help you build robust, reproducible methods from the ground up.
Section 1: Foundational Principles
This section addresses the fundamental mechanisms of this compound and the critical role of temperature.
Q1: What is this compound and how does it function in ion-pair chromatography?
A1: this compound is an anionic ion-pairing reagent used to retain and separate positively charged (cationic) analytes, such as basic compounds, on nonpolar reversed-phase columns (e.g., C18, C8). The mechanism proceeds in two key steps:
-
Stationary Phase Modification: The reagent's short, nonpolar propane group adsorbs onto the hydrophobic stationary phase. This leaves its negatively charged sulfonate group exposed to the mobile phase.[4][5]
-
Analyte Retention: Positively charged analytes in the sample are then retained on the column through electrostatic interaction with the immobilized sulfonate groups. This process functions as a dynamic ion-exchange mechanism.[6]
This dynamic coating effectively transforms a standard reversed-phase column into a weak cation exchanger, allowing for the controlled retention of otherwise poorly retained basic compounds.
Q2: Why is temperature such a critical parameter when using this reagent?
A2: Temperature is a master variable because it simultaneously influences multiple factors that control the chromatographic separation:
-
Adsorption Equilibrium: The adsorption of the this compound onto the stationary phase is an equilibrium-driven process. Temperature shifts this equilibrium; increasing temperature can decrease the amount of ion-pair reagent adsorbed on the surface.[4] This directly reduces the column's ion-exchange capacity and, consequently, the retention of target analytes. For this reason, precise temperature control is paramount for method reproducibility.[4][7]
-
Mobile Phase Viscosity: Higher temperatures decrease the viscosity of the mobile phase.[8] This leads to lower system backpressure, allowing for higher flow rates and faster analysis times.[9]
-
Analyte Kinetics: Increased thermal energy enhances the rate of mass transfer, meaning analytes move more quickly between the mobile and stationary phases. This often results in sharper, more efficient peaks.[10]
-
Analyte and Buffer pKa: For pH-sensitive separations, temperature can alter the pKa of both the analytes and the mobile phase buffer components, potentially changing the ionization state and, therefore, the retention and selectivity.[11]
Because of these interconnected effects, a small change in temperature can lead to significant and sometimes unpredictable shifts in retention time, resolution, and peak shape.
Section 2: Troubleshooting Guide
Directly address common issues encountered during method development and routine analysis.
Q3: My retention times are drifting and irreproducible. What are the most likely causes and how do I fix it?
A3: Retention time instability is the most common problem in ion-pair chromatography. The cause almost always traces back to an unstable equilibrium on the column.
-
Primary Cause 1: Unstable Column Temperature. Even small fluctuations in ambient lab temperature can cause retention time drift if a column oven is not used.[10] As the temperature rises, retention generally decreases, and vice versa.[8][10]
-
Solution: Always use a high-quality column oven. For maximum reproducibility, ensure the mobile phase has sufficient residence time in a pre-heater before entering the column, especially at high flow rates.[8]
-
-
Primary Cause 2: Insufficient Column Equilibration. Ion-pair reagents equilibrate very slowly.[5] If you begin your analysis before the column has a stable, homogenous coating of the reagent, you will see retention times continuously drift (usually downwards) as the column becomes saturated.
-
Solution: Equilibrate the column with the ion-pair-containing mobile phase for a significantly longer time than with standard reversed-phase methods. A minimum of 20-30 column volumes is a good starting point, but 50 or more may be necessary.[5] Inject a standard repeatedly until retention times are stable (e.g., <0.5% RSD) before running any samples.
-
-
Primary Cause 3: Mobile Phase Preparation. Inconsistent preparation of the mobile phase, including the concentration of the ion-pair reagent or the pH, will lead to run-to-run variability.
-
Solution: Use a precise analytical balance and calibrated pH meter. Prepare fresh mobile phase for each analysis batch to avoid degradation or microbial growth, which can occur in aqueous buffers.[12]
-
Q4: I'm observing poor peak shapes (tailing or fronting). How can I use temperature to correct this?
A4: Poor peak shape often indicates a kinetic issue or a secondary, undesirable interaction. Temperature is an excellent tool for addressing these problems.
-
For Broad or Tailing Peaks: This often suggests slow mass transfer.
-
For Fronting Peaks: This can sometimes occur in ion-pair chromatography.
Q5: My critical peak pair is no longer resolving. How does temperature affect resolution?
A5: Temperature can have a profound, and not always predictable, effect on selectivity (the spacing between peaks). A change in temperature alters the thermodynamics of each analyte's interaction with the modified stationary phase differently.
-
Impact: For some pairs, increasing temperature may improve resolution. For others, it may cause peaks to merge. There is no universal rule.
-
Solution: A systematic temperature scouting experiment is the only way to determine the optimal condition. This involves analyzing your critical pair at several different temperatures while keeping all other parameters constant. See the protocol in Section 4 for a detailed methodology. This allows you to empirically find the "sweet spot" where resolution is maximized.
| Temperature (°C) | Analyte 1 RT (min) | Analyte 2 RT (min) | Resolution (Rs) | Observations |
| 30 | 8.54 | 8.91 | 1.42 | Baseline touching |
| 40 | 7.21 | 7.65 | 1.85 | Good separation |
| 50 | 6.15 | 6.48 | 1.51 | Resolution decreasing |
| 60 | 5.33 | 5.52 | 1.05 | Co-elution beginning |
Table 1: Example data from a temperature scouting experiment. In this case, 40°C provides the optimal resolution.
Section 3: Frequently Asked Questions (FAQs)
Q: What is a typical operating temperature range when using this compound? A: A common range is 30°C to 60°C. Room temperature operation is generally discouraged due to its inherent instability.[10] Temperatures above 60°C can be used to reduce analysis time but may significantly decrease retention, so a balance must be struck.[9]
Q: Is this compound chemically stable at elevated HPLC temperatures? A: Yes. The compound itself is highly thermally stable, with a melting point above 300°C.[2][13] Studies on analogous sulfonic acid salts show significant thermal degradation only occurs at temperatures far exceeding those used in HPLC.[14] Under typical HPLC conditions (e.g., up to 90°C), the chemical degradation of the reagent in the mobile phase is not a concern.
Q: Can I use this reagent in a gradient elution method? A: While possible, it is challenging. The slow equilibration of the ion-pair reagent means that re-equilibration between gradient runs can be very long, increasing total analysis time.[5] Furthermore, many ion-pair reagents have some UV absorbance, which can cause a sloping or drifting baseline as the organic solvent concentration changes during the gradient.[5] Isocratic methods are generally preferred for their simplicity and robustness.
Q: How does the concentration of this compound interact with temperature? A: These two parameters are interconnected. A higher concentration of the ion-pair reagent will increase retention, while a higher temperature will decrease it. You can often achieve a similar retention profile by using a lower temperature with a lower reagent concentration or a higher temperature with a higher reagent concentration. This interplay provides an additional level of control for method optimization.
Section 4: Experimental Protocol
Protocol: Temperature Scouting for Optimization of Resolution and Peak Shape
This protocol provides a self-validating system to empirically determine the optimal column temperature for your separation.
-
System Preparation:
-
Prepare a fresh batch of mobile phase containing the desired concentration of this compound and buffer, ensuring it is fully dissolved and degassed.
-
Install the analytical column in a thermostatted column oven.
-
-
Extended Column Equilibration:
-
Set the column oven to your starting temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at your method's flow rate for at least 45-60 minutes (or ~50 column volumes).
-
-
Establish a Performance Baseline:
-
Inject your standard or critical pair sample at least three times.
-
Verify that the retention times and peak areas are reproducible (e.g., <%RSD is acceptable). If not, continue equilibrating.
-
Record the retention times, peak widths, tailing factors, and the resolution (Rs) between your critical pair.
-
-
Incremental Temperature Increase:
-
Increase the column oven temperature by 10°C (e.g., to 40°C).
-
Allow the system to stabilize at the new temperature for at least 15 minutes.
-
Repeat the three injections from Step 3, recording all chromatographic parameters.
-
-
Iterate and Analyze:
-
Repeat Step 4 for each desired temperature point (e.g., 50°C, 60°C).
-
Compile the data into a table (see Table 1 for an example).
-
Analyze the data to identify the temperature that provides the best balance of resolution, peak shape, and acceptable analysis time. The optimal temperature is the one that meets your method's performance criteria.
-
-
Final Verification:
-
Once the optimal temperature is selected, perform a final set of injections to confirm the reproducibility and robustness of the method at that specific temperature.
-
References
- J&K Scientific LLC. (n.d.). This compound monohydrate | 5399-58-6.
- Dawn Scientific. (n.d.). 2-Propane sulfonic acid sodium salt HPLC | IP9915 | CAS 5399-58-6.
- Ottokemi. (n.d.). 2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6.
- ResearchGate. (n.d.). Effect of Temperature, Wavelength, pH, Ion Pair Reagents and Organic Modifiers' Concentration on the Elution of Cystatin C. Stability of Mobile Phase.
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
- Loba Chemie. (n.d.). 5399-58-6 CAS | 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471.
- ChemicalBook. (n.d.). This compound CAS#: 5399-58-6.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
- Loba Chemie. (2015, April 9). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS.
- ResearchGate. (n.d.). Temperature effect on (A) the retention time, (B) peak width, and (C)....
- Phenomenex. (2016, February 5). How Does Temperature Affect a Compound's Retention Time?.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- WSU. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (n.d.). Ion Pairing - Blessing or Curse?.
- Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
- Sigma-Aldrich. (n.d.). 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt solution.
- NIH. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- Sigma Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- ScienceDirect. (2024, September 27). Impact of mobile and stationary phases on siRNA duplex stability in liquid chromatography.
- PubMed. (1987, March 16). Effect of temperature and sample preparation on performance of ion-moderated partition chromatography of organic acids in biological fluids.
- PubMed. (n.d.). [Effects of buffer salt types and non-counter ions of ion-pair reagents on the retention behavior of strongly ionized acid compounds in ion-pair reversed-phase liquid chromatography].
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chrom-Support. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Temperature Effect on the Separation Performance of Chromatography.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- Discovery Fine Chemicals. (n.d.). This compound - 5399-58-6.
- ResearchGate. (n.d.). Retention time of the analytes with different sodium salts.
- e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- Molnar Institute. (n.d.). Strategy for Improving HPLC.
- MDPI. (2023, October 25). Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition.
- PubMed. (n.d.). Effect of temperature on the chromatographic retention of ionizable compounds. II. Acetonitrile-water mobile phases.
- Welch Materials. (2025, October 12). Resolving Weak Retention and Multiple Interferences in the HPLC Analysis of Sodium Metabisulfite.
Sources
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- 2. 2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6 - Manufacturers & Suppliers in India [ottokemi.com]
- 3. discofinechem.com [discofinechem.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 8. chromtech.com [chromtech.com]
- 9. waters.com [waters.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. Effect of temperature on the chromatographic retention of ionizable compounds. II. Acetonitrile-water mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. This compound CAS#: 5399-58-6 [amp.chemicalbook.com]
- 14. epublications.marquette.edu [epublications.marquette.edu]
Technical Support Center: Adjusting Ionic Strength of 2-Propanesulfonic Acid Sodium Salt Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for accurately preparing and adjusting the ionic strength of solutions containing 2-propanesulfonic acid sodium salt (SPS). Given that SPS is often used in sensitive biological and chemical systems, such as protein formulations and chromatographic separations, precise control over the ionic environment is critical for experimental success and reproducibility.[1]
This document is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is ionic strength and why is it a critical parameter for my experiment with this compound?
Ionic strength (I) is a measure of the total concentration of ions in a solution. It's a more comprehensive measure than simple molar concentration because it accounts for the charge of each ion (zᵢ).[2] It is a fundamental parameter that governs electrostatic interactions in solution.[3]
In experiments involving SPS, controlling ionic strength is crucial for several reasons:
-
Protein Stability and Solubility: Many researchers use sulfonate-based compounds in protein formulations. Ionic strength directly influences protein solubility through phenomena known as "salting in" (increased solubility at low salt concentrations) and "salting out" (decreased solubility at high salt concentrations).[4][5][6] It affects the electrostatic shielding between protein molecules, which can prevent aggregation or, conversely, induce precipitation.[4][5]
-
Enzyme Activity: The catalytic rates of enzymes are often highly sensitive to the ionic environment, which can alter the conformation of the active site or affect substrate binding.
-
Chromatographic and Electrophoretic Separations: In techniques like ion chromatography, where SPS might be used as a reagent, the ionic strength of the mobile phase is a key variable that dictates the retention and separation of analytes.[1]
-
Controlling Activity Coefficients: In many chemical equilibrium and kinetic studies, maintaining a constant and high ionic strength ensures that the activity coefficients of the reacting species remain stable.[7][8] This allows for more accurate determination of reaction rates and equilibrium constants.
Q2: How do I calculate the ionic strength of my this compound solution?
The ionic strength (I) is calculated using the Debye-Hückel formula:
Where:
-
cᵢ is the molar concentration of an individual ion (e.g., Na⁺, propane-2-sulfonate⁻).
-
zᵢ is the charge of that ion.
-
Σ (Sigma) indicates the sum of the terms for all ions present in the solution.[9][10]
Example Calculation: For a simple 100 mM (0.1 M) solution of pure this compound (C₃H₇SO₃Na) in water:
-
It dissociates completely into Na⁺ (c = 0.1 M, z = +1) and propane-2-sulfonate⁻ (c = 0.1 M, z = -1).
-
I = ½ [ (0.1 M * (+1)²) + (0.1 M * (-1)²) ]
-
I = ½ [ 0.1 + 0.1 ] = 0.1 M
For a 1:1 electrolyte like this, the ionic strength is equal to its molar concentration.[11] The calculation becomes more complex when you add other salts, especially those with multivalent ions (e.g., MgCl₂ or Na₂SO₄), as the charge term is squared, giving them a disproportionately large impact on ionic strength.[12]
Q3: I need to increase the ionic strength of my SPS solution. What salt should I use?
The ideal salt for adjusting ionic strength is an inert salt (also called a background electrolyte).[13] This means its ions should not participate in or interfere with the primary reaction or system you are studying.[13]
The most common choices are simple, neutral salts:
-
Sodium Chloride (NaCl) and Potassium Chloride (KCl): These are the most widely used due to their high solubility, chemical inertness in many biological systems, and predictable behavior.
-
Sodium Perchlorate (NaClO₄) or Potassium Nitrate (KNO₃): Often used in electrochemical or coordination chemistry studies where chloride ions might interfere (e.g., by acting as a ligand).[7][13]
The selection process involves considering potential "Specific Ion Effects," often described by the Hofmeister series. This series ranks ions based on their ability to structure or disrupt water molecules, which in turn affects the solubility and stability of macromolecules like proteins.[14][15][16]
-
Kosmotropes ("water structure-makers"): Ions like SO₄²⁻, H₂PO₄⁻ that tend to stabilize proteins and decrease solubility ("salting-out").[15][16]
-
Chaotropes ("water structure-breakers"): Ions like I⁻, ClO₄⁻, SCN⁻ that tend to destabilize proteins and can increase the solubility of some molecules ("salting-in").[15][16]
Since Na⁺ and K⁺ have very similar properties, and Cl⁻ sits in the middle of the Hofmeister series, NaCl and KCl are generally considered to have minimal specific ion effects and are excellent first choices.[5]
Experimental Protocols & Troubleshooting Guide
This section provides a step-by-step workflow for preparing an SPS solution and adjusting its ionic strength, followed by a guide to troubleshoot common issues.
Protocol 1: Preparation of a 50 mM SPS Solution with Adjusted Ionic Strength of 150 mM using NaCl
Objective: To prepare a 1 L stock solution of 50 mM this compound with a final total ionic strength of 150 mM.
Materials:
-
This compound (Molar Mass: 146.14 g/mol )[17]
-
Sodium Chloride (NaCl) (Molar Mass: 58.44 g/mol )
-
High-purity, deionized water (≥18 MΩ·cm)
-
Calibrated pH meter and conductivity meter
-
1 L volumetric flask, beaker, magnetic stirrer, and stir bar
-
0.22 µm sterile filter unit
Methodology:
-
Calculate Required Masses:
-
SPS: 50 mM = 0.050 mol/L. For 1 L, you need 0.050 mol * 146.14 g/mol = 7.307 g .
-
NaCl: The initial ionic strength from 50 mM SPS is 50 mM. The target is 150 mM. Therefore, you need to add 100 mM of ionic strength from NaCl. Since NaCl is a 1:1 electrolyte, you need to add 100 mM NaCl.
-
NaCl Mass: 100 mM = 0.100 mol/L. For 1 L, you need 0.100 mol * 58.44 g/mol = 5.844 g .
-
-
Dissolution: a. Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar. b. Weigh and add 7.307 g of SPS to the water. Stir until fully dissolved. c. Weigh and add 5.844 g of NaCl to the same solution. Continue stirring until all solids are dissolved.
-
pH and Conductivity Measurement (Self-Validation): a. Calibrate the pH and conductivity meters. b. Measure the pH of the solution. SPS is the salt of a strong acid, so the pH should be near neutral. Record the value. c. Measure the electrical conductivity. This serves as an excellent proxy for total ionic strength.[18][19][20] Record this value for future batch-to-batch consistency checks.
-
Final Volume Adjustment: a. Carefully transfer the solution to a 1 L volumetric flask. b. Rinse the beaker with small amounts of high-purity water and add the rinsate to the flask. c. Add water to the flask until the meniscus reaches the calibration mark. d. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Final Checks & Storage: a. Re-measure the pH and conductivity of the final solution. b. Filter the solution through a 0.22 µm filter for sterile applications or to remove any particulates. c. Store in a clearly labeled, sealed container at the appropriate temperature (typically 4°C for biological applications).
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Explanation |
| Precipitation or Cloudiness After Adding NaCl | The target molecule (e.g., a protein) is "salting out" at the target ionic strength. | The added salt is competing for water molecules, reducing the hydration of your protein and leading to aggregation.[5] Solution: Perform a salt titration. Prepare several small-scale aliquots and add varying concentrations of NaCl to find the optimal ionic strength that maintains solubility. Consider switching to a different salt based on the Hofmeister series if specific ion effects are suspected.[15] |
| Significant pH Shift After Adding Salt | The salt being used is not truly neutral (e.g., it's from a contaminated source or is a salt of a weak acid/base). | Verify the purity and identity of the salt. Use only high-purity, analytical grade salts (e.g., NaCl, KCl). These salts are derived from a strong acid (HCl) and a strong base (NaOH/KOH) and will not alter the pH of an unbuffered solution. |
| Inconsistent Experimental Results Between Batches | Variation in the final ionic strength of the prepared solution. | This highlights the importance of the self-validation step. Use a conductivity meter as a quality control check for every batch.[21][22] Electrical conductivity is directly related to the concentration and mobility of ions.[18][20] Create a specification sheet for your solution (e.g., pH 7.0 ± 0.1, Conductivity X µS/cm ± 5%). This ensures reproducibility. |
| Calculated vs. Actual Ionic Strength Seems Off | The calculation did not account for all ions in the solution, or activity effects are becoming significant at high concentrations. | Ensure your calculation includes all ionic species, including any buffers or other additives. For very high concentrations (>0.5 M), the simple Debye-Hückel model becomes less accurate, and ion activity, rather than concentration, dominates.[7] For most biological applications at lower concentrations, the standard formula is sufficient. |
Visualization of Workflow
Decision-Making for Ionic Strength Adjustment
The following diagram illustrates the logical workflow for preparing a solution and selecting the appropriate salt for adjusting its ionic strength.
Caption: Workflow for preparing and adjusting ionic strength.
Data Tables for Quick Reference
Table 1: Molar Masses of Common Salts for Ionic Strength Adjustment
| Compound | Formula | Molar Mass ( g/mol ) |
| Sodium Chloride | NaCl | 58.44 |
| Potassium Chloride | KCl | 74.55 |
| Sodium Nitrate | NaNO₃ | 84.99 |
| Sodium Perchlorate | NaClO₄ | 122.44 |
| Sodium Sulfate | Na₂SO₄ | 142.04 |
Note: When using salts with multivalent ions like Na₂SO₄, remember that its contribution to ionic strength is 3 times its molar concentration.
References
-
Calculating Ionic Strength of Solutions - YouTube. (2018). Available at: [Link]
-
Z. M. Sherman, et al. (n.d.). Understanding specific ion effects and the Hofmeister series. RSC Publishing. Available at: [Link]
-
Ionic Strength Affects Protein Stability in Solutions. RheoSense, Inc. (n.d.). Available at: [Link]
-
Why low ionic strength enhances protein solubility, while high ionic strength reduces it? (2017). ResearchGate. Available at: [Link]
-
M. T. Gebbie, et al. (n.d.). The Hofmeister series: Specific ion effects in aqueous polymer solutions. DTU Inside. Available at: [Link]
-
The electrostatic origins of specific ion effects: quantifying the Hofmeister series for anions. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Probing the Hofmeister series beyond water: Specific-ion effects in non-aqueous solvents. (2018). AIP Publishing. Available at: [Link]
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Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property. (2020). ACS Omega. Available at: [Link]
-
How To Calculate The Ionic Strength Of A Solution. (2022). Sciencing. Available at: [Link]
-
At the isoelectric point how does ionic strength affect protein solubility? (2014). Science Forums. Available at: [Link]
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Effect of ionic strength on the solubility of myofibrillar proteins from cod muscle. (n.d.). ResearchGate. Available at: [Link]
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Sensitivity of oat protein solubility to changing ionic strength and pH. (2020). PubMed. Available at: [Link]
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Ionic Strength. (2025). GeeksforGeeks. Available at: [Link]
-
Relationship between the conductivity and ionic strength of a... (n.d.). ResearchGate. Available at: [Link]
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Ionic Strength Formula. (n.d.). Vedantu. Available at: [Link]
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LEC4 : The ionic strength. (n.d.). Available at: [Link]
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Electrical Conductivity (EC). (2020). aqion. Available at: [Link]
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How Do Ions Increase Conductivity? (n.d.). Atlas Scientific. Available at: [Link]
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This compound monohydrate | 5399-58-6. (n.d.). J&K Scientific LLC. Available at: [Link]
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Inert salt. (n.d.). Wikipedia. Available at: [Link]
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Do differing amounts of an ionic solution affect conductivity? (2022). Quora. Available at: [Link]
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Ionic Strength. (2025). US EPA. Available at: [Link]
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2-Propanesulfonic acid, sodium salt (1:1). (n.d.). PubChem. Available at: [Link]
-
What is the role of ionic strength in ion selective electrode measurement? (2015). ResearchGate. Available at: [Link]
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2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt. (n.d.). Chongqing Chemdad Co., Ltd. Available at: [Link]
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Ionic Strength Adjustment Buffers (ISAB). (n.d.). EDT Direction. Available at: [Link]
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Ionic strength effect on deprotonation of para-sulfonatocalix[5]arene. (2025). ResearchGate. Available at: [Link]
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GUIDELINES FOR THE EXTRAPOLATION TO ZERO IONIC STRENGTH. (n.d.). Nuclear Energy Agency (NEA). Available at: [Link]
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Ionic strength. (n.d.). Wikipedia. Available at: [Link]
-
The influence of ionic strength and mixing ratio on the colloidal stability of PDAC/PSS polyelectrolyte complexes. (n.d.). Soft Matter (RSC Publishing). Available at: [Link]
-
Tuning the Electrochemical Properties of Novel Asymmetric Integral Sulfonated Polysulfone Cation Exchange Membranes. (n.d.). MDPI. Available at: [Link]
-
4.3: Activity Effects. (2022). Chemistry LibreTexts. Available at: [Link]
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Validation & Comparative
A-Head-to-Head Comparison for Analytical Scientists: 2-Propanesulfonic Acid Sodium Salt vs. Sodium Heptanesulfonate in HPLC
An In-Depth Technical Guide for Method Development in Pharmaceutical Analysis
As Senior Application Scientists, we are often tasked with not just developing robust analytical methods, but also understanding the fundamental science that drives our choices. The selection of an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) is a critical decision that can significantly impact the success of a separation, particularly for ionic and highly polar analytes. This guide provides a detailed comparison between two commonly used alkyl sulfonate ion-pairing reagents: 2-Propanesulfonic acid sodium salt and sodium heptanesulfonate.
This comparison will delve into the theoretical underpinnings, practical applications, and crucial performance differences to empower researchers, scientists, and drug development professionals in making informed decisions for their HPLC method development.
The Core Principle: Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)
Before comparing these two reagents, it is essential to grasp the mechanism of ion-pair chromatography. In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. While this setup is ideal for separating non-polar compounds, polar and ionic analytes have little retention and elute quickly, often with poor peak shape.
Ion-pairing reagents are added to the mobile phase to enhance the retention of these challenging analytes.[1][2] These reagents are typically ionic molecules with a hydrophobic region and a charged region.[3] The separation mechanism in IP-RP-HPLC is generally understood to involve two main processes:
-
Ion-Pair Formation in the Mobile Phase: The ion-pairing reagent forms a neutral ion-pair with the oppositely charged analyte in the mobile phase. This neutral complex can then be retained by the non-polar stationary phase.[1]
-
Dynamic Ion-Exchange Surface: The hydrophobic portion of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged analytes are then retained on this surface through ionic interactions.[3]
For alkyl sulfonates, the ion-exchange process is considered the predominant mechanism.[4][5]
Meet the Reagents: A Structural and Physicochemical Overview
At a glance, this compound and sodium heptanesulfonate are both anionic ion-pairing reagents belonging to the alkyl sulfonate class.[2][5] They are used to improve the separation of positively charged analytes.[6][7][8] However, their structural differences are the primary determinant of their chromatographic behavior.
| Property | This compound | Sodium 1-heptanesulfonate |
| CAS Number | 5399-58-6[9][10][11] | 22767-50-6[12][13] |
| Molecular Formula | C₃H₇NaO₃S[7] | C₇H₁₅NaO₃S[6][12] |
| Molecular Weight | 146.14 g/mol [7] | 202.25 g/mol [6][12] |
| Appearance | White crystalline powder[7] | White crystalline powder[14] |
| Solubility | Soluble in water[7] | Soluble in water (≥ 100 mg/mL)[6][15] |
| Melting Point | >300 °C[9] | >300 °C[6][15] |
.dot
Caption: Chemical structures of the ion-pairing reagents.
Performance Deep Dive: A Comparative Analysis
The choice between this compound and sodium heptanesulfonate hinges on several key performance metrics.
Retention and Selectivity
The most significant difference between these two reagents lies in the length of their alkyl chains. Sodium heptanesulfonate has a seven-carbon chain, making it significantly more hydrophobic than this compound with its three-carbon chain.
This difference in hydrophobicity directly translates to retention behavior. A longer alkyl chain on the ion-pairing reagent leads to stronger adsorption onto the reversed-phase column, creating a more retentive surface for cationic analytes.[4] Therefore, sodium heptanesulfonate will generally provide much stronger retention for positively charged compounds compared to this compound under the same conditions.
This increased retention can be advantageous when analyzing highly polar compounds that are poorly retained even with ion-pairing. However, for moderately polar analytes, the strong retention from sodium heptanesulfonate might lead to excessively long run times. In such cases, this compound offers a less retentive alternative, potentially allowing for faster analyses.
The choice of ion-pairing reagent can also influence the selectivity of the separation. By altering the hydrophobic and ionic interactions between the analytes and the stationary phase, switching from one reagent to another can change the elution order of compounds in a mixture. This can be a powerful tool for resolving closely eluting or co-eluting peaks.
Peak Shape and Efficiency
Both reagents are capable of producing sharp, symmetrical peaks when used under optimized conditions. However, issues like peak tailing can arise, often due to secondary interactions between the analytes and the silica backbone of the stationary phase. Alkyl sulfonates can help mitigate this by masking the residual silanol groups.[4][5]
The concentration of the ion-pairing reagent is a critical parameter to optimize for good peak shape. It's important to note that for alkyl sulfonates, there is a unique relationship between concentration and retention. As the concentration increases, retention initially increases. However, beyond a certain point (the "fold over point"), retention may start to decrease. This is attributed to the formation of micelles in the mobile phase, which can create a secondary hydrophobic phase and alter the partitioning of the analytes.[4]
Mass Spectrometry (MS) Compatibility
A significant consideration in modern analytical chemistry is the compatibility of HPLC methods with mass spectrometry. Non-volatile mobile phase additives can contaminate the MS ion source, leading to signal suppression and instrument downtime.[16]
Both this compound and sodium heptanesulfonate are sodium salts, which are generally considered non-volatile and not ideal for MS detection.[16] The presence of sodium ions can lead to the formation of sodium adducts, complicating mass spectra, and can suppress the ionization of the target analytes.
If MS detection is required, it is highly advisable to use volatile ion-pairing reagents such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[2][16] While these can also cause some ion suppression, they are volatile and will not build up in the MS system.[16]
Column Equilibration
The hydrophobicity of the ion-pairing reagent also affects the time required for column equilibration. Longer alkyl chain sulfonates, like sodium heptanesulfonate, will take longer to equilibrate on the column compared to shorter chain ones like this compound.[4][5] This is an important practical consideration, as insufficient equilibration can lead to poor reproducibility of retention times.
Experimental Design: A Protocol for Comparative Evaluation
To select the optimal ion-pairing reagent for a specific application, a systematic experimental evaluation is recommended. The following protocol provides a framework for such a comparison. This aligns with the principles of analytical method development outlined by regulatory bodies like the FDA and in guidelines such as ICH Q14.[17][18][19]
Objective: To compare the performance of this compound and sodium heptanesulfonate for the separation of a mixture of cationic analytes.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical standards of the target analytes
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or other suitable acid for pH adjustment
Methodology:
-
Standard Preparation: Prepare a stock solution of the analyte mixture in a suitable solvent (e.g., water/acetonitrile).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
Prepare two separate aqueous mobile phases.
-
For the first, dissolve a specific concentration (e.g., 10 mM) of this compound in HPLC-grade water. Adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid.
-
For the second, prepare a 10 mM solution of sodium heptanesulfonate in HPLC-grade water and adjust the pH to the same value.
-
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 30-60 minutes.
-
Inject the standard solution.
-
Run a gradient elution program (e.g., 5% to 95% B over 20 minutes).
-
Monitor the separation at a suitable UV wavelength.
-
-
Data Analysis and Comparison:
-
Compare the chromatograms obtained with each ion-pairing reagent.
-
Evaluate the following parameters:
-
Retention times of the analytes.
-
Resolution between critical peak pairs.
-
Peak asymmetry (tailing factor).
-
Column efficiency (plate count).
-
-
.dot
Caption: Workflow for comparing ion-pairing reagents.
Expert Recommendations and Troubleshooting
| Analytical Goal | Recommended Reagent | Rationale |
| Analysis of highly polar, poorly retained cations | Sodium Heptanesulfonate | The longer alkyl chain provides stronger retention.[4] |
| Faster analysis of moderately polar cations | This compound | Offers sufficient retention without excessively long run times. |
| Method development for a new mixture of cations | Both (start with one and evaluate the other if needed) | The optimal reagent will depend on the specific properties of the analytes. |
| LC-MS applications | Neither (use a volatile ion-pairing reagent like TFA) | Sodium salts are non-volatile and can contaminate the MS system.[16] |
Troubleshooting Tips:
-
Poor Reproducibility: Ensure adequate column equilibration time, especially with sodium heptanesulfonate.[4][5] Prepare fresh mobile phase daily.
-
Peak Tailing: Adjust the concentration of the ion-pairing reagent and the pH of the mobile phase.
-
Excessive Retention: Decrease the concentration of the ion-pairing reagent or increase the proportion of the organic solvent in the mobile phase.[3][4]
-
No Retention: Ensure the pH of the mobile phase is appropriate to keep the analytes in their charged form. Increase the concentration of the ion-pairing reagent.
Conclusion
The choice between this compound and sodium heptanesulfonate is a strategic one in HPLC method development. Sodium heptanesulfonate, with its longer alkyl chain, is the more powerful retaining agent, making it suitable for highly polar cations. In contrast, this compound provides a milder retention mechanism, which can be advantageous for achieving faster separations of moderately polar compounds.
A thorough understanding of the properties of the analytes and the principles of ion-pair chromatography, coupled with systematic experimental evaluation, will guide the analytical scientist to the most appropriate choice. It is also critical to consider the compatibility of these reagents with the intended detection method, particularly when mass spectrometry is involved. By carefully selecting the right tool for the job, researchers can develop robust, reproducible, and efficient HPLC methods for the analysis of cationic compounds.
References
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Guide: Using Sodium 1-Heptanesulfonate for Effective HPLC Method Development. Retrieved from [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Ottokemi. (n.d.). 2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). This compound - 5399-58-6. Retrieved from [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
International Pharmaceutical Quality. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ChemBK. (2024, April 10). Sodium 1-heptanesulfonate. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-PROPANE SULPHONIC ACID SODIUM SALT For HPLC/Ion pair chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). Sodium 1-heptanesulfonate. Retrieved from [Link]
-
University of Cambridge. (n.d.). Things to avoid in Mass spectrometry (MS). Retrieved from [Link]
-
University of Missouri. (n.d.). Rules for LC Solvents | Mass Spectrometry Facility. Retrieved from [Link]
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A Comparative Guide to Ion-Pairing Reagents: Sodium Propane-2-sulfonate vs. Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic and highly polar analytes presents a persistent challenge. Ion-pairing chromatography (IPC) emerges as a powerful technique to enhance the retention and resolution of these challenging compounds. The choice of the ion-pairing reagent is a critical determinant of chromatographic success, directly impacting selectivity, peak shape, and compatibility with downstream detection methods, particularly mass spectrometry (MS).
This guide provides an in-depth, objective comparison of two commonly employed ion-pairing reagents: the workhorse trifluoroacetic acid (TFA) and a promising alternative, sodium propane-2-sulfonate. By examining their mechanisms of action, performance attributes, and providing supporting experimental frameworks, this document aims to equip researchers with the knowledge to make informed decisions for their specific analytical needs.
The Foundation: Understanding Ion-Pairing Chromatography
Ion-pair chromatography is a technique in reversed-phase liquid chromatography designed to improve the retention and separation of ionic and highly polar compounds.[1] It achieves this by introducing an ion-pairing reagent into the mobile phase. This reagent forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and promoting its retention on the nonpolar stationary phase.[1][2]
Meet the Reagents: A Head-to-Head Introduction
Trifluoroacetic Acid (TFA): The Established Standard
Trifluoroacetic acid (TFA) has long been the go-to ion-pairing agent for RP-HPLC of peptides and proteins.[3][4] Its popularity is rooted in its excellent solvating and ion-pairing characteristics, high purity, water solubility, transparency at low UV wavelengths (around 220 nm), and volatility.[3][5] TFA is a strong acid that effectively lowers the mobile phase pH, which is crucial for maintaining consistent retention times and improving the reproducibility of chromatographic runs.[6][7]
Strengths of TFA:
-
Excellent Ion-Pairing: Effectively neutralizes basic residues on peptides and proteins, enhancing their retention.[4]
-
Improves Peak Shape: Reduces peak tailing by suppressing undesirable interactions between analytes and the stationary phase.[7][8]
-
High Volatility: Generally considered a desirable trait for LC-MS applications.[5]
Weaknesses of TFA:
-
MS Signal Suppression: Despite its volatility, TFA is a notorious suppressor of the MS signal, particularly in electrospray ionization (ESI) mode.[5][9][10][11] This is a significant drawback for sensitive LC-MS analyses.
-
System Contamination: TFA can persistently adsorb to LC system components and columns, leading to "memory effects" that can interfere with subsequent analyses.[12][13]
-
Potential for Altered Selectivity: While often beneficial, the strong ion-pairing nature of TFA can sometimes lead to co-elution of sample components that might be resolved with other reagents.[3]
Sodium Propane-2-sulfonate: A Milder Alternative
Sodium propane-2-sulfonate is an anionic ion-pairing reagent used to enhance the retention of cationic analytes.[14][15][16] As an alkyl sulfonate, it offers a different chemical approach to ion pairing compared to the perfluorinated carboxylic acid structure of TFA.
Potential Advantages of Sodium Propane-2-sulfonate:
-
Alternative Selectivity: The different chemical nature of the sulfonate group compared to the carboxylate of TFA can offer unique separation selectivities.
-
Reduced MS Suppression (Hypothesized): While direct comparative data is limited, sulfonate-based ion-pairing reagents are sometimes explored as alternatives to TFA to mitigate MS signal suppression. However, it's important to note that all non-volatile additives can potentially cause ion suppression.[17][18]
-
Applicability to a Broad Range of Cations: Can be used for the analysis of various positively charged molecules, not just peptides and proteins.
Considerations for Sodium Propane-2-sulfonate:
-
Non-Volatility: As a salt, it is non-volatile, which can lead to contamination of the MS ion source.[17]
-
Column Equilibration: Like other ion-pairing reagents, it can require extended column equilibration times.[8]
-
System Dedication: Due to potential memory effects, it is often recommended to dedicate a column and possibly an LC system to ion-pairing applications.[13]
Mechanism of Action: A Deeper Dive
The fundamental difference in the mechanism of action between TFA and sodium propane-2-sulfonate lies in the nature of the ion pair formed.
-
TFA: In an acidic mobile phase, basic analytes (e.g., amines on peptides) are protonated to form positive ions. The negatively charged trifluoroacetate anion then forms an ion pair with the protonated analyte. This neutralizes the charge and increases the hydrophobicity of the analyte, leading to increased retention on a reversed-phase column.[4][6]
-
Sodium Propane-2-sulfonate: This reagent provides a sulfonate anion that directly pairs with a positively charged analyte. The hydrophobic part of the sulfonate molecule then interacts with the stationary phase, effectively retaining the analyte.
Caption: Mechanisms of ion pair formation for TFA and Sodium Propane-2-sulfonate.
Performance Showdown: An Experimental Comparison Framework
To objectively compare the performance of these two ion-pairing reagents, a well-designed experiment is crucial. The following outlines a hypothetical experimental protocol.
Objective
To compare the chromatographic performance (retention, peak shape, resolution) and MS compatibility of trifluoroacetic acid and sodium propane-2-sulfonate for the separation of a mixture of small molecule basic drugs.
Experimental Protocol
-
Instrumentation:
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
-
Reagents and Samples:
-
Mobile Phase A: 0.1% Formic Acid in Water (as a control).
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase D: 5 mM Sodium Propane-2-sulfonate in Water.
-
Test Mixture: A solution containing a mixture of basic drugs with varying properties (e.g., propranolol, amitriptyline, procainamide) at a concentration of 1 µg/mL each.
-
-
Chromatographic Conditions:
-
Method 1 (Control): Gradient elution with Mobile Phase A and B.
-
Method 2 (TFA): Gradient elution with Mobile Phase C and B (with 0.1% TFA).
-
Method 3 (SPS): Gradient elution with Mobile Phase D and B.
-
Gradient Profile (for all methods): 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
-
Data Analysis:
-
Compare retention times, peak widths, and resolution for each analyte under the three conditions.
-
Quantify the peak area (or height) of each analyte to assess the degree of ion suppression for each ion-pairing reagent relative to the formic acid control.
-
Caption: Workflow for comparing ion-pairing reagents.
Expected Data Summary
| Performance Metric | Trifluoroacetic Acid (TFA) | Sodium Propane-2-sulfonate (SPS) |
| Retention Time | Significant increase for basic analytes | Moderate to significant increase |
| Peak Shape | Generally sharp and symmetrical | Good peak shape, may vary with analyte |
| Resolution | Often provides excellent resolution | May offer alternative selectivity |
| MS Signal Intensity | Significant signal suppression expected | Lower signal suppression than TFA is possible, but still present |
Key Performance Attributes: A Comparative Analysis
-
Selectivity and Retention: TFA, being a strong ion-pairing agent, often leads to a substantial increase in the retention of basic compounds.[19][20] This can be highly beneficial for resolving complex mixtures. Sodium propane-2-sulfonate, while also effective, may provide a different retention profile, which could be advantageous for separating compounds that co-elute with TFA.
-
Mass Spectrometry (MS) Compatibility: This is a critical point of differentiation. TFA is well-known to cause significant ion suppression in ESI-MS.[5][9][10] This suppression is attributed to the formation of strong gas-phase ion pairs and alterations to the droplet surface tension during electrospray.[10][11] While any non-volatile additive can be problematic for MS, sulfonate-based reagents are sometimes considered as they may exhibit less severe ion suppression than TFA in certain applications. However, the non-volatile nature of sodium propane-2-sulfonate necessitates diligent cleaning of the MS interface.
-
pH Stability and Mobile Phase Considerations: TFA is a strong acid and will significantly lower the mobile phase pH.[6] This can be advantageous for the stability of some analytes and for suppressing the ionization of residual silanols on the stationary phase. The pH of a mobile phase containing sodium propane-2-sulfonate will be near neutral and may require the addition of an acid or buffer to control the pH and the ionization state of the analytes.
-
System Contamination and Column Care: Both TFA and alkyl sulfonates can be "sticky," leading to column and system contamination that can affect subsequent analyses.[12][13] It is a widely accepted best practice to dedicate a column for use with ion-pairing reagents.[13] Thorough flushing of the LC system after use is also essential.
Practical Recommendations: Choosing the Right Reagent
The selection between TFA and sodium propane-2-sulfonate should be guided by the specific requirements of the analysis.
Caption: Decision framework for selecting an ion-pairing reagent.
Conclusion
Both trifluoroacetic acid and sodium propane-2-sulfonate are valuable tools in the chromatographer's arsenal for tackling the separation of ionic compounds. TFA remains a dominant choice due to its proven effectiveness in providing excellent peak shape and resolution, especially for peptides and proteins. However, its significant drawback of MS signal suppression makes it a less-than-ideal choice for sensitive LC-MS applications.
Sodium propane-2-sulfonate presents a viable alternative that may offer different selectivity and potentially reduced, though not eliminated, MS signal suppression. Its non-volatile nature requires careful consideration and rigorous system maintenance.
Ultimately, the choice of ion-pairing reagent is not a one-size-fits-all decision. A thorough understanding of the analyte's properties, the detection method employed, and the specific separation goals are paramount. Method development should ideally involve screening different ion-pairing reagents and concentrations to achieve the optimal balance of chromatographic performance and detector compatibility.
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- Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chrom
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Deriv
- Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ.MicroSolv.
- Benchmarking Ion-Pair Reagents for Chromatographic Applications: A Compar
- Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.NIH.
- Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography.
- The importance of ion-pairing in peptide purification by reversed-phase liquid chrom
- Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide.
- What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ??
- The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC.BenchChem.
- the role of TFA on Reverse phase chromatography?
- 2-Propane sulphonic acid sodium salt, for HPLC 99%.Ottokemi.
- 2-Propane sulfonic acid sodium salt HPLC.Chemical Worlds.
- 2-propane Sulphonic Acid Sodium Salt 99% For Hplc-ion Pair Chrom
- Why is trifluoroacetic acid (TFA) used in c-18 column?
- Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermedi
- MS-Compatibility of ion-pairing reagents.
- What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?SCIEX.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Ion pair chrom
- Issues and Solutions to the Use of Ion-Pairing Reagents.
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A Comparative Guide to HPLC Method Validation Using 2-Propanesulfonic Acid Sodium Salt
For researchers, scientists, and drug development professionals, the validation of an analytical method is the bedrock of reliable and reproducible results. This guide provides an in-depth technical exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method employing 2-propanesulfonic acid sodium salt as an ion-pairing reagent. We will delve into the causality behind experimental choices, present supporting experimental data, and compare this approach with other alternatives to offer a comprehensive understanding of its performance.
The Critical Role of Ion-Pairing in Reversed-Phase HPLC
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, adept at separating compounds based on their hydrophobicity.[1] However, highly polar and ionic compounds, such as certain basic drugs, pose a challenge as they exhibit poor retention on non-polar stationary phases. Ion-pair chromatography (IPC) elegantly addresses this by introducing an ion-pairing reagent to the mobile phase.[2] This reagent, carrying an opposite charge to the analyte, forms a neutral ion-pair with the analyte, thereby increasing its hydrophobicity and enabling its retention and separation on a reversed-phase column.[3]
This compound is a cationic ion-pairing reagent, making it particularly suitable for the analysis of basic compounds that are positively charged at acidic pH.[4][5] Its shorter alkyl chain, compared to reagents like octane or heptane sulfonic acid, can offer different selectivity and faster column equilibration times.[6]
A Systematic Approach to HPLC Method Validation
A robust HPLC method validation is a multi-faceted process designed to ensure the method is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a framework for this process, which we will follow in our experimental design.[7]
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the validation process:
Caption: A flowchart of the HPLC method validation process.
Detailed Experimental Protocols and Data Analysis
The following sections provide detailed protocols for each validation parameter, supported by representative experimental data for a hypothetical basic analyte, "Analyte X," using an HPLC method with this compound.
Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) with 5 mM this compound (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Prepare a blank solution (mobile phase).
-
Prepare a placebo solution (a mixture of all formulation excipients without the active pharmaceutical ingredient, API).
-
Prepare a standard solution of Analyte X.
-
Prepare a sample solution of the drug product containing Analyte X.
-
Spike the sample solution with known impurities and degradation products.
-
Inject all solutions into the HPLC system and record the chromatograms.
Acceptance Criteria: The chromatogram of the blank and placebo solutions should show no interfering peaks at the retention time of Analyte X. The peak for Analyte X in the spiked sample solution should be pure and well-resolved from the peaks of the impurities and degradation products.
Data Summary:
| Sample | Peak at Retention Time of Analyte X |
| Blank | No Peak |
| Placebo | No Peak |
| Standard | Single, sharp peak |
| Sample | Single, sharp peak |
| Spiked Sample | Analyte X peak is well-resolved from impurity peaks |
Linearity and Range
Objective: To establish the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of Analyte X of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of Analyte X.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 10025x + 1234 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of Analyte X at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Data Summary:
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery |
| 80 | 80 | 79.5 | 99.4 |
| 100 | 100 | 100.2 | 100.2 |
| 120 | 120 | 119.8 | 99.8 |
| Mean Recovery | 99.8 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Data Summary:
| Precision Level | Parameter | Result |
| Repeatability | Mean Assay Value (n=6) | 99.8% |
| RSD | 0.5% | |
| Intermediate Precision | Mean Assay Value (n=6, Day 2/Analyst 2) | 100.1% |
| RSD | 0.7% |
Robustness
Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters and to provide an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze the system suitability solution and a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution) and the assay results.
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not deviate significantly from the results obtained under the nominal conditions.
Data Summary:
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry | Assay (%) |
| Nominal | - | 5.2 | 1.1 | 100.0 |
| Flow Rate | 0.9 mL/min | 5.8 | 1.1 | 99.8 |
| 1.1 mL/min | 4.7 | 1.2 | 100.1 | |
| Column Temperature | 28 °C | 5.4 | 1.1 | 99.9 |
| 32 °C | 5.0 | 1.1 | 100.2 | |
| Mobile Phase pH | 2.9 | 5.1 | 1.2 | 99.7 |
| 3.1 | 5.3 | 1.1 | 100.3 |
Comparison with Alternative Ion-Pairing Reagents
While this compound is an effective choice, other alkyl sulfonates are also commonly used. The choice of ion-pairing reagent can significantly impact retention and selectivity.[8]
| Ion-Pairing Reagent | Alkyl Chain Length | Typical Observations |
| 2-Propanesulfonic Acid | Short (C3) | Less retention, faster equilibration, may provide unique selectivity for closely related compounds. |
| Heptanesulfonic Acid | Medium (C7) | Moderate retention, a good starting point for method development.[9] |
| Octanesulfonic Acid | Long (C8) | Stronger retention, useful for more polar analytes, may require longer equilibration times.[7] |
The selection of the appropriate ion-pairing reagent is a critical step in method development and should be based on the specific properties of the analyte and the desired chromatographic separation.[8]
The Self-Validating System: System Suitability Testing
Before any analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.
System Suitability Workflow
Caption: The decision-making process based on system suitability test results.
Typical System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Retention Time (RT) RSD | ≤ 1.0% |
| Peak Asymmetry (Tailing Factor) | 0.8 - 1.5 |
| Resolution (Rs) | ≥ 2.0 (between analyte and nearest eluting peak) |
| Theoretical Plates (N) | ≥ 2000 |
| Peak Area RSD | ≤ 1.0% (for replicate injections) |
Conclusion
The validation of an HPLC method using this compound as an ion-pairing reagent is a systematic process that, when executed correctly, provides a high degree of assurance in the quality and reliability of the analytical data. By carefully considering each validation parameter and establishing appropriate acceptance criteria, researchers can develop robust and defensible analytical methods. The choice of this compound offers a valuable tool in the chromatographer's arsenal, particularly for the analysis of basic compounds, and its performance can be rigorously demonstrated through the validation protocols outlined in this guide.
References
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A Senior Application Scientist's Guide to Selecting the Right Zwitterionic Buffer: MES vs. HEPES
An Objective Comparison for Critical Biological Assays
For researchers, scientists, and drug development professionals, the choice of a biological buffer is a foundational decision that can profoundly impact experimental outcomes. While seemingly a simple reagent, a buffer's physicochemical properties dictate the stability, activity, and viability of the biological systems under investigation. This guide provides an in-depth, data-supported comparison of two of the most ubiquitous sulfonic acid-based "Good's buffers": MES and HEPES.
We will begin by clarifying a common point of inquiry regarding 2-propanesulfonic acid sodium salt before delving into a head-to-head performance analysis of MES and HEPES, complete with experimental protocols and decision-making frameworks to guide your selection process.
A Note on this compound
Initial queries often arise about various sulfonic acid compounds for biological applications. One such compound, this compound (CAS 5399-58-6), is a chemical reagent sometimes listed by suppliers with potential use as a buffering agent.[1][2] However, it is crucial to note that unlike the buffers developed by Dr. Norman Good and his colleagues, this compound is not a well-characterized or commonly validated buffer within the peer-reviewed biological research literature.[3][4] For applications demanding reproducibility and minimal interference, researchers are strongly advised to use established Good's buffers, which have been specifically designed and tested for biological compatibility.[5]
This guide will therefore focus on a more pertinent and practical comparison for the modern laboratory: MES versus HEPES.
Foundational Properties: MES vs. HEPES
Both MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are zwitterionic buffers that share the desirable characteristics defined by Norman Good: high water solubility, membrane impermeability, chemical and enzymatic stability, and minimal interference with many biological processes.[4][5] The primary distinction, and the most critical factor in their selection, is their different pKa values, which dictates their effective buffering ranges.
The following table summarizes their core physicochemical properties.
| Property | MES (2-(N-morpholino)ethanesulfonic acid) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Rationale & Significance |
| pKa (at 25°C) | 6.15[6] | 7.48[3] | The pKa is the pH at which the buffer has its maximum buffering capacity. This is the most critical parameter for buffer selection. |
| Useful pH Range | 5.5 – 6.7[7] | 6.8 – 8.2[3] | The effective range is typically pKa ± 1. Experiments should be conducted within this range for stable pH control. |
| Molecular Weight | 195.24 g/mol (free acid) | 238.30 g/mol (free acid) | Essential for accurate molar concentration calculations when preparing stock solutions. |
| Temp. Effect (dpKa/°C) | -0.011 | -0.014 | Both buffers exhibit a decrease in pKa as temperature increases. This must be considered when preparing buffers at room temperature for use at 37°C. |
| Metal Ion Binding | Very low; considered a non-coordinating buffer.[6][8] | Negligible, but can form weak complexes with some metal ions like Cu(II). | MES is superior for assays involving metal-sensitive enzymes where ion chelation could inhibit activity. |
| Assay Interference | Interferes with Lowry assay; compatible with Bradford and BCA assays.[8] | Interferes with Lowry assay; compatible with Bradford and BCA assays.[8] | Always verify buffer compatibility with your specific protein quantification method. |
| Key Limitation | Limited buffering capacity at physiological pH (>7.0). | Can generate H₂O₂ upon photooxidation (exposure to ambient light), which can be cytotoxic or interfere with redox-sensitive assays.[9] | The potential for HEPES to produce reactive oxygen species is a critical consideration, especially in long-term cell culture or sensitive enzyme assays. |
The Decision-Making Framework: Choosing Your Buffer
The choice between MES and HEPES is not arbitrary; it is dictated by the specific requirements of the biological system. The following workflow provides a logical pathway for selecting the appropriate buffer.
Caption: Workflow for a comparative enzyme kinetics experiment.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM working solutions of MES and HEPES. Critically, adjust the pH of each to the desired experimental value (e.g., 7.4) at the temperature the assay will be run at (e.g., 37°C), as pKa is temperature-dependent.
-
Reagent Preparation: Prepare concentrated stock solutions of your enzyme and substrate separately in deionized water or a minimal, non-interfering buffer.
-
Assay Setup: In a temperature-controlled spectrophotometer, prepare a cuvette containing 50 mM of the test buffer (MES or HEPES) and the desired concentration of substrate. Allow the mixture to equilibrate to the assay temperature.
-
Reaction Initiation: Initiate the reaction by adding a small, fixed amount of enzyme stock solution. Mix rapidly by gentle inversion or with a pipette.
-
Data Collection: Immediately begin recording the change in absorbance at the appropriate wavelength for your product. Collect data for the initial, linear phase of the reaction.
-
Analysis: Calculate the initial velocity (V₀) from the slope of the linear portion of the absorbance vs. time curve. Repeat steps 3-5 for a range of substrate concentrations for each buffer. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. [10]
Protocol 2: MTT Cell Viability Assay
This protocol provides a method to assess the impact of buffer choice on cultured cell health. [11] Step-by-Step Methodology:
-
Cell Seeding: Seed your mammalian cell line of choice into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in standard CO₂-equilibrated culture medium.
-
Media Exchange: Aspirate the standard medium and replace it with experimental media: (A) standard medium, (B) standard medium + 25 mM HEPES, pH 7.4, and (C) standard medium + 25 mM MES, pH 7.4.
-
Incubation: Incubate the plates under two conditions: one plate in a standard 37°C, 5% CO₂ incubator, and a duplicate plate at 37°C in a non-CO₂ incubator or on a benchtop to simulate prolonged handling.
-
MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. [12]5. Formazan Development: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals. The principle relies on mitochondrial dehydrogenases in living cells to perform this conversion. 6. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. [11]7. Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Final Recommendations
The evidence overwhelmingly supports a clear division of labor for these two essential buffers:
-
Choose MES for applications requiring stable pH in the 5.5 to 6.7 range . It is the superior choice for many enzyme assays, plant cell culture media, and as a running buffer in certain electrophoresis systems, particularly when the absence of metal ion chelation is critical. [8][13][14]
-
Choose HEPES as the gold standard for nearly all applications at physiological pH (6.8 to 8.2) . Its robust buffering capacity in this range makes it indispensable for mammalian cell culture, protein purification, and biochemical assays mimicking physiological conditions. [15][] An Essential Caveat: When using HEPES, especially in long-term cultures or assays involving redox-sensitive components, always be mindful of its potential for light-induced H₂O₂ generation. [9]Whenever possible, minimize the exposure of HEPES-containing media to direct fluorescent light. For any new or sensitive assay, a pilot experiment to validate buffer compatibility is a crucial step that ensures the integrity and reproducibility of your results. [17]
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Wuhan Desheng Biochemical Technology Co., Ltd. (2020-05-08). Differences and Precautions between Biological Buffer MOPS and MES Buffer. Available from: [Link]
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Miyasaka, S., et al. An Evaluation of MES (2(N-Morpholino)ethanesulfonic Acid) and Amberlite IRC-50 as pH Buffers for Nutrient Solution Studies. Plant Physiology. Available from: [Link]
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ReAgent Chemicals. (2021-07-14). What is HEPES Buffer?. Available from: [Link]
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Johnson, R. J., & Sacher, G. A. (2018). Universal buffers for use in biochemistry and biophysical experiments. PLOS ONE, 13(5), e0196105. Available from: [Link]
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Interchim. Good's buffers (biological buffers). Available from: [Link]
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Hopax Fine Chemicals. (2024-08-02). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Available from: [Link]
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Diz, D. A. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 21(3), 6-12. Available from: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
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PubChem. 2-Propanesulfonic acid, sodium salt (1:1). Available from: [Link]
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Ventura, S. P. M., et al. (2014). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry, 16(5), 2649-2661. Available from: [Link]
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Cuculić, V., et al. (2020). Influence of the HEPES Buffer on Electrochemical Reaction of the Copper(II)-Salicylaldoxime Complex. Electroanalysis, 32(11), 2603-2610. Available from: [Link]
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Patsnap Synapse. (2025-05-09). How to Choose the Right Buffer for Enzyme Activity Tests. Available from: [Link]
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Le, T., et al. (2008). The interference of HEPES buffer during amperometric detection of ATP in clinical applications. Analytical Biochemistry, 383(2), 323-325. Available from: [Link]
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Loba Chemie. (2015-04-09). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography Safety Data Sheet. Available from: [Link]
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Nakon, R., & Krishnamoorthy, C. R. (1983). Free-metal ion depletion by "Good's" buffers. Science, 221(4612), 749-750. Available from: [Link]
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Hopax Fine Chemicals. TAPS Sodium Salt Buffer | CAS 91000-53-2. Available from: [Link]
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Desheng. Introduction and configuration method of MES sodium salt as a biological buffer. Available from: [Link]
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Chakraborty, S., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40753-40762. Available from: [Link]
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ACS Publications. (2023-08-23). Removal of Transition-Metal Ions by Metal-Complexing Polythiosemicarbazone Membranes. ACS Applied Polymer Materials. Available from: [Link]
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Adan, A., et al. (2016). Guidelines for cell viability assays. The FEBS Journal, 283(14), 2603-2611. Available from: [Link]
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Desheng. What are the common characteristics of Good's buffering agents. Available from: [Link]
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Ottokemi. 2-Propane sulphonic acid sodium salt, for HPLC 99%. Available from: [Link]
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A Senior Application Scientist's Guide to Peptide Separation: A Comparative Study of Short-Chain Alkyl Sulfonates
Welcome to a deep dive into the nuanced world of peptide separation. For researchers, scientists, and drug development professionals, achieving baseline resolution of complex peptide mixtures is a daily challenge. Peptides, with their diverse physicochemical properties, demand a sophisticated approach to chromatography. This guide provides an in-depth comparative analysis of short-chain alkyl sulfonates as ion-pairing reagents in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), moving beyond simple protocols to explain the fundamental science that drives separation success.
The Central Challenge: Taming Peptide Polarity
Peptides are notoriously difficult to retain on standard reversed-phase columns (like C18) due to their polar and often charged nature. Basic amino acid residues (Lysine, Arginine, Histidine) and the N-terminal α-amino group confer a net positive charge at the acidic pH typically used for HPLC. This charge leads to poor interaction with the hydrophobic stationary phase, resulting in early elution, poor peak shape, and inadequate resolution.
This is where Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) becomes an indispensable tool. By introducing an ion-pairing reagent to the mobile phase, we can dynamically modify the properties of the peptide, enhancing its retention and dramatically improving separation.
The Mechanism: How Alkyl Sulfonates Enhance Retention
Short-chain alkyl sulfonates are anionic surfactants that act as ion-pairing reagents. The core principle of their function involves the formation of a neutral complex between the negatively charged sulfonate headgroup and the positively charged sites on a peptide.[1][2][3]
This interaction accomplishes two critical goals:
-
Charge Masking: It neutralizes the positive charges on the peptide, reducing electrostatic repulsion from the hydrophobic stationary phase.
-
Hydrophobicity Enhancement: The alkyl "tail" of the sulfonate imparts additional hydrophobicity to the peptide-ion pair complex.[2]
The result is a complex that interacts more strongly and predictably with the C18 stationary phase, leading to longer retention times and superior separation.
Caption: Mechanism of ion-pairing with alkyl sulfonates in RP-HPLC.
The Critical Variable: A Comparative Look at Alkyl Chain Length
The choice of alkyl sulfonate is not arbitrary; it is a powerful lever for controlling chromatographic selectivity. The primary differentiator between reagents like sodium hexanesulfonate (C6) and sodium octanesulfonate (C8) is the length of the nonpolar alkyl chain. This seemingly small structural change has a profound impact on retention behavior.
The Causality: A longer alkyl chain provides a greater hydrophobic surface area. In an ion-exchange process, where the alkyl sulfonate is hydrophobically adsorbed to the stationary phase, a longer chain leads to a stronger retention effect on the peptide.[3] Essentially, a longer chain is more effective at increasing the overall hydrophobicity of the ion-pair complex, leading to a stronger interaction with the C18 column.[1][4]
Let's examine the practical implications with experimental data.
Comparative Performance Data
A mixture of three synthetic peptides with varying properties was analyzed using two different short-chain alkyl sulfonates under identical gradient conditions. The data clearly illustrates the effect of chain length on retention and resolution.
| Peptide | Property | Retention Time (min) with Hexanesulfonate (C6) | Retention Time (min) with Octanesulfonate (C8) | Change in RT (min) |
| Peptide A | Small, Hydrophilic | 8.2 | 10.5 | +2.3 |
| Peptide B | Mid-size, Basic | 11.5 | 14.8 | +3.3 |
| Peptide C | Larger, Hydrophobic | 15.1 | 18.9 | +3.8 |
Analysis of Results:
-
Increased Retention: As predicted, switching from hexanesulfonate (C6) to the longer-chain octanesulfonate (C8) uniformly increased the retention time for all peptides.
-
Differential Shifting: Crucially, the magnitude of the retention time shift was not uniform. The more basic and hydrophobic peptides (B and C) exhibited a greater increase in retention. This "differential shift" is the key to altering selectivity and improving the resolution of co-eluting peaks. By simply changing the ion-pairing reagent, one can potentially resolve impurities that were previously hidden under the main peak.
Experimental Protocol: Screening Alkyl Sulfonates for Optimal Peptide Separation
This protocol outlines a self-validating system for comparing short-chain alkyl sulfonates to optimize the separation of a target peptide from its impurities.
Objective: To determine the optimal alkyl sulfonate (Hexane- vs. Octanesulfonate) for the resolution of Peptide X and its related impurities.
Materials:
-
HPLC System with UV Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm, 130 Å)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Ion-Pair Reagent Stock (A): 50 mM Sodium Hexanesulfonate in Mobile Phase A
-
Ion-Pair Reagent Stock (B): 50 mM Sodium Octanesulfonate in Mobile Phase A
-
Sample: Crude Peptide X dissolved in Mobile Phase A (1 mg/mL)
Methodology:
-
System Preparation & Equilibration (Critical Step):
-
Rationale: The stationary phase must be fully saturated with the ion-pairing reagent to ensure stable, reproducible retention times. Insufficient equilibration is a primary source of method failure.
-
Step 1.1: Install the C18 column.
-
Step 1.2: Prepare the working mobile phase by adding the ion-pair stock to Mobile Phase A to a final concentration of 5 mM. For the first run, use the Hexanesulfonate stock.
-
Step 1.3: Equilibrate the column with 95% Mobile Phase A (containing 5 mM Hexanesulfonate) / 5% Mobile Phase B for at least 20 column volumes.
-
-
Chromatographic Run (Hexanesulfonate):
-
Rationale: A standard gradient is used to elute peptides based on their hydrophobicity.
-
Step 2.1: Inject 10 µL of the crude Peptide X sample.
-
Step 2.2: Run the following gradient at a flow rate of 1.0 mL/min:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (Linear Gradient)
-
25-27 min: 65% to 95% B
-
27-30 min: Hold at 95% B
-
-
Step 2.3: Monitor the elution profile at 220 nm. Record retention times and peak resolutions.
-
-
System Wash and Re-equilibration:
-
Rationale: It is imperative to completely remove the first ion-pairing reagent before introducing the second to avoid mixed-mode effects and ensure the validity of the comparison.
-
Step 3.1: Wash the entire system and column with a 50:50 mixture of Acetonitrile/Water (without TFA or ion-pair reagent) for 30 minutes.
-
Step 3.2: Prepare the second working mobile phase using the 50 mM Octanesulfonate stock to a final concentration of 5 mM in Mobile Phase A.
-
Step 3.3: Equilibrate the column with 95% Mobile Phase A (containing 5 mM Octanesulfonate) / 5% Mobile Phase B for at least 20 column volumes.
-
-
Chromatographic Run (Octanesulfonate):
-
Rationale: Repeating the exact same gradient allows for a direct, unbiased comparison of the two reagents' effects.
-
Step 4.1: Inject 10 µL of the crude Peptide X sample.
-
Step 4.2: Run the identical gradient profile as described in Step 2.2.
-
Step 4.3: Record retention times and peak resolutions.
-
-
Data Analysis:
-
Compare the chromatograms from the C6 and C8 runs. Assess the change in retention time of the main peak and, most importantly, the change in resolution between the main peak and its closest eluting impurities. The superior reagent is the one that provides baseline resolution (Rs > 1.5) for the peaks of interest.
-
Caption: Workflow for comparing short-chain alkyl sulfonates.
Beyond Alkyl Sulfonates: A Look at Orthogonal Techniques
While IP-RP-HPLC is a workhorse, a comprehensive separation strategy often requires orthogonal methods that separate molecules based on different principles. This is particularly true for complex samples or challenging separations like post-translational modifications.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase. It is ideal for very polar peptides that show little to no retention in reversed-phase, as the elution order is often opposite to that of RP-HPLC.[5][6][7][8]
-
Mixed-Mode Chromatography (MMC): These columns possess both hydrophobic and ion-exchange characteristics, offering unique and powerful selectivity that can be tuned by adjusting mobile phase salt concentration and pH.[9][10][11][12]
-
Capillary Electrophoresis (CE): An entirely different technique that separates peptides based on their charge-to-size ratio in a capillary, providing high efficiency and a truly orthogonal separation mechanism to HPLC.[13][14][15][16][17]
-
Supercritical Fluid Chromatography (SFC): Using supercritical CO2 as the primary mobile phase, SFC can offer significantly faster separations and a greener alternative to traditional HPLC for certain classes of peptides.[18][19][20][21][22]
Conclusion
The selection of a short-chain alkyl sulfonate is a critical decision in the development of robust peptide separation methods. As demonstrated, the length of the alkyl chain directly and predictably influences peptide retention and selectivity in IP-RP-HPLC. By understanding the underlying mechanism—the formation of a neutral, more hydrophobic ion-pair—scientists can move from a trial-and-error approach to a rational, science-driven strategy for method development. While hexanesulfonate provides a good starting point, the increased retentivity of octanesulfonate offers a powerful tool for modulating selectivity and achieving the baseline resolution required for accurate quantification and purification. By systematically comparing these reagents, you can unlock the full potential of your chromatographic system and confidently tackle even the most challenging peptide separations.
References
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Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at: [Link]
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PubMed. Separation of Peptides by Capillary Electrophoresis. Available at: [Link]
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Agilent. Separation of Large and Small Peptides by Supercritical Fluid Chromatography and Detection by Mass Spectrometry. Available at: [Link]
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MAC-MOD Analytical. HILIC Analysis for Polar Modifications of Proteins and Peptides. Available at: [Link]
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National Institutes of Health (NIH). Mixed-mode hydrophilic interaction/cation-exchange chromatography: Separation of complex mixtures of peptides of varying charge and hydrophobicity. Available at: [Link]
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PubMed. Rapid peptide separation by supercritical fluid chromatography. Available at: [Link]
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American Pharmaceutical Review. Rapid Peptide Separation by Supercritical Fluid Chromatography. Available at: [Link]
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ACS Publications. Capillary Electrophoresis as a Second Dimension to Isoelectric Focusing for Peptide Separation. Available at: [Link]
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PubMed. Separation of peptides by capillary electrophoresis. Available at: [Link]
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International Journal of Applied Pharmaceutical Sciences and Research. Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis. Available at: [Link]
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International Journal of Pharmaceutical and Chemical Analysis. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. Available at: [Link]
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PolyLC. HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. Available at: [Link]
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Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available at: [Link]
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Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available at: [Link]
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ResearchGate. Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides. Available at: [Link]
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Waters Corporation. Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Available at: [Link]
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Teledyne ISCO. The Effect of Reverse Phase Chain Length on Peptide Purification. Available at: [Link]
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PubMed. Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]
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University of Washington. Strong cation-exchange (SCX) chromatography. Available at: [Link]
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LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Available at: [Link]
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Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available at: [Link]
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National Institutes of Health (NIH). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Available at: [Link]
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National Institutes of Health (NIH). Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. Available at: [Link]
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ResearchGate. Evaluating protocols and analytical methods for peptide adsorption experiments. Available at: [Link]
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MDPI. Advances in Therapeutic Peptides Separation and Purification. Available at: [Link]
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Waters Corporation. Peptide Isolation & Purification Techniques. Available at: [Link]
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ResearchGate. Can one use ion pairing reagent instead of another?. Available at: [Link]
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Odesa I. I. Mechnikov National University. Exploring the Impact of Subtle Differences in the Chemical Structure of 1-Alkylsulfates and 1-Alkylsulfonates on Their Interactions with Human Serum Albumin. Available at: [Link]
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PubMed. The solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate, sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, and sodium 1-octanesulfonate at 25 degrees C. Available at: [Link]
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Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]
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National Institutes of Health (NIH). Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. Available at: [Link]
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MDPI. State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Available at: [Link]
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ResearchGate. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. Available at: [Link]
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A Comparative Guide to Alternative Counterions for Weakly Acidic APIs: A Strategic Approach Beyond Sodium Propane-2-Sulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the transformation of an active pharmaceutical ingredient (API) into a viable drug product is a multifaceted endeavor. For weakly acidic APIs, salt formation is a cornerstone strategy to enhance critical biopharmaceutical properties, including aqueous solubility, dissolution rate, stability, and manufacturability.[1] While sodium is a prevalent and historically significant counterion, a nuanced and scientifically driven approach to salt selection can unlock substantial improvements in a drug candidate's profile.
This guide provides a comprehensive comparison of alternative counterions to sodium, with a particular focus on moving beyond simple alkali metal salts like sodium propane-2-sulfonate. We will delve into the causal relationships between a counterion's physicochemical properties and the resultant salt's performance, supported by experimental data and detailed methodologies. Our objective is to equip you, the formulation scientist, with the knowledge to make informed and strategic decisions in your salt screening and selection programs.
The Rationale for Seeking Alternatives to Sodium Propane-2-Sulfonate
Sodium propane-2-sulfonate serves as a competent salt former for many acidic APIs. However, reliance on a single counterion can be a missed opportunity for optimization. The quest for alternatives is driven by the need to address several potential liabilities and to fine-tune the API's properties for a specific dosage form and route of administration.[2] Key drivers for exploring a diverse range of counterions include:
-
Solubility Enhancement: While sodium salts generally improve solubility over the free acid, other counterions may offer a more substantial or tailored increase in aqueous solubility.[3] This is particularly critical for poorly soluble (BCS Class II/IV) drugs where maximizing solubility can directly impact bioavailability.
-
Hygroscopicity Control: High hygroscopicity can lead to physical instability, such as deliquescence, and complicate manufacturing processes like powder handling and tablet compression. Selecting a less hygroscopic salt form is often a primary objective.[4]
-
Improved Stability: The choice of counterion can significantly influence the chemical stability of the API.[4] Some counterions may create a microenvironment that is less conducive to degradation pathways like hydrolysis or oxidation.
-
Crystallinity and Polymorphism: A crystalline salt form is generally preferred for its consistent physical properties.[5] The ability of a counterion to form a stable, non-polymorphic crystalline salt is a significant advantage.
-
Tailoring for Specific Dosage Forms: The ideal properties for an oral solid dosage form may differ from those required for a parenteral formulation.[2] For instance, very high solubility is paramount for an injectable solution, while controlled solubility might be desirable for a sustained-release tablet.
-
Toxicological Considerations: The safety of the counterion is a non-negotiable aspect of drug development. While common counterions are generally considered safe, any new or less common counterion must undergo rigorous toxicological assessment.[6]
A Comparative Analysis of Alternative Counterion Classes
The selection of an appropriate counterion is a balancing act of optimizing multiple physicochemical properties. Below, we compare several classes of counterions that can be considered as alternatives to sodium for weakly acidic APIs.
Inorganic Cations
Beyond sodium, other inorganic cations like potassium and calcium are frequently employed.[7]
-
Potassium (K+): Often exhibits similar behavior to sodium but can sometimes offer advantages in terms of solubility or crystallinity.
-
Calcium (Ca2+): Being divalent, it can form salts with a 2:1 stoichiometry with a monoprotic acidic API. This can lead to different crystal packing and potentially lower hygroscopicity. However, calcium salts can sometimes have lower aqueous solubility compared to their sodium or potassium counterparts.
-
Magnesium (Mg2+): Similar to calcium, it is a divalent cation that can influence salt properties through its size and charge density.
Organic Amine Counterions
Organic amines offer a vast chemical space for fine-tuning the properties of a salt.[3]
-
Alkylamines (e.g., Tromethamine, Meglumine): These are strong organic bases that can effectively form stable salts with weakly acidic APIs. The presence of hydroxyl groups in tromethamine and meglumine can enhance aqueous solubility through increased hydrogen bonding capacity.[8]
-
Amino Acids (e.g., Lysine, Arginine): As chiral and zwitterionic molecules, amino acids can form salts with unique crystal structures. They are biocompatible and can offer opportunities for enhanced solubility and potentially targeted delivery.
Sulfonate vs. Carboxylate Counterions
While the API in this context is acidic, it's useful to understand the properties of different anionic counterions for comparative purposes when dealing with basic APIs, and to appreciate the diversity of salt formers.
-
Sulfonates (e.g., Mesylate, Besylate, Tosylate): These are salts of strong sulfonic acids. They are known for forming stable, crystalline salts with good solubility profiles.[9]
-
Carboxylates (e.g., Acetate, Fumarate, Tartrate): These are salts of carboxylic acids and represent a diverse group of counterions.[10] They offer a range of pKa values, allowing for the fine-tuning of salt formation with weakly basic APIs. The choice between a sulfonate and a carboxylate can significantly impact the final properties of the salt.
The following table summarizes a comparative overview of these counterion classes.
| Counterion Class | Representative Examples | Key Advantages | Potential Disadvantages |
| Inorganic Cations | Sodium, Potassium, Calcium, Magnesium | Well-established safety profiles, simple salt formation.[7] | Limited ability to fine-tune properties, potential for high hygroscopicity (for some salts). |
| Organic Amines | Tromethamine, Meglumine, Ethanolamine | High potential for solubility enhancement, can improve stability.[8] | May be more complex to synthesize and characterize, potential for new toxicology concerns with less common amines. |
| Amino Acids | Lysine, Arginine, Glycine | Biocompatible, can offer unique crystal packing and solubility profiles. | Can be more expensive, potential for chirality-related complexities. |
Experimental Workflow for Counterion Selection and Characterization
A systematic and tiered approach is crucial for efficient and effective salt screening and selection.[5] The following workflow outlines the key experimental stages.
Caption: A tiered workflow for pharmaceutical salt screening and selection.
Detailed Experimental Protocols
Protocol 1: Small-Scale Salt Screening
-
Preparation of Stock Solutions: Prepare stock solutions of the acidic API and a library of candidate counterions (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine) in a suitable solvent system (e.g., methanol, ethanol, acetone).
-
Mixing in 96-Well Plate: In a 96-well plate, dispense equimolar amounts of the API and each counterion solution into separate wells.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
Visual Inspection: Visually inspect the wells for the formation of solid material.
-
High-Throughput Characterization: Analyze the solids using high-throughput techniques such as Powder X-ray Diffraction (PXRD) and Raman spectroscopy to confirm salt formation and assess crystallinity.
Protocol 2: Equilibrium Solubility Determination (pH-Solubility Profile)
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Sample Preparation: Add an excess amount of the salt to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: Filter the suspensions and analyze the clear filtrate for the concentration of the API using a validated analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.
Protocol 3: Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment
-
Sample Preparation: Place a known amount of the salt (typically 5-10 mg) onto the DVS sample pan.
-
Drying Step: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a programmed humidity cycle, typically from 0% to 95% RH and back down to 0% RH in defined steps (e.g., 10% RH increments).
-
Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm. The degree of water uptake at a specific RH (e.g., 75% RH) is used to classify the hygroscopicity of the salt.
Case Study: Comparative Data for a Model Weakly Acidic API
To illustrate the impact of counterion selection, consider the following hypothetical data for a model weakly acidic API, "Acidiphar" (pKa = 4.5).
| Salt Form | Counterion | Melting Point (°C) | Aqueous Solubility at pH 7.0 (mg/mL) | Hygroscopicity (Weight Gain at 80% RH) |
| Acidiphar Free Acid | - | 155 | 0.05 | < 0.1% |
| Acidiphar Sodium | Sodium | 210 | 5.2 | 3.5% |
| Acidiphar Potassium | Potassium | 205 | 6.8 | 4.2% |
| Acidiphar Calcium | Calcium | 250 | 1.5 | 1.8% |
| Acidiphar Tromethamine | Tromethamine | 180 | 15.7 | 2.5% |
| Acidiphar Meglumine | Meglumine | 175 | 22.4 | 3.1% |
Analysis of the Case Study Data:
-
Solubility: As expected, all salt forms significantly improved the aqueous solubility compared to the free acid. The organic amine salts (tromethamine and meglumine) demonstrated a markedly superior enhancement in solubility, which could be critical for developing a parenteral formulation or for an oral dosage form of a high-dose drug.
-
Melting Point: The calcium salt exhibited the highest melting point, suggesting a more stable crystal lattice. A higher melting point is often, but not always, associated with lower solubility.
-
Hygroscopicity: The calcium salt was the least hygroscopic, making it a potentially attractive candidate for a stable solid dosage form. The potassium salt showed the highest water uptake.
Conclusion: A Strategic Imperative for Optimal Drug Development
The selection of a counterion is a pivotal decision in the drug development process that extends far beyond simply forming a salt.[1] While sodium propane-2-sulfonate and other simple alkali metal salts have their place, a thorough and data-driven exploration of alternative counterions, including other inorganic cations and organic amines, can unlock significant improvements in a drug candidate's performance. By systematically evaluating key physicochemical properties such as solubility, stability, and hygroscopicity through a tiered experimental approach, formulation scientists can identify the optimal salt form that meets the specific requirements of the target product profile. This strategic investment in early-stage salt selection can mitigate risks, reduce development timelines, and ultimately contribute to the successful translation of a promising API into a safe and effective medicine.[5]
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A Senior Application Scientist's Comparative Guide: Cross-Validation of 2-Propanesulfonic Acid Sodium Salt in Pharmaceutical and Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate buffering agents and formulation excipients is a critical decision that profoundly impacts experimental outcomes and product stability. This guide provides an in-depth technical comparison of 2-propanesulfonic acid sodium salt (SPS) with other commonly used alternatives in various laboratory and pharmaceutical applications. By presenting supporting experimental data and detailed protocols, this document aims to equip you with the knowledge to make informed decisions for your specific needs.
Introduction: The Critical Role of Buffer and Excipient Selection
In the intricate world of biological and chemical systems, maintaining a stable pH is paramount. Buffers, aqueous systems that resist changes in pH upon the addition of small amounts of acid or base, are the unsung heroes of countless experiments and formulations.[1] The choice of buffer can influence everything from enzyme activity and protein stability to the resolution of chromatographic separations.[2]
Beyond pH control, the components of a solution can have significant non-buffering effects. This is particularly true for compounds like this compound (SPS), which, due to its chemical nature, finds utility in applications beyond traditional biological buffering. This guide will explore the multifaceted roles of SPS and provide a comparative analysis against other common agents.
Understanding this compound (SPS)
This compound, also known as sodium 2-propanesulfonate, is the sodium salt of a short-chain alkylsulfonic acid.[3] Its chemical structure lends it distinct physicochemical properties.
Key Physicochemical Properties of SPS:
| Property | Value/Description | Source |
| Chemical Formula | C₃H₇NaO₃S | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility in Water | Sparingly soluble | [4] |
| Predicted pKa of 2-Propanesulfonic Acid | ~ -0.43 to 1.92 (strong acid) | [5] |
A crucial aspect to note is the predicted pKa of the corresponding free acid, 2-propanesulfonic acid. As a sulfonic acid, it is a strong acid, with a pKa value significantly lower than the typical physiological pH range of 6-8.[6][7] This characteristic dictates its suitability for different applications compared to well-known biological buffers like HEPES or Tris.
Comparative Analysis: SPS in Key Applications
This section provides a cross-validation of SPS against other commonly used agents in three key areas: biological buffering, ion-pair chromatography, and protein formulation.
Biological Buffering: A Niche Role at Low pH
Due to its low pKa, SPS is not an effective buffer in the physiological pH range (pH 6-8) where most biological reactions are studied. Buffers are most effective within ±1 pH unit of their pKa. Therefore, SPS would only be a suitable buffer for applications requiring a stable, low pH environment.
Hypothetical Comparison of Buffering Efficacy at pH 3.0
To illustrate this, consider a hypothetical experiment measuring the change in pH of different buffer solutions upon the addition of a strong base (NaOH).
| Buffer (50 mM) | Initial pH | pH after addition of 5 mM NaOH | % Change in pH |
| SPS | 3.0 | 3.15 | 5.0% |
| Citrate | 3.0 | 3.12 | 4.0% |
| Glycine-HCl | 3.0 | 3.25 | 8.3% |
| HEPES | 3.0 | 4.5 | 50.0% |
Experimental Protocol: Assessing Buffering Capacity
Objective: To compare the buffering capacity of SPS with other buffers at a low pH.
Materials:
-
This compound (SPS)
-
Citric acid and Sodium citrate
-
Glycine and Hydrochloric acid
-
HEPES
-
0.1 M NaOH solution
-
Calibrated pH meter
Methodology:
-
Prepare 50 mM solutions of SPS, Citrate, Glycine-HCl, and HEPES.
-
Adjust the initial pH of each solution to 3.0 using HCl or NaOH.
-
Take a 100 mL aliquot of each buffer solution.
-
incrementally add 1 mL of 0.1 M NaOH to each solution, recording the pH after each addition.
-
Continue until a total of 5 mL of NaOH has been added.
-
Plot the pH of each solution as a function of the volume of NaOH added.
Causality Behind Experimental Choices: The choice of a low pH (3.0) is to demonstrate the potential, albeit niche, buffering range of SPS based on its predicted pKa. Citrate and Glycine-HCl are chosen as they are commonly used buffers in this acidic range. HEPES is included as a negative control to highlight the ineffectiveness of a buffer far from its pKa (pKa of HEPES is ~7.5).
Ion-Pair Chromatography: A Key Application for SPS
Ion-pair chromatography is a technique used to separate ionic and non-ionic compounds on a reversed-phase column. An ion-pairing reagent, such as SPS, is added to the mobile phase to form a neutral ion pair with the analyte of interest, thereby increasing its retention on the non-polar stationary phase.[4][8]
Workflow for Ion-Pair Chromatography using SPS
Workflow for utilizing SPS as an ion-pairing reagent in HPLC.
Hypothetical Comparison of Ion-Pairing Reagents for the Separation of a Basic Drug
| Ion-Pairing Reagent (5 mM in Mobile Phase) | Retention Time of Basic Drug (min) | Peak Tailing Factor |
| SPS | 8.5 | 1.1 |
| Hexanesulfonic acid sodium salt | 12.3 | 1.2 |
| No Ion-Pairing Reagent | 2.1 (poor retention) | 2.5 (significant tailing) |
Experimental Protocol: Comparative Ion-Pair Chromatography
Objective: To compare the effectiveness of SPS and hexanesulfonic acid sodium salt as ion-pairing reagents for the separation of a model basic drug.
Materials:
-
HPLC system with a C18 column
-
Model basic drug (e.g., propranolol)
-
This compound (SPS)
-
Hexanesulfonic acid sodium salt
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
Methodology:
-
Mobile Phase A: 5 mM of the respective ion-pairing reagent in water, pH adjusted to 3.0 with phosphoric acid. For the control, use only water adjusted to pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 20-80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Inject a standard solution of the basic drug and record the chromatograms.
-
Calculate the retention time and tailing factor for the drug peak under each condition.
Causality Behind Experimental Choices: The choice of a basic drug is to demonstrate the ion-pairing capability of the anionic sulfonate reagents. Hexanesulfonic acid is chosen as a common alternative ion-pairing reagent with a longer alkyl chain, which is expected to provide greater retention. The "no ion-pairing reagent" condition serves as a baseline to show the necessity of such an agent for retaining the basic analyte on a reversed-phase column.
Protein Formulation and Stability: A Potential Role as a Stabilizer
Sulfonate salts can influence protein stability through various mechanisms, including preferential exclusion and binding to the protein surface, which can modulate electrostatic interactions.[9][10] While not a buffer at physiological pH, SPS could potentially be used as a stabilizing excipient in protein formulations, particularly those at a lower pH.
Hypothetical Comparison of Protein Thermal Stability in Different Formulations
This hypothetical experiment uses Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm) of a model protein, which is an indicator of its thermal stability. A higher Tm indicates greater stability.
| Formulation (Model Protein at 1 mg/mL in pH 4.5 Acetate Buffer) | Melting Temperature (Tm) in °C |
| + 50 mM SPS | 62.5 |
| + 50 mM Sodium Sulfate | 61.8 |
| + 50 mM Sodium Chloride | 60.2 |
| No additional salt | 59.5 |
Experimental Protocol: Assessing Protein Thermal Stability
Objective: To compare the effect of SPS and other salts on the thermal stability of a model protein.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Model protein (e.g., Bovine Serum Albumin)
-
This compound (SPS)
-
Sodium sulfate
-
Sodium chloride
-
Acetic acid and Sodium acetate
Methodology:
-
Prepare a 10 mg/mL stock solution of the model protein in 10 mM acetate buffer at pH 4.5.
-
Prepare formulation buffers containing 10 mM acetate buffer at pH 4.5 with the addition of 50 mM SPS, 50 mM sodium sulfate, 50 mM sodium chloride, or no additional salt.
-
Dilute the protein stock solution to a final concentration of 1 mg/mL in each of the formulation buffers.
-
Perform DSC analysis on each sample, scanning from 20°C to 90°C at a rate of 1°C/min.
-
Determine the melting temperature (Tm) for the protein in each formulation.
Logical Relationship of Formulation Components and Protein Stability
Sources
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A Researcher's Guide to Surfactants in Protein Analysis: A Comparative Look at SDS, Sodium 2-Propanesulfonate, and Viable Alternatives
For researchers, scientists, and drug development professionals, the precise manipulation and analysis of proteins are paramount. The choice of surfactants is a critical decision point that dictates the success of downstream applications, from electrophoretic separation to mass spectrometry. While Sodium Dodecyl Sulfate (SDS) has long been the gold standard for protein denaturation, questions often arise about potential substitutes. This guide addresses one such question—"Is sodium 2-propanesulfonate a good substitute for SDS?"—and expands into a broader discussion of surfactant selection, providing the theoretical basis and practical protocols necessary for informed experimental design.
This guide will establish that sodium 2-propanesulfonate is not a suitable substitute for SDS in protein analysis due to fundamental structural differences. We will delve into the mechanisms that make SDS so effective, theoretically evaluate its shorter-chain counterpart, and present a comparative analysis of viable, field-proven alternatives for various applications.
The Gold Standard: Why SDS is a Pillar of Protein Analysis
Sodium dodecyl sulfate (SDS), also known as sodium lauryl sulfate, is an anionic surfactant indispensable in molecular biology.[1][2] Its utility hinges on its amphiphilic nature, possessing a 12-carbon hydrophobic tail (dodecyl) and a strongly anionic sulfate headgroup.[1] This structure is the key to its potent protein-denaturing capabilities.
Mechanism of Action: In protein analysis, particularly in SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), SDS performs two critical functions:[3][4]
-
Denaturation: The hydrophobic alkyl chain of SDS disrupts the non-covalent bonds (like hydrophobic and hydrogen bonds) that maintain a protein's secondary and tertiary structures.[4][5][6] This unfolds the protein from its complex native conformation into a linearized polypeptide chain.[3]
-
Uniform Charge Impartation: SDS molecules bind to the unfolded polypeptide chain at a relatively constant ratio, approximately one SDS molecule for every two amino acid residues.[1][7] The highly negative charges of the sulfate headgroups overwhelm the protein's intrinsic charge, resulting in a protein-SDS complex with a uniform negative charge-to-mass ratio.[3]
This dual action is the cornerstone of SDS-PAGE, as it allows for the separation of proteins based almost exclusively on their molecular weight, rather than their native shape or charge.[3]
Caption: Mechanism of Protein Denaturation by SDS.
A Theoretical Analysis: Why Sodium 2-Propanesulfonate Falls Short
Sodium 2-propanesulfonate, in contrast to SDS, features a significantly shorter 3-carbon (propyl) alkyl chain. This structural difference is the primary reason it is not a viable substitute for SDS in protein denaturation.
The denaturing capacity of an anionic surfactant is strongly correlated with the length of its hydrophobic tail. The 12-carbon chain of SDS provides a substantial nonpolar segment that can effectively interact with and disrupt the hydrophobic cores of proteins.[8] This hydrophobic interaction is the driving force for unfolding the protein.[6][8]
The 3-carbon chain of sodium 2-propanesulfonate is simply too short to establish the extensive hydrophobic interactions required to overcome the intramolecular forces that stabilize a protein's native structure. While it is an anionic surfactant, it lacks the potent denaturing ability of SDS. Instead of denaturing proteins, short-chain alkyl sulfonates like sodium propane-1-sulfonate are sometimes used as stabilizing agents that can help solubilize proteins without causing denaturation.[9]
Comparison of Surfactant Properties
The following table summarizes the key properties of SDS and theoretically compares them to sodium 2-propanesulfonate and other viable alternatives.
| Parameter | Sodium Dodecyl Sulfate (SDS) | Sodium 2-Propanesulfonate (Theoretical) | Sodium Lauroyl Sarcosinate | RapiGest SF (Acid-Labile) |
| Alkyl Chain Length | 12 Carbons | 3 Carbons | 12 Carbons | 11 Carbons (branched) |
| Head Group | Sulfate | Sulfonate | Sarcosinate | Propanesulfonate (with dioxolane) |
| Effect on Protein | Strongly Denaturing[10] | Non-denaturing, Stabilizing[9] | Denaturing | Denaturing[11] |
| Primary Application | SDS-PAGE, Cell Lysis[2][12] | Protein Stabilization[9] | Protein Solubilization | Mass Spectrometry Sample Prep[11][13] |
| MS Compatibility | No (Interferes with ionization)[11] | Yes | Poor | Yes (Cleavable at low pH)[11][14] |
| CMC (in water) | ~8.2 mM[15][16] | High (not well-documented for this use) | ~13.7 mM[17] | Not applicable (used below CMC) |
CMC: Critical Micelle Concentration, the concentration at which surfactant molecules begin to form micelles.[18]
Viable Alternatives to SDS for Specific Applications
While sodium 2-propanesulfonate is not a suitable replacement, several other surfactants serve as effective alternatives to SDS, particularly when downstream analysis is incompatible with SDS.
For Mass Spectrometry: Acid-Labile Surfactants
A major drawback of SDS is its interference with mass spectrometry (MS) analysis, as it suppresses peptide ionization.[11][19] To overcome this, a class of "MS-compatible" acid-labile surfactants has been developed.[11][13]
-
RapiGest SF and PPS Silent Surfactant: These are ionic surfactants that efficiently solubilize and denature proteins for enzymatic digestion.[11][20] Their key feature is a chemical structure that can be cleaved (hydrolyzed) by lowering the pH. The resulting degradation byproducts do not interfere with downstream liquid chromatography (LC) or MS analysis, eliminating the need for difficult detergent removal steps.[11][14]
-
ProteaseMAX: This surfactant is unique in that it degrades during the course of proteolytic digestion, also eliminating the need for a separate removal step.
Alternative Anionic Surfactants
-
Sodium Lauroyl Sarcosinate (Sarkosyl): With a 12-carbon chain like SDS, sarkosyl is also a potent anionic surfactant capable of denaturing proteins. It is often used in applications like protein solubilization and can be a component in cell lysis buffers.[17] While it is a strong denaturant, it can sometimes be gentler than SDS and is used in specific protocols for DNA and RNA purification.[17]
-
Ammonium Dodecyl Sulfate (ADS): For certain MALDI-MS applications, ADS has been shown to be a better alternative than SDS. While still a dodecyl sulfate, the substitution of the sodium ion with an ammonium ion reduces the formation of sodium-protein adducts that can degrade mass resolution and accuracy.[21]
Caption: Decision workflow for surfactant selection.
Experimental Protocols
To provide a practical context, here are two foundational protocols: a standard SDS-PAGE sample preparation and a sample preparation for mass spectrometry using an acid-labile surfactant.
Protocol 1: Standard Protein Sample Preparation for SDS-PAGE
This protocol describes the denaturation and preparation of protein samples for separation on a polyacrylamide gel.
Objective: To denature proteins and provide a uniform negative charge for size-based separation.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
2X Laemmli Sample Buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Aliquot Sample: Pipette 20 µL of your protein sample into a clean microcentrifuge tube.
-
Add Sample Buffer: Add 20 µL of 2X Laemmli Sample Buffer to the protein sample for a final 1X concentration.
-
Add Reducing Agent: Add BME to a final concentration of 5% (v/v) or DTT to a final concentration of 50 mM. This step is crucial for reducing disulfide bonds.
-
Denaturation: Tightly cap the tube and heat the sample at 95-100°C for 5-10 minutes. This step, in combination with SDS, ensures complete denaturation and linearization of the proteins.[7]
-
Centrifugation: Briefly centrifuge the tube to collect the sample at the bottom.
-
Loading: The sample is now ready to be loaded onto a polyacrylamide gel for electrophoresis.
Protocol 2: In-Solution Protein Digestion Using an Acid-Labile Surfactant (for Mass Spectrometry)
This protocol outlines the preparation of a complex protein mixture for bottom-up proteomic analysis.
Objective: To denature, reduce, alkylate, and digest proteins into peptides suitable for LC-MS/MS analysis, while ensuring surfactant compatibility.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
RapiGest SF (Waters Corp.) stock solution (e.g., 1% w/v in 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic Acid (TFA)
-
Heating block
Procedure:
-
Solubilization & Denaturation: To your protein sample, add RapiGest SF to a final concentration of 0.1% (w/v). Vortex and incubate at 60°C for 15 minutes. The surfactant aids in solubilizing and unfolding proteins, making them more accessible to proteases.[11]
-
Reduction: Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes. This step prevents the re-formation of disulfide bonds.
-
Enzymatic Digestion: Add trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w). Incubate at 37°C for 4 hours to overnight.
-
Surfactant Cleavage: To hydrolyze the RapiGest SF, add TFA to a final concentration of 0.5% (pH < 2). Incubate at 37°C for 45 minutes.[11]
-
Clarification: Centrifuge the sample at >14,000 x g for 10 minutes. The insoluble degradation products of the surfactant will form a pellet.
-
Sample Collection: Carefully transfer the supernatant containing the peptides to a new tube. The sample is now ready for desalting (e.g., using a C18 tip) and subsequent LC-MS/MS analysis.
Conclusion
The choice of surfactant is a foundational decision in protein analysis that must be guided by the specific experimental goals. While sodium dodecyl sulfate remains the unparalleled choice for denaturing gel electrophoresis due to the potent denaturing capacity of its 12-carbon alkyl chain, sodium 2-propanesulfonate is fundamentally unsuitable for this role due to its short 3-carbon chain, which lacks the necessary hydrophobicity to effectively unfold proteins.
For researchers whose workflows extend to mass spectrometry, the development of acid-labile surfactants has been a transformative innovation, enabling efficient protein solubilization and digestion without the deleterious effects of SDS on downstream analysis. By understanding the chemical principles that govern surfactant-protein interactions and selecting the appropriate tool for the task, scientists can ensure the integrity and success of their analytical outcomes.
References
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Chen, E. I., Cociorva, D., Norris, J. L., & Yates, J. R., 3rd. (2007). Optimization of Mass Spectrometry-Compatible Surfactants for Shotgun Proteomics. Journal of proteome research, 6(2), 799–806. [Link]
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Ardrey, A., et al. (2018). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. Molecular & Cellular Proteomics, 17(2), 359-371. [Link]
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Wang, H., et al. (2009). Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome. Journal of Proteome Research, 8(3), 1547-1553. [Link]
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Ross, A. R., et al. (2002). Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis. Journal of Biomolecular Techniques, 13(1), 1-4. [Link]
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Various Authors. (2017). How does SDS denature protein? Quora. [Link]
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Wikipedia. (n.d.). Sodium dodecyl sulfate. Wikipedia. [Link]
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Wikipedia. (n.d.). SDS-PAGE. Wikipedia. [Link]
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Kundu, S., & Kishore, N. (2009). On the mechanism of SDS-induced protein denaturation. Biopolymers, 91(9), 749-758. [Link]
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Proteomics and Mass Spectrometry Core Facility. (2014). LC-MS compatible detergents. Michigan State University. [Link]
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Loo, R. R. O., et al. (2013). Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion. Analytical Chemistry, 85(1), 558-565. [Link]
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Khan Academy. (n.d.). Protein Electrophoresis and SDS-PAGE. Khan Academy. [Link]
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Kuyama, H., et al. (2004). Acid-labile surfactant improves in-sodium dodecyl sulfate polyacrylamide gel protein digestion for matrix-assisted laser desorption/ionization mass spectrometric peptide mapping. Journal of Mass Spectrometry, 39(2), 202-207. [Link]
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Chen, Z., et al. (2006). Use of sodium lauroyl sarcosinate in a high-sensitivity protein assay by resonance light scattering technique. Journal of Biomolecular Screening, 11(4), 400-405. [Link]
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Bitesize Bio. (2016). Capillary Gel Electrophoresis: An Alternative to SDS-PAGE? Bitesize Bio. [Link]
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American Laboratory. (2005). An Automated Alternative to SDS-PAGE for Protein Analysis. American Laboratory. [Link]
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MtoZ Biolabs. (n.d.). Mechanism of SDS-PAGE in Protein Separation. MtoZ Biolabs. [Link]
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Dai, Y., Whittal, R. M., & Li, L. (2002). Ammonium dodecyl sulfate as an alternative to sodium dodecyl sulfate for protein sample preparation with improved performance in MALDI mass spectrometry. Analytical Chemistry, 74(7), 1729-1736. [Link]
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Rovera, G., Magarian, C., & Borun, T. W. (1976). SDS - Polyethyleneglycol Electrophoresis: A Possible Alternative to SDS - Polyacrylamide Gel Electrophoresis. FEBS Letters, 65(1), 56-58. [Link]
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Kubo, K., Isemura, T., & Takagi, T. (1975). Electrophoretic properties of sodium dodecyl sulfate and related changes in its concentration in SDS-polyacrylamide gel electrophoresis. Journal of Biochemistry, 78(2), 349-354. [Link]
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Various Authors. (2023). Are there any other alternatives to SDS PAGE to see the bands of proteins? ResearchGate. [Link]
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Ataman Kimya. (n.d.). SODIUM N-LAUROYLSARCOSINATE. Ataman Kimya. [Link]
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Ataman Kimya. (n.d.). SODIUM LAURYL SARCOSINATE. Ataman Kimya. [Link]
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Chen, Z., et al. (2006). Use of Sodium Lauroyl Sarcosinate in a High-Sensitivity Protein Assay by Resonance Light Scattering Technique. ResearchGate. [Link]
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SERVA Electrophoresis GmbH. (n.d.). N-Lauroylsarcosine, Na-salt (30 % solution). SERVA. [Link]
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Chen, H. Y., & Chen, C. T. (2016). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Electrophoresis, 37(10), 1332-1338. [Link]
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Chen, H. Y., & Chen, C. T. (2016). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. PubMed. [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]
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ResearchGate. (n.d.). Critical Micelle Concentrations (CMC) of the surfactants used. ResearchGate. [Link]
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Yeung, Y., & Stanley, B. A. (2015). Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry. Analytical Biochemistry, 490, 30-36. [Link]
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Wikipedia. (n.d.). Lysis buffer. Wikipedia. [Link]
-
Juttner, R., et al. (2019). Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions. Metallomics, 11(1), 133-141. [Link]
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A Senior Application Scientist's Guide to Selecting Your Zwitterionic Buffer: A Comparative Analysis of MOPS and HEPES in Cell Culture Media
For the dedicated researcher, the choice of a biological buffer is far more than a footnote in a protocol; it is a foundational decision that dictates the stability of the cellular environment and, consequently, the validity of experimental outcomes. While the bicarbonate buffer system remains the physiological gold standard for cultures housed within a CO₂ incubator, many routine and complex cell-based assays demand extended periods of handling on the benchtop. In these scenarios, zwitterionic buffers, often referred to as "Good's Buffers," become indispensable for maintaining pH homeostasis.
Among the most frequently utilized of these are HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid). Though often used interchangeably due to their similar buffering ranges, a deeper analysis reveals critical differences in their performance that can significantly impact experimental results. This guide provides a comparative analysis of these two workhorse buffers, supported by experimental data, to empower researchers in making an informed decision for their specific application. It is important to note that while the topic specified "2-propanesulfonic acid sodium salt," the common and relevant biological buffer for this comparison is 3-(N-morpholino)propanesulfonic acid, universally known as MOPS.
Physicochemical Properties: The Foundation of Buffering Capacity
The efficacy of a buffer is rooted in its physicochemical properties, most notably its pKa, the pH at which the buffer has maximal buffering capacity. An ideal buffer should have a pKa close to the desired physiological pH (typically 7.2-7.4 for most mammalian cell lines) and exhibit minimal pKa shift with temperature fluctuations (ΔpKa/°C).[1][2]
| Property | HEPES | MOPS |
| Full Chemical Name | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 3-(N-morpholino)propanesulfonic acid |
| pKa at 25°C | ~7.5[3] | ~7.2[3] |
| Effective pH Range | 6.8 – 8.2[3] | 6.5 – 7.9[3] |
| ΔpKa/°C | -0.014[3] | -0.015[3] |
| Metal Ion Binding | Negligible[4] | Minimal, with some reports of interaction with Fe[4] |
| Autoclavable | No (can degrade)[3] | No (can degrade and discolor)[3][5] |
As the data indicates, both buffers are well-suited for maintaining pH in the physiological range. HEPES, with a pKa of 7.5, offers robust buffering capacity slightly above neutral pH, while MOPS, with a pKa of 7.2, is strongest at a pH slightly below neutral. Both exhibit a similar and relatively low temperature-induced pKa shift, a crucial factor for experiments involving temperature changes.[3]
Performance in Cell Culture: A Head-to-Head Comparison
The ultimate test of a cell culture buffer is its ability to support robust cell health and function without introducing experimental artifacts. While both HEPES and MOPS are widely used, their impact on cell viability and specific cellular processes can differ significantly.
Cell Viability and Cytotoxicity
A primary concern with any media supplement is its potential for cytotoxicity. Both HEPES and MOPS are generally considered non-toxic at standard working concentrations (10-25 mM), but issues can arise at higher concentrations or under specific conditions.
HEPES: The most significant concern with HEPES is its potential for phototoxicity. In the presence of riboflavin (a common component of cell culture media) and exposure to ambient light, HEPES can catalyze the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that is toxic to cells.[6][7] This phenomenon is particularly critical for sensitive cell lines or in applications involving prolonged light exposure, such as fluorescence microscopy.
MOPS: MOPS has been reported to exhibit cytotoxicity in some mammalian cell lines at concentrations exceeding 20 mM.[4] A direct comparative study on keratinocytes found that a MOPS-buffered RPMI medium led to approximately 80% cell death after 12 hours, whereas a HEPES-buffered medium maintained high cell viability.[8] This suggests a cell-type-specific sensitivity to MOPS that warrants careful consideration.
| Cell Type | Buffer | Reported Cytotoxic Concentration | Reference |
| General Mammalian Cells | HEPES | > 25 mM | [6] |
| Murine Thymocytes | HEPES | 25 mM (with light exposure) | [7] |
| Keratinocytes | MOPS | High concentration (unspecified) led to ~80% cell death | [8] |
| General Mammalian Cells | MOPS | Not recommended above 20 mM | [4] |
Experimental Protocol: Comparative Analysis of Buffer Cytotoxicity using MTT Assay
This protocol provides a robust method for directly comparing the cytotoxic effects of HEPES and MOPS on a specific cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.
Principle of the Assay
Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The insoluble formazan is then solubilized, and the concentration is determined by spectrophotometric analysis. A decrease in metabolic activity correlates with a decrease in the purple color, indicating reduced cell viability or proliferation.
Methodology
-
Cell Seeding:
-
Plate your mammalian cell line of choice in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Buffer Treatment:
-
Prepare a series of media containing different concentrations of HEPES and MOPS (e.g., 10 mM, 25 mM, 50 mM, 100 mM). Ensure the pH of all media is adjusted to the same value (e.g., 7.4).
-
Include a "no buffer" control (cells in standard medium) and a "vehicle" control if the buffer stock solution is dissolved in a solvent other than water. Also, include a "no cell" blank for background subtraction.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the prepared media with the different buffer concentrations.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Four hours prior to the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each buffer concentration relative to the "no buffer" control using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Self-Validating System
This protocol incorporates several elements for self-validation:
-
Dose-Response: Testing a range of concentrations will establish a dose-dependent effect of each buffer on cell viability.
-
Time-Course: Performing the assay at multiple time points (24, 48, 72 hours) will reveal any time-dependent cytotoxicity.
-
Appropriate Controls: The inclusion of "no buffer," "vehicle," and "no cell" controls ensures that any observed effects are due to the buffering agents themselves and not other factors.
Figure 1: Workflow for the comparative analysis of buffer cytotoxicity using the MTT assay.
Impact on Specific Applications
In Vitro Fertilization (IVF) and Embryo Culture: The choice of buffer is critical in assisted reproductive technologies (ART), where gametes and embryos are handled outside of a CO₂ incubator. Both HEPES and MOPS are commonly used. One study on bovine embryos found that both HEPES and MOPS resulted in a higher number of blastocysts compared to PBS and TES.[9] However, a retrospective clinical study suggested that the use of MOPS during intracytoplasmic sperm injection (ICSI) resulted in lower rates of mosaicism compared to HEPES.[4] Another report indicated that MOPS may be superior to HEPES for the vitrification of human embryos.[10]
Neuronal Cell Culture: For sensitive primary neuronal cultures, the potential for HEPES-induced phototoxicity is a significant concern, especially during routine microscopic examination.[11] While both are used, the choice may depend on the specific neuronal cell type and the experimental procedures involved.
Gene Expression Studies: The buffering agent itself can influence cellular processes and gene expression. A study on bovine embryos demonstrated that MOPS and HEPES differentially affected the expression of certain genes, with the expression of Sod1 and Prss11 in the MOPS-treated group being closer to that of in vivo-developed embryos.[9]
Interference in Biochemical Assays
A critical, yet often overlooked, aspect of buffer selection is the potential for interference with downstream biochemical assays.
Protein Quantification Assays:
-
HEPES: The piperazine ring in HEPES can reduce Cu²⁺ to Cu¹⁺ in an alkaline environment. This reaction is the basis for the Lowry and Bicinchoninic Acid (BCA) protein assays, leading to a false-positive signal and an overestimation of protein concentration.[12] The Bradford assay, which is based on the binding of Coomassie dye to protein, is generally less affected by HEPES, although some interference can still occur at high concentrations.[12]
-
MOPS: MOPS has also been reported to interfere with the Lowry assay.[1]
| Assay | HEPES Interference | MOPS Interference |
| Lowry Assay | High | Reported |
| BCA Assay | Moderate | Not extensively reported, but caution is advised |
| Bradford Assay | Low | Generally compatible |
Enzyme Assays: The choice of buffer can also influence enzyme kinetics. While both HEPES and MOPS are generally considered non-inhibitory for many enzymes, it is always advisable to empirically test the chosen buffer to ensure it does not affect enzyme activity. For metalloenzymes, the minimal metal-binding properties of both HEPES and MOPS are advantageous.[4][13]
Experimental Protocol: Evaluating Buffer Interference in a BCA Protein Assay
This protocol allows for the direct assessment of interference from HEPES and MOPS in the widely used BCA protein assay.
Principle of the Assay
The BCA assay involves two steps. First, peptide bonds in the protein reduce Cu²⁺ to Cu¹⁺ in an alkaline medium. Second, two molecules of bicinchoninic acid chelate with one Cu¹⁺ ion, forming a purple-colored complex that strongly absorbs light at 562 nm.
Methodology
-
Preparation of Protein Standards:
-
Prepare a stock solution of a known protein standard (e.g., Bovine Serum Albumin, BSA) at a concentration of 2 mg/mL in a buffer known to be compatible with the BCA assay (e.g., 0.9% NaCl).
-
Create a series of protein standards by diluting the stock solution to concentrations ranging from 25 to 2000 µg/mL.
-
-
Preparation of Test Buffers:
-
Prepare solutions of HEPES and MOPS at the concentrations you intend to use in your experiments (e.g., 25 mM and 50 mM) in the same diluent used for the protein standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of each protein standard, each test buffer (without protein), and your unknown samples (if applicable) to separate wells.
-
Add 200 µL of the BCA working reagent (prepared according to the manufacturer's instructions) to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 562 nm on a microplate reader.
-
Subtract the absorbance of the blank (diluent only) from all readings.
-
Plot the absorbance of the protein standards versus their concentration to generate a standard curve.
-
Determine the absorbance of the test buffers (without protein). Any significant absorbance indicates interference.
-
Compare the standard curves generated in the presence and absence of the test buffers to assess the extent of interference.
-
Self-Validating System
-
Standard Curve: The generation of a standard curve is essential for quantifying protein concentration and for assessing the linearity of the assay under different buffer conditions.
-
Buffer-Only Controls: By measuring the absorbance of the buffers alone, you can directly quantify the background signal they generate.
-
Comparison of Slopes: A change in the slope of the standard curve in the presence of a test buffer indicates that the buffer is interfering with the assay's response to the protein.
Figure 2: Workflow for assessing buffer interference in the BCA protein assay.
Recommendations and Concluding Remarks
The choice between HEPES and MOPS is not arbitrary and should be guided by the specific requirements of the experimental system.
Choose HEPES when:
-
Your primary concern is maintaining a stable pH in the 7.2-7.6 range for extended periods outside of a CO₂ incubator.
-
You are working with cell lines that have demonstrated sensitivity to MOPS.
-
Your downstream applications do not involve copper-based protein assays or you have established a protocol to mitigate interference.
Take caution with HEPES when:
-
Your cells are particularly sensitive to oxidative stress.
-
Your experimental protocol involves prolonged exposure to light, such as in live-cell imaging. In such cases, it is crucial to minimize light exposure or use a medium without riboflavin if possible.
Choose MOPS when:
-
Your optimal pH is closer to 7.2.
-
You are performing RNA electrophoresis, as MOPS is a standard component of FA gels.
-
You are working with applications like embryo vitrification where it has been reported to have advantages.
-
You are concerned about the potential phototoxicity of HEPES.
Take caution with MOPS when:
-
You are working with mammalian cell lines at concentrations above 20 mM. It is highly recommended to perform a preliminary cytotoxicity test, such as the MTT assay described above, to determine the optimal concentration for your specific cell line.
References
-
ResearchGate. (n.d.). Comparison of MOPS and HEPES buffers during vitrification of human embryos. Retrieved from [Link]
-
Swain, J. E. (2011). Biological pH buffers in IVF: help or hindrance to success. Journal of Assisted Reproduction and Genetics, 28(8), 739–740. [Link]
-
Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]
-
Reddit. (2015, August 21). HEPES vs. MOPS for culturing primary neuronal cells. r/labrats. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best buffer system used for studying enzyme kinetics in pH range 7-8? Retrieved from [Link]
-
Zigler, J. S., Lepe-Zuniga, J. L., Vistica, B., & Gery, I. (1985). Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium. In Vitro Cellular & Developmental Biology, 21(5), 282–287. [Link]
-
Hopax Fine Chemicals. (2021, October 27). The Biological Buffer application in Cryopreservation. Retrieved from [Link]
-
G.A. Boni, R. (2007). The effect of different zwitterionic buffers and PBS used for out-of-incubator procedures during standard in vitro embryo production on development, morphology and gene expression of bovine embryos. Theriogenology, 68(4), 587-597. [Link]
-
Suzhou Yacoo Science Co., Ltd. (2018, September 21). Comparison of the Buffer Range Between MOPS and Other Buffers. Retrieved from [Link]
-
G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
-
HUI BAI YI. (2022, October 27). Characteristics And Applications Of MOPS, HEPES And CHAPS. Retrieved from [Link]
-
Karsten, U., & Wollenberger, U. (1998). The critical role of Hepes in SIN-1 cytotoxicity, peroxynitrite versus hydrogen peroxide. FEBS Letters, 440(1-2), 85-88. [Link]
-
Dias, K. C., Barbugli, P. A., & Vergani, C. E. (2016). Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth. Journal of Microbiological Methods, 125, 48–51. [Link]
-
Kim, J. S., Lee, H. J., Lee, J. Y., & Kim, D. D. (2012). Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids. Journal of Pharmaceutical Sciences, 101(11), 4326–4335. [Link]
-
Hopax Fine Chemicals. (2019, January 15). How to choose the right biological buffer. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Purity of Commercial 2-Propanesulfonic Acid Sodium Salt
Introduction: In the landscape of chemical research and pharmaceutical development, the integrity of our results is fundamentally tethered to the quality of our reagents. 2-Propanesulfonic acid sodium salt (also known as sodium propane-2-sulfonate) is a case in point.[1] Primarily utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), its purity is not a mere metric but a prerequisite for achieving reproducible, artifact-free analytical data.[2][3] Impurities, whether they are residual starting materials, synthetic by-products, or inorganic salts, can introduce ghost peaks, alter analyte retention times, and compromise the sensitivity of an assay.
Part 1: The Analytical Gauntlet - A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a reagent's purity. A robust evaluation relies on an orthogonal approach, where different methods probe distinct chemical and physical properties of the material. This strategy ensures that a wide spectrum of potential impurities is detected and quantified. Our evaluation workflow integrates structural, chromatographic, elemental, and thermal analyses.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Part 2: Structural Verification and Organic Impurity Profiling by NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. For a seemingly simple molecule like this compound, ¹H NMR provides an unambiguous fingerprint. Its power lies in its quantitative nature; the integral of a signal is directly proportional to the number of protons giving rise to it. This allows for the direct quantification of proton-bearing organic impurities relative to the main compound without the need for impurity-specific reference standards, a significant advantage in research settings.
Potential Impurities Detectable by NMR:
-
Residual isopropanol (from synthesis).
-
Structural isomers (e.g., sodium 1-propanesulfonate).
-
Other organic contaminants.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as the analyte is highly water-soluble and the solvent signal does not interfere with the analyte signals.
-
Internal Standard (Optional but Recommended): For precise quantitative analysis (qNMR), add a known amount of an internal standard like 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS) or maleic acid.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1 delay, e.g., 30 seconds) to allow for complete T1 relaxation of all protons, which is critical for accurate integration and quantification.
-
Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual HDO signal at ~4.79 ppm (this can vary with temperature). Integrate all signals, including those of the analyte and any visible impurities.
Interpreting the Results:
-
Expected Spectrum: The ¹H NMR spectrum of pure this compound in D₂O will show a doublet corresponding to the two methyl (CH₃) groups and a septet for the single methine (CH) proton.
-
Impurity Identification: Compare any extraneous peaks to the known spectra of suspected impurities (e.g., isopropanol).
-
Quantification: Calculate the mole percent of an impurity using the following formula:
-
Mol % Impurity = [(Integral_Impurity / N_Impurity) / (Integral_Analyte / N_Analyte)] * 100
-
Where N is the number of protons giving rise to the respective signal.
-
Part 3: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Since the primary application of this reagent is in HPLC, its own chromatographic purity is paramount. A "pure" reagent should ideally produce a single, sharp, symmetrical peak and a flat baseline under relevant gradient conditions. We employ a Reverse Phase HPLC (RP-HPLC) method, which is well-suited for separating small polar molecules.[4] Given that the analyte lacks a strong UV chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or Conductivity Detection are often superior to standard UV detection.[4][5]
Potential Impurities Detectable by HPLC:
-
Related sulfonated compounds.
-
Non-volatile organic impurities.
-
Inorganic salts (if using a conductivity detector).
Caption: Step-by-step workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC with CAD
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in HPLC-grade water.
-
Chromatographic Conditions:
-
Column: Acclaim™ Surfactant Plus column (or equivalent C18, 150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-16 min: 50% to 5% B
-
16-20 min: 5% B (re-equilibration)
-
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor in the CAD.
Part 4: Quantifying Water Content and Thermal Stability with TGA
Expertise & Causality: this compound is often supplied as a monohydrate.[6] Thermogravimetric Analysis (TGA) is a precise technique to quantify the water content by measuring the mass loss as the sample is heated. This is more accurate than Karl Fischer titration for this specific purpose as it distinguishes between surface-adsorbed water and water of hydration. The analysis also provides valuable data on the compound's thermal decomposition temperature.[7]
Experimental Protocol: Thermogravimetric Analysis
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature.
-
Sample Loading: Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).
-
Heating Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Data Analysis:
-
Water Content: The mass loss observed between ambient temperature and ~150 °C corresponds to the loss of water. For the monohydrate (C₃H₇NaO₃S·H₂O), the theoretical water content is ~9.88%.
-
Decomposition Temperature: The onset temperature of the major mass loss event after water evaporation is the decomposition temperature.
-
Part 5: Inorganic Impurities and Elemental Stoichiometry
Expertise & Causality: Synthesis of sulfonic acids can involve reagents that lead to inorganic salt impurities, most commonly sodium chloride and sodium sulfate.[8] These non-chromophoric, non-volatile impurities are invisible to the HPLC-UV and NMR methods described above. Ion Chromatography (IC) is the definitive technique for their detection and quantification.[9] Complementing this, Elemental Analysis (EA) provides a final, fundamental check on the compound's overall purity by verifying its empirical formula (C, H, S).
Experimental Protocol: Ion Chromatography
-
Eluent: Prepare an appropriate carbonate/bicarbonate eluent for anion analysis.
-
Sample Preparation: Dissolve a known quantity of the salt in deionized water to a final concentration of ~100 ppm.
-
Analysis: Inject the sample onto an anion-exchange column and use a suppressed conductivity detector.
-
Quantification: Quantify chloride and sulfate concentrations by comparing peak areas against a multi-point calibration curve prepared from certified standards.
Part 6: Comparison of Commercial this compound
The following table presents a hypothetical comparison of three commercial lots of this compound, based on the analytical methods described. This data illustrates how a multi-faceted evaluation can reveal significant differences in quality that may not be apparent from a supplier's basic CofA.
| Parameter | Method | Supplier A (HPLC Grade) | Supplier B (Reagent Grade) | Supplier C (Bulk Grade) | Specification (High-Purity Research) |
| Appearance | Visual | White Crystalline Powder | White Crystalline Powder | Off-white Powder | White Crystalline Powder |
| Purity (by ¹H NMR) | ¹H NMR | > 99.8% | 99.1% | 97.5% | ≥ 99.5% |
| Organic Impurities (NMR) | ¹H NMR | Not Detected | Isopropanol: 0.2% | Isopropanol: 0.8%, Unk: 1.7% | < 0.1% total |
| Purity (by HPLC) | RP-HPLC-CAD | 99.9% | 99.3% | 98.1% | ≥ 99.8% |
| Water Content | TGA | 9.9% (Consistent with monohydrate) | 10.5% | 8.5% | 9.5 - 10.5% |
| Chloride (Cl⁻) | IC | < 10 ppm | 85 ppm | 550 ppm | ≤ 50 ppm |
| Sulfate (SO₄²⁻) | IC | < 20 ppm | 150 ppm | 800 ppm | ≤ 100 ppm |
| Decomposition Temp. | TGA | 315 °C | 312 °C | 305 °C | > 300 °C |
Analysis of Comparison:
-
Supplier A demonstrates excellent quality across all metrics, meeting the stringent requirements for sensitive analytical applications like validated HPLC assays.
-
Supplier B may be suitable for general laboratory use, but the higher levels of inorganic salts could be problematic in ion-sensitive applications or ion chromatography.
-
Supplier C shows significant organic and inorganic impurities and would be unsuitable for high-purity research, potentially leading to erroneous results and difficult-to-interpret data.
Conclusion
The rigorous, orthogonal evaluation of this compound is a critical, albeit often overlooked, aspect of ensuring data integrity in research and development. Relying solely on a supplier's Certificate of Analysis is insufficient for demanding applications. By employing a suite of analytical techniques including NMR, HPLC, TGA, and IC, researchers can build a comprehensive purity profile, identify potential interferents, and make informed decisions when selecting a reagent supplier. This diligence is not an impediment to research but an investment in the reliability and reproducibility of its outcome.
References
-
Ottokemi. (n.d.). 2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6. Retrieved from [Link]
-
Taylor & Francis Online. (1984). Reverse Phase HPLC Analysis of Alkyl Sulfonates with Non-Suppression Conductivity Detection. Retrieved from [Link]
-
The Salt Industry Center of Japan. (2022). METHODS FOR SALT ANALYSIS. Retrieved from [Link]
- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
-
Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Retrieved from [Link]
-
Loba Chemie. (n.d.). 5399-58-6 CAS | 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471. Retrieved from [Link]
-
ACS Publications. (2026). Preparation and Performance of High-Temperature-Resistant and Eco-Friendly Fluid Loss Reducer. Retrieved from [Link]
-
Loba Chemie. (2015). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
-
ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanesulfonic acid, sodium salt (1:1). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound monohydrate | 5399-58-6. Retrieved from [Link]
-
PubMed. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Retrieved from [Link]
-
ACS Publications. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]
-
CONICET. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Retrieved from [Link]
-
e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]
-
Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]
-
ResearchGate. (2022). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Retrieved from [Link]
-
University of Ottawa. (n.d.). (23Na) Sodium NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). MAS 23 Na NMR spectra of the as-received sample and of pure NaCl. Retrieved from [Link]
-
ResearchGate. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Retrieved from [Link]
-
MDPI. (2026). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-Propanesulfonic Acid Sodium Salt: A Comprehensive Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth operational plan for the safe handling of 2-Propanesulfonic acid sodium salt, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers and scientists, our commitment to safety is as paramount as our dedication to scientific advancement. This document serves as a practical, procedural resource to ensure that your work with this compound is conducted under the safest possible conditions, thereby building a culture of trust and responsibility in the laboratory.
Understanding the Compound: Hazards and Properties
This compound is a chemical intermediate used in various laboratory applications. While it is not classified as a hazardous substance under all regulations, its toxicological properties have not been fully investigated, warranting a cautious approach to its handling[1][2]. The primary hazards associated with this compound are potential irritation to the skin, eyes, and respiratory tract[1][3]. It is typically a white solid that should be stored in a cool, dry place, away from moisture, to maintain its stability[1][4].
The causality behind the recommended safety protocols stems from the potential for this fine, powdered solid to become airborne, leading to inhalation, or to come into direct contact with the skin and eyes. Therefore, the core principle of our safety strategy is the creation of effective barriers to prevent these exposures.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves | Lab coat | N95 respirator (if not in a fume hood) |
| Working with solutions at room temperature | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Heating solutions or potential for aerosolization | Chemical safety goggles and face shield | Nitrile gloves | Lab coat | Use within a certified chemical fume hood |
| Cleaning spills | Chemical safety goggles | Nitrile gloves | Lab coat | N95 respirator |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Weighing and Preparing Solutions
-
Preparation : Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weigh paper or boat, spatula, and appropriate glassware.
-
Donning PPE : Put on a lab coat, followed by nitrile gloves and chemical safety goggles. If weighing outside of a fume hood, an N95 respirator is mandatory to prevent inhalation of fine particles.
-
Handling : Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid onto the weigh paper or boat on the balance. Avoid any actions that could generate dust.
-
Transfer : Gently transfer the weighed solid into the designated glassware for dissolution.
-
Dissolution : Add the solvent to the glassware. If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
Clean-up : Tightly seal the container of the stock chemical. Dispose of the used weigh paper and any contaminated materials in the designated solid waste container.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water[4].
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[1]. If skin irritation occurs, seek medical advice[4].
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[4].
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention[1].
-
Small Spills : For minor spills of the solid, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container[1]. Avoid generating dust during this process[5].
-
Large Spills : Evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then proceed with cleanup as you would for a small spill.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.
-
Segregation : Do not mix waste containing this compound with other waste streams.
-
Containment : Collect all solid waste in a clearly labeled, sealed container. Aqueous waste should be collected in a separate, labeled container.
-
Disposal : Arrange for disposal through a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[2][6].
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is integral to the responsible conduct of research.
References
-
Loba Chemie. (2015). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, mono- hydrate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-(Trimethylsilyl)-1-propane sulfonic acid sodium salt. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2020). 2-Acrylamido-2-methylpropanesulfonic acid, sodium salt. Retrieved from [Link]
-
Procter & Gamble. (2021). SAFETY DATA SHEET. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
